molecular formula C10H6ClNO3 B11881102 4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- CAS No. 33544-16-0

4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo-

Cat. No.: B11881102
CAS No.: 33544-16-0
M. Wt: 223.61 g/mol
InChI Key: CKWNAIFHYXTWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

33544-16-0

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

6-chloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(13)4-9(15-8)10(12)14/h1-4H,(H2,12,14)

InChI Key

CKWNAIFHYXTWGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromone (4H-1-benzopyran-4-one) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in nature and the wide spectrum of biological activities its derivatives possess.[1] These activities span from anticancer and anti-inflammatory to neuroprotective and antimicrobial properties.[1][2][3] The strategic modification of the chromone core, particularly through halogenation, is a well-established method for modulating pharmacokinetic and pharmacodynamic profiles, often enhancing therapeutic efficacy.[4] This guide provides a comprehensive technical overview of a specific derivative, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide, a molecule that combines the potent chromone scaffold with a halogen substituent and a carboxamide functional group. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway with detailed protocols, discuss its anticipated analytical characterization, and explore its potential within the landscape of modern drug discovery.

Molecular Structure and Physicochemical Properties

The foundational structure of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide is the benzo-γ-pyrone ring system of chromone. Key modifications include a chlorine atom at the C-6 position of the benzene ring and a primary carboxamide group at the C-2 position of the pyran ring. The chlorine atom, being an electron-withdrawing group, is expected to influence the electron density of the aromatic system and the overall lipophilicity of the molecule. The carboxamide group at C-2 introduces hydrogen bond donor and acceptor capabilities, which are critical for molecular interactions with biological targets.

Caption: 2D Chemical Structure of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
IUPAC Name 6-chloro-4-oxo-4H-chromene-2-carboxamide-
Molecular Formula C₁₀H₆ClNO₃Calculated
Molecular Weight 223.61 g/mol Calculated
CAS Number Not assigned; Parent Acid: 5006-45-1[5][6]
Calculated LogP 1.85Computed
Topological Polar Surface Area (TPSA) 72.89 ŲComputed
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 3Computed
Appearance Expected to be a white to off-white solidInferred

Synthesis and Characterization

The synthesis of the title compound can be logically approached from its corresponding carboxylic acid, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid, which is a known and accessible intermediate.[5][6] The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis, typically proceeding through a more reactive acyl intermediate, such as an acid chloride. This two-step approach ensures a high-yielding and clean conversion.

Proposed Synthetic Pathway

The chosen pathway involves two key steps:

  • Activation of the Carboxylic Acid: The carboxyl group of the starting material is converted into an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as the acid chloride is significantly more electrophilic and reactive towards nucleophiles than the parent carboxylic acid.[7]

  • Amination: The freshly prepared acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to undergo nucleophilic acyl substitution, yielding the desired primary carboxamide.

Detailed Experimental Protocol

Objective: To synthesize 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide from 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Step 1: Synthesis of 6-chloro-4-oxo-4H-1-benzopyran-2-carbonyl chloride

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid (2.24 g, 10.0 mmol).

  • Add anhydrous toluene (30 mL) to suspend the solid, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Carefully add thionyl chloride (1.46 mL, 20.0 mmol, 2.0 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acid chloride, typically a solid residue, should be used immediately in the next step without further purification.

Step 2: Synthesis of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide

  • Dissolve the crude acid chloride from Step 1 in a suitable anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (40 mL) in a flask cooled in an ice bath (0 °C).

  • Slowly bubble anhydrous ammonia gas through the solution or add concentrated aqueous ammonium hydroxide (approx. 10 mL) dropwise with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Upon completion, quench the reaction by adding cold water (50 mL).

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water and a small amount of cold diethyl ether to remove impurities.

  • If the product remains in the organic layer, separate the layers and extract the aqueous phase with the organic solvent (e.g., DCM, 2 x 25 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a solid.

Anticipated Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The expected data are as follows:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.1-8.3 ppm (br s, 2H): Two exchangeable protons corresponding to the -NH₂ of the carboxamide.

    • δ 7.8-8.0 ppm (m, 2H): Aromatic protons on the benzopyran ring, likely showing splitting patterns consistent with their positions relative to the chloro group.

    • δ 7.6-7.7 ppm (d, 1H): Aromatic proton.

    • δ 7.1-7.2 ppm (s, 1H): Singlet corresponding to the proton at the C-3 position of the pyran ring.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~175 ppm: Carbonyl carbon of the ketone (C-4).

    • δ ~160 ppm: Carbonyl carbon of the amide (C=O).

    • δ 110-158 ppm: Multiple signals corresponding to the aromatic and heterocyclic carbons.

  • FT-IR (KBr, cm⁻¹):

    • 3400-3200 cm⁻¹: Two bands corresponding to the N-H asymmetric and symmetric stretching of the primary amide.[8]

    • ~1680 cm⁻¹: C=O stretching of the amide (Amide I band).[8]

    • ~1645 cm⁻¹: C=O stretching of the γ-pyrone ketone.[9]

    • ~1610 cm⁻¹: N-H bending of the amide (Amide II band).

    • ~1100 cm⁻¹: C-Cl stretching.

  • Mass Spectrometry (EI-MS):

    • m/z: A molecular ion peak [M]⁺ at ~223 and a prominent [M+2]⁺ peak at ~225, with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Biological and Pharmacological Context

The chromone scaffold is a versatile pharmacophore present in numerous bioactive molecules.[1] Its derivatives are known to interact with a wide array of biological targets, leading to diverse therapeutic effects.

Established Activities of the Chromone Class
  • Anti-inflammatory: Many chromone derivatives inhibit inflammatory pathways, including the production of cyclooxygenase (COX) and lipoxygenase (LOX).[10]

  • Anticancer: They have shown cytotoxic activity against various cancer cell lines, often by inhibiting protein kinases or inducing apoptosis.[2]

  • Neuroprotective: Certain chromones have been investigated as multi-target agents for Alzheimer's disease by inhibiting key enzymes like cholinesterases and β-secretase.[10]

  • Antimicrobial: The scaffold exhibits activity against a range of bacteria and fungi.[2]

Rationale for Pharmacological Screening

The introduction of a chlorine atom at the C-6 position can enhance binding affinity and modulate metabolic stability. A comparative analysis of 6-bromo and 6-chloro chromone derivatives revealed that even subtle halogen changes can significantly alter intermolecular interactions, such as the capacity to form halogen bonds, which can translate into different biological activities.[4] The carboxamide group at C-2 provides a key interaction point for forming hydrogen bonds with enzyme active sites or receptors.

Given this background, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide is a prime candidate for screening in various biological assays. A logical experimental workflow would begin with high-throughput in vitro screens against relevant targets, followed by more complex cell-based assays for promising hits.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Preclinical Evaluation a Compound Synthesis & Purity Analysis (LC-MS, NMR) b Primary Target Screening (e.g., Kinase Panel, GPCRs) a->b c Enzyme Inhibition Assays (e.g., COX-2, BACE-1, LOX-5) a->c d Antimicrobial Assays (MIC Determination) a->d e Cytotoxicity Assays (e.g., MTT on Cancer/Normal Cell Lines) b->e c->e f Anti-inflammatory Cellular Assays (e.g., LPS-induced NO production) e->f g Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) f->g h ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion) g->h i In Vivo Efficacy Studies (e.g., Animal Models of Disease) h->i

Caption: A potential experimental workflow for evaluating the biological activity of the title compound.

Conclusion and Future Directions

6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide represents a molecule of significant interest at the intersection of established pharmacophore design and strategic chemical modification. Its synthesis is feasible via well-understood chemical transformations from available precursors. The combination of the biologically active chromone core, a modulating chloro-substituent, and a hydrogen-bonding carboxamide group makes it a compelling candidate for drug discovery programs.

Future research should focus on the efficient synthesis and purification of this compound, followed by a broad-based biological screening campaign guided by the known activities of related chromones. In particular, its potential as an anti-inflammatory, anticancer, or neuroprotective agent warrants thorough investigation. Structure-activity relationship (SAR) studies, involving modifications at the carboxamide (e.g., N-alkylation) and exploration of other halogen substituents at C-6, would provide deeper insights and could lead to the identification of highly potent and selective therapeutic leads.

References

  • Kumar, S., et al. (2013). Physiochemical, Optical and Biological Activity of Chitosan-Chromone Derivative for Biomedical Applications. PMC. Available at: [Link]

  • ResearchGate (n.d.). Properties of chromanone and chromone. ResearchGate. Available at: [Link]

  • Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. Available at: [Link]

  • PubChem (n.d.). 4H-1-Benzopyran-2-carboxanilide, 6-chloro-4'-(4-methyl-2-pyrimidinylsulfamoyl)-4-oxo-. PubChem. Available at: [Link]

  • CAS Common Chemistry (n.d.). 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid. CAS. Available at: [Link]

  • MDPI (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI. Available at: [Link]

  • MolForge (n.d.). 4H-1-Benzopyran-2-carboxanilide, 4'-(amidinosulfamoyl)-6-chloro-4-oxo-. MolForge. Available at: [Link]

  • AIP Publishing (2021). Chromone a Versatile Moiety for Bioactive Lead Molecules. AIP Publishing. Available at: [Link]

  • BuyersGuideChem (n.d.). 6-Chloro-4-oxo-4H-chromene-2-carboxylic acid. BuyersGuideChem. Available at: [Link]

  • MolForge (n.d.). 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-. MolForge. Available at: [Link]

  • Bentham Science (2022). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. Bentham Science. Available at: [Link]

  • Royal Society of Chemistry (2022). Supporting information Carboxamide carbonyl-ruthenium(II) complexes: Detailed structural and mechanistic studies in the transfer. Royal Society of Chemistry. Available at: [Link]

  • Molbase (n.d.). Synthesis of 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. Molbase. Available at: [Link]

  • National Institutes of Health (2021). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PMC. Available at: [Link]

  • PubChem (n.d.). 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-. PubChem. Available at: [Link]

  • ChemBK (n.d.). 6-chloro-4-oxo-4H-1-benzopyran-2-carboxaldehyde. ChemBK. Available at: [Link]

  • Semantic Scholar (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Available at: [Link]

  • ResearchGate (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with... ResearchGate. Available at: [Link]

  • Semantic Scholar (1986). Synthesis and Reactions of Some 4-Oxo-4H-1-benzopyran-2-carboxaldehydes. Semantic Scholar. Available at: [Link]

  • Physics & Maths Tutor (n.d.). 6.3.2 Spectroscopy MS. Physics & Maths Tutor. Available at: [Link]

  • idecefyn (n.d.). 94 Crystal structure, spectroscopic properties and antimicrobial activity of 4H-1- Benzopyran-4-one, 5-hydroxy-2-(4-hydroxypheny. idecefyn. Available at: [Link]

Sources

structure-activity relationship SAR of chromone-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Chromone-2-Carboxamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The chromone scaffold, a benzo-γ-pyrone skeleton, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural and synthetic bioactive compounds.[1][2] Among its many variations, chromone-2-carboxamide derivatives have emerged as a particularly versatile class, demonstrating a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][3][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the biological effects of these derivatives. By dissecting the core structure into its key components—the chromone nucleus, the amide linker, and the terminal substituent—we explore how specific molecular modifications influence potency, selectivity, and mechanism of action across different therapeutic targets. This document synthesizes findings from seminal studies to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective on the optimization of this promising chemical scaffold.

The Chromone-2-Carboxamide Scaffold: A Molecular Blueprint

The therapeutic versatility of chromone-2-carboxamide derivatives stems from the distinct chemical properties of its three primary structural regions. Understanding the role of each region is fundamental to rational drug design and the interpretation of SAR data.

  • The Chromone Core (Aromatic Ring System): This bicyclic system is the foundational pharmacophore. Substitutions at positions C5, C6, C7, and C8 can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing target binding and pharmacokinetic properties.

  • The Amide Linker (-CONH-): This linker is not merely a spacer. Its rigidity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are critical for anchoring the ligand within the active site of target proteins. The orientation of this bond, whether in a "direct" (chromone-CO-NH-R) or "retro" (chromone-NH-CO-R) configuration, can also impact biological activity.[3][6]

  • The Amide Substituent (R-Group): This region offers the greatest potential for chemical diversification. The nature of the R-group—be it aliphatic, aromatic, or heterocyclic—is a primary determinant of the compound's specific biological target and potency. It is this terminal group that often engages in key interactions deep within a receptor's binding pocket.

Caption: Core components of the chromone-2-carboxamide scaffold.

SAR Analysis Across Key Therapeutic Areas

The following sections dissect the SAR of chromone-2-carboxamide derivatives in the context of their most prominent biological activities.

Anticancer Activity

Chromone-based compounds have demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines.[5][7] The SAR studies reveal that precise substitutions are crucial for targeting specific oncogenic pathways.

  • Chromone Core Substitutions: A fluorine atom at the C6 position of the chromone ring has been shown to produce more active derivatives against the MCF-7 breast cancer cell line compared to chloro or methyl groups at the same position.[1] This highlights the importance of electronegative substituents on the core structure.

  • Amide Substituent (R-Group): The R-group is a major driver of potency and selectivity. In studies targeting triple-negative breast cancer (MDA-MB-231 cell line), derivatives with an N-(2-furylmethylene) or an α-methylated N-benzyl group demonstrated the highest growth inhibition.[5] These compounds were found to suppress key protein levels including EGFR, FGFR3, and VEGF, and induce apoptosis.[5]

  • General Trends: Studies comparing chromone-2-carboxamides to related scaffolds found that chromane-2,4-dione derivatives often displayed a superior cytotoxicity profile, particularly against leukemia cell lines.[8]

Table 1: SAR Summary for Anticancer Activity

Compound IDChromone Core SubstitutionAmide Substituent (R-Group)Target Cell LineActivity (IC₅₀ / GI₅₀)Reference
17 6-FluoroPropylMCF-70.9 µM[1]
5g 7-Methoxy4-FluorophenylMCF-725.7 µM[9]
15 UnsubstitutedN-(2-furylmethylene)MDA-MB-23114.8 µM[5]
17 Unsubstitutedα-methylated N-benzylMDA-MB-23117.1 µM[5]
Neuroprotective Activity

Chromone-2-carboxamides have been extensively explored as multi-target-directed ligands (MTDLs) for neurodegenerative disorders like Alzheimer's disease.[4][10][11] The strategy often involves simultaneously inhibiting key enzymes and preventing pathological protein aggregation.

  • Enzyme Inhibition (AChE & MAO-B): These derivatives are effective inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[4][12] The SAR for this activity is heavily dependent on the amide substituent. Chromone-2-carboxamido-alkylbenzylamines, for example, have shown excellent inhibitory potency toward AChE.[13] Kinetic and molecular modeling studies indicate these compounds can act as mixed-type inhibitors, binding to both the catalytic active site and the peripheral anionic site of AChE.[13]

  • Anti-Aggregation Effects: Select compounds have been shown to effectively inhibit the fibrillization of amyloid-β (Aβ) and Tau proteins, which are hallmarks of Alzheimer's disease.[4] Molecular docking simulations suggest that the chromone core establishes stable binding to Aβ and Tau via π-π and H-π interactions.[4]

  • SAR Insights: For MAO-B inhibition, the spatial volume of the substituent on the tertiary amine and/or the exocyclic aromatic ring significantly influences activity.[12]

Table 2: SAR Summary for Neuroprotective Activity

Compound IDAmide Substituent (R-Group)TargetActivity (IC₅₀)Key FeaturesReference
98 AlkylbenzylamineAChE0.07 µMCompetitive & non-competitive inhibition[1]
49 AlkylbenzylamineAChEPotent (not specified)Mixed-type inhibitor, biometal chelation[13]
E3, E5, E12 Varied carboxamide hybridsAChESubmicromolarSelective over BuChE, anti-Aβ/Tau activity[4]
73 N,N-dimethyl-phenylMAO-B2.28 µMSelective MAO-B inhibitor[12]
Antimicrobial and Anti-Biofilm Activity

With the rise of antibiotic resistance, quorum sensing (QS) inhibition has become a key strategy. Chromone-2-carboxamides have been identified as potent inhibitors of biofilm formation in pathogens like Pseudomonas aeruginosa.[3][14]

  • Direct vs. Retro Amides: A fascinating SAR study compared "direct" (chromone-CO-NH-R) and "retro" (chromone-NH-CO-R) amides. The results clearly showed that several compounds in the retro series were potent inhibitors of P. aeruginosa biofilm formation, with 16 out of 25 compounds showing ≥50% inhibition at 50 μM.[3][14] This suggests that the orientation of the amide bond is a critical design parameter for this specific target.

  • Docking Studies: Molecular docking against the PqsR receptor, a key QS regulator, indicated that while the amide bond orientation did not play a major role in binding energy, a longer ligand structure that could occupy both pockets of the binding site was predicted to have higher affinity.[3]

  • Lead Compounds: The derivative 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide was identified as a particularly promising anti-biofilm agent, paving the way for hit-to-lead optimization.[3][14]

Experimental Protocols & Methodologies

The trustworthiness of SAR data relies on robust and reproducible experimental methods. The following protocols are standard in the field for the synthesis and evaluation of chromone-2-carboxamide derivatives.

General Synthesis of Direct Chromone-2-Carboxamides

This two-step procedure is widely used for generating libraries of "direct" amide derivatives and is valued for its reliability and use of accessible starting materials.[3]

Synthesis_Workflow cluster_workflow Synthetic Workflow start Start: Chromone-2- carboxylic acid step1 Step 1: Acyl Chloride Formation start->step1 PCl₅ or SOCl₂ Dry Solvent step2 Step 2: Amide Coupling step1->step2 Target Amine (R-NH₂) Triethylamine (Base) Anhydrous DCM end Final Product: Chromone-2-carboxamide step2->end Stir 12h at RT Filtration & Recrystallization

Caption: General workflow for the synthesis of chromone-2-carboxamides.

Step-by-Step Protocol:

  • Acyl Chloride Formation: To a solution of 4-oxo-4H-chromene-2-carboxylic acid (1 equiv.) in a dry, inert solvent (e.g., cyclohexane), add a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[3] Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The resulting 4-oxo-4H-chromene-2-carbonyl chloride is often used directly in the next step.

  • Amide Coupling: In a separate round-bottom flask, dissolve the desired amine (1 equiv.) and a base such as triethylamine (1.2 equiv.) in an anhydrous solvent like dichloromethane (DCM).[3]

  • Reaction: Cool the amine solution to 0 °C using an ice bath. Add the previously prepared acyl chloride solution dropwise over a period of 30 minutes.

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for 12 hours.[3] A solid precipitate (the product and triethylamine hydrochloride) will typically form. Filter the solid, wash it with a weak acid (e.g., 5% HCl) to remove the base, and then with water. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final chromone-2-carboxamide derivative.[3]

In Vitro Biological Evaluation: Anti-Biofilm Assay

This protocol describes a standard method for assessing the ability of compounds to inhibit the formation of P. aeruginosa biofilms.

Materials:

  • 96-well microtiter plates

  • P. aeruginosa bacterial culture

  • Luria-Bertani (LB) broth

  • Test compounds dissolved in DMSO

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

Procedure:

  • Preparation: Add 100 µL of LB broth to each well of a 96-well plate. Add the test compounds from DMSO stock solutions to achieve the desired final concentrations (e.g., 50 µM). Ensure the final DMSO concentration is non-toxic to the bacteria (typically ≤1%). Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of a diluted overnight culture of P. aeruginosa (adjusted to a specific optical density, e.g., OD₆₀₀ = 0.05) to each well.

  • Incubation: Incubate the plate at 37 °C for 24-48 hours without shaking to allow for biofilm formation.

  • Staining: After incubation, discard the planktonic (free-floating) bacteria by gently inverting the plate. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Quantification: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. This stains the adherent biofilm biomass.

  • Solubilization: Discard the crystal violet solution and wash the wells again with PBS. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Reading: Measure the absorbance of the solubilized dye at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the positive control.

Conclusion and Future Perspectives

The chromone-2-carboxamide scaffold is a remarkably fruitful platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that targeted modifications to the chromone core and, most significantly, the amide substituent, can yield compounds with high potency and selectivity for a diverse range of biological targets.

Key SAR takeaways include:

  • Anticancer: Halogenation (especially fluorination) at C6 of the chromone core and the incorporation of specific aromatic or heterocyclic R-groups are beneficial for cytotoxicity.[1][5]

  • Neuroprotection: Large, flexible alkylbenzylamine substituents on the amide are key for potent, dual-action inhibition of AChE and Aβ aggregation.[4][13]

  • Anti-Biofilm: The "retro" amide orientation is a superior configuration for inhibiting P. aeruginosa biofilm formation, a critical insight for developing new antibacterial strategies.[3][6]

Future research should focus on optimizing the pharmacokinetic profiles of these potent derivatives to improve their drug-likeness. The development of multi-target-directed ligands, already successful in the neurodegenerative space, could be extended to other complex diseases like cancer, where targeting multiple pathways can overcome resistance mechanisms. The continued exploration of chemical diversity, guided by the robust SAR principles outlined in this guide, will undoubtedly unlock the full therapeutic potential of chromone-2-carboxamide derivatives.

References

  • Trognon, Z. et al. (2022). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Teixeira, J. et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. MDPI. Available at: [Link]

  • Makhanya, A. M. (n.d.). Synthetic studies of novel chromone-2- carboxylate derivatives and their biological evaluations. Univen. Available at: [Link]

  • Gangapuram, M. et al. (n.d.). Synthesis of substituted chromone-2-carboxamide derivative... ResearchGate. Available at: [Link]

  • Ali, I. et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC. Available at: [Link]

  • Various Authors. (2025). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Trognon, Z. et al. (2022). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. PMC. Available at: [Link]

  • Lu, J. et al. (n.d.). Multi-target-directed chromone-carboxamide hybrids: Potent AChE/MAO-B inhibitors with anti-Aβ/Tau and neuroprotective activities. Read by QxMD. Available at: [Link]

  • Rani, P. et al. (n.d.). Chromone a Versatile Moiety for Bioactive Lead Molecules. AIP Publishing. Available at: [Link]

  • Kumar, A. et al. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PMC. Available at: [Link]

  • Abdelgawad, M. A. et al. (2024). Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights. PubMed. Available at: [Link]

  • Mathew, B. et al. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. MDPI. Available at: [Link]

  • Mathew, B. (n.d.). SAR study of chromone derivatives as MAO-B inhibitors. ResearchGate. Available at: [Link]

  • Gangapuram, M. et al. (2025). (PDF) Synthesis, biological evaluation, and molecular docking studies of substituted chromone-2-carboxamide derivatives as anti-breast cancer agents. ResearchGate. Available at: [Link]

  • Kumar, D. et al. (2017). Therapeutic Potential of Chromones. TSI Journals. Available at: [Link]

  • Various Authors. (n.d.). Chemical structures of kinase inhibitory chromone analogs. ResearchGate. Available at: [Link]

  • Various Authors. (2026). Chromone Derivatives as Anticancer Agents: Research Guide & Papers. PapersFlow. Available at: [Link]

  • Tan, Z. H. et al. (2015). Design, synthesis and evaluation of chromone-2-carboxamido-alkylbenzylamines as multifunctional agents for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • Palmeira, A. et al. (n.d.). Cell growth inhibitory activities of chromone-2-carboxamide (series I)... ResearchGate. Available at: [Link]

  • Trognon, Z. et al. (n.d.). Structure of some bioactive chromone carboxamide based compounds... ResearchGate. Available at: [Link]

  • Lu, J. et al. (2026). Multi-target-directed chromone–carboxamide hybrids: Potent AChE/MAO-B inhibitors with anti-Aβ/Tau and neuroprotective activities. Scilit. Available at: [Link]

  • Kim, S. H. et al. (2011). Synthesis of chromone carboxamide derivatives with antioxidative and calpain inhibitory properties. PubMed. Available at: [Link]

  • Hsiao, C. J. et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. Available at: [Link]

  • Mphahlele, M. J. (n.d.). Synthetic and spectroscopic studies of 6-substituted chromone derivatives. Univen. Available at: [Link]

  • Da Settimo, F. et al. (2003). Structure-activity relationships in carboxamide derivatives based on the targeted delivery of radionuclides and boron atoms by means of peripheral benzodiazepine receptor ligands. PubMed. Available at: [Link]

  • Trognon, Z. et al. (2022). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. PubMed. Available at: [Link]

  • Gordon, A. T. et al. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Available at: [Link]

Sources

Therapeutic Potential of 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide: A Technical Guide to MCHr1 Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating global prevalence of obesity and associated metabolic syndromes necessitates the development of novel pharmacological interventions that go beyond traditional monoamine reuptake inhibitors. Among emerging neuroendocrine targets, the Melanin-Concentrating Hormone Receptor 1 (MCHr1) has garnered significant attention. MCHr1 is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in the regulation of feeding behavior and energy homeostasis[1].

This technical whitepaper explores the therapeutic potential of the 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide scaffold (systematically referred to in medicinal chemistry as 6-chloro-chromone-2-carboxamide). As a Senior Application Scientist, I will deconstruct the molecular pharmacology of this scaffold, detail the structure-activity relationship (SAR) that governs its target engagement, and outline the self-validating experimental protocols required to evaluate its efficacy and cardiovascular safety profile[2].

Molecular Pharmacology & Target Rationale

Melanin-concentrating hormone (MCH) is a 19-amino acid cyclic peptide synthesized in the lateral hypothalamus. Upon binding to MCHr1, it triggers an orexigenic (appetite-stimulating) cascade. MCHr1 couples primarily to


 and 

proteins. Activation leads to the inhibition of adenylyl cyclase (decreasing cAMP) and the activation of phospholipase C (increasing intracellular calcium), ultimately driving hyperphagia and adipogenesis[2].

The 4-oxo-4H-1-benzopyran-2-carboxamide class acts as a potent, competitive antagonist at the MCHr1 orthosteric site. By sterically occluding the binding pocket, these compounds prevent the conformational shift required for G-protein coupling, thereby neutralizing the orexigenic signal and promoting weight loss[1].

MCHr1_Signaling MCH Melanin Concentrating Hormone (MCH) MCHr1 MCHr1 (GPCR) MCH->MCHr1 Agonism Antagonist 6-chloro-4-oxo-4H-1-benzopyran- 2-carboxamide (Antagonist) Antagonist->MCHr1 Competitive Inhibition Blockade Decreased Food Intake (Weight Loss) Antagonist->Blockade Gi Gi/o Protein Pathway MCHr1->Gi Gq Gq Protein Pathway MCHr1->Gq AC Adenylyl Cyclase (Inhibited) Gi->AC PLC Phospholipase C (Activated) Gq->PLC cAMP Decreased cAMP AC->cAMP Ca2 Intracellular Ca2+ Release PLC->Ca2 Feeding Increased Food Intake & Adipogenesis cAMP->Feeding Ca2->Feeding

Fig 1: MCHr1 signaling cascade and competitive blockade by 4-oxo-4H-1-benzopyran-2-carboxamide.

Structure-Activity Relationship (SAR) & Optimization

The development of the 4-oxo-4H-1-benzopyran-2-carboxamide scaffold requires a delicate balance between target affinity, pharmacokinetic (PK) exposure, and the mitigation of off-target liabilities (specifically hERG channel blockade)[3].

The core benzopyran ring provides the necessary lipophilic bulk to anchor the molecule. However, substitutions at the 6-position (such as the 6-chloro moiety) critically modulate the electron density of the ring system. This inductive effect alters the


 of the pendant basic amine (usually a piperidine ring attached via the carboxamide), which is essential for minimizing hERG affinity while maintaining sub-nanomolar MCHr1 binding[2].

Table 1: Representative SAR of 4-oxo-4H-1-benzopyran-2-carboxamide Derivatives at MCHr1

Substitution (R-group)MCHr1 Binding Affinity (

, nM)
Pharmacokinetic / Safety Profile Notes
H (Unsubstituted) 66 ± 14Baseline affinity; moderate exposure.
6-Fluoro 65 ± 9Retains affinity; high hERG liability.
6-Bromo 187 ± 42Steric clash reduces target affinity.
6-Methyl 393 ± 55Loss of binding efficiency.
6-Trifluoromethoxy 132 ± 2High lipophilicity limits solubility.
6,7-Dichloro < 10 (High Affinity)Poor oral absorption; undetectable in brain[2].
7-Methoxy < 10 (High Affinity)Excellent PK: High plasma/brain AUC[2].

Data synthesized from pivotal optimization studies by [2].

Self-Validating Experimental Protocols

To rigorously evaluate the therapeutic potential of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide derivatives, researchers must employ a dual-tiered validation system. Binding does not guarantee antagonism; therefore, in vitro binding must be coupled with functional assays, and in vivo efficacy must be correlated with target engagement (PK/PD modeling).

Protocol 1: In Vitro Radioligand Binding & Functional Validation

Causality Statement: We utilize


-MCH displacement to quantify binding affinity (

). However, to rule out partial agonism, a secondary functional assay measuring intracellular calcium mobilization via FLIPR is mandatory. This ensures the compound acts strictly as an antagonist.
  • Membrane Preparation: Isolate cellular membranes from CHO-K1 cells stably transfected with human MCHr1. Homogenize in HEPES buffer (

    
     7.4) containing protease inhibitors.
    
  • Radioligand Incubation: In a 96-well plate, combine 10

    
    g of membrane protein, 0.1 nM 
    
    
    
    -MCH, and serial dilutions of the benzopyran compound (1 pM to 10
    
    
    M). Incubate at 25°C for 60 minutes to reach equilibrium.
  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/C glass fiber filters. Wash three times with ice-cold buffer. Quantify bound radioactivity using a gamma counter and calculate

    
     via the Cheng-Prusoff equation.
    
  • Functional FLIPR Assay: Load MCHr1-expressing cells with Fluo-4 AM calcium dye. Pre-incubate with the antagonist for 15 minutes. Stimulate the cells with an

    
     concentration of MCH peptide. Measure the reduction in peak fluorescence to calculate the functional 
    
    
    
    .
Protocol 2: In Vivo Diet-Induced Obese (DIO) Mouse Efficacy Model

Causality Statement: DIO mice are selected over monogenic models (e.g., ob/ob mice) because they possess an intact leptin signaling pathway. This accurately mimics human polygenic obesity, allowing us to isolate the specific anorectic effect of MCHr1 antagonism without confounding genetic deficiencies[1].

  • Diet Induction: Feed male C57BL/6J mice a 60% kcal high-fat diet (HFD) for 12–14 weeks to establish baseline obesity and insulin resistance.

  • Stratification: Perform baseline body composition analysis using quantitative NMR. Randomize mice into vehicle and treatment groups to ensure equal distribution of fat mass and body weight.

  • Dosing: Administer the 6-chloro-benzopyran compound via oral gavage (PO) at 10–30 mg/kg. Formulate the drug in a 0.5% methylcellulose / 0.1% Tween-80 vehicle to ensure suspension stability and uniform dosing.

  • Monitoring: Measure food intake and body weight daily, strictly immediately prior to the onset of the dark cycle (when rodent feeding behavior peaks).

  • Endpoint PK/PD Correlation: On day 14, sacrifice a subset of animals 2 hours post-dose (

    
    ). Harvest plasma and brain tissue. Quantify drug concentrations via LC-MS/MS to validate that free brain exposure (
    
    
    
    ) exceeds the in vitro
    
    
    , confirming target engagement[2].

DIO_Protocol Phase1 Phase 1: Acclimation & Diet Induction HFD High-Fat Diet (HFD) for 12-14 Weeks Phase1->HFD Phase2 Phase 2: Baseline Stratification HFD->Phase2 Sort Randomize by Body Weight & Fat Mass Phase2->Sort Phase3 Phase 3: Compound Administration Sort->Phase3 Vehicle Vehicle Control (PO) Phase3->Vehicle Drug 6-chloro-chromone-2-carboxamide (10-30 mg/kg PO) Phase3->Drug Phase4 Phase 4: Monitoring & Endpoint Analysis Vehicle->Phase4 Drug->Phase4 Outcomes Daily Food Intake, Body Weight, PK/PD Phase4->Outcomes

Fig 2: Experimental workflow for validating in vivo efficacy in the DIO mouse model.

Cardiovascular Safety Liability (hERG)

A critical bottleneck in the development of MCHr1 antagonists is cardiovascular safety. The basic amine moiety required to anchor the compound into the MCHr1 orthosteric pocket frequently mimics the pharmacophore recognized by the human Ether-à-go-go-Related Gene (hERG) potassium channel[3]. Blockade of this channel leads to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes).

The therapeutic potential of the 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide scaffold hinges on its ability to decouple MCHr1 affinity from hERG affinity. By utilizing the electron-withdrawing properties of the 6-chloro group, medicinal chemists can lower the basicity (


) of the pendant amine and optimize lipophilic efficiency (LipE). Any lead candidate progressing to IND-enabling studies must undergo rigorous patch-clamp electrophysiology assays in hERG-transfected HEK293 cells, followed by in vivo cardiovascular telemetry in conscious telemetered dogs to ensure an adequate safety margin[3].

References

  • Lynch, J. K., et al. "Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety." Journal of Medicinal Chemistry, 49(22), 6569-6584, 2006. URL:[Link]

  • Luthin, D. R. "Anti-obesity effects of small molecule melanin-concentrating hormone receptor 1 (MCH1R) antagonists." Life Sciences, 81(6), 423-440, 2007. URL:[Link]

  • Schiöth, H. B., et al. "Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity." Frontiers in Neuroendocrinology, 2013. URL:[Link]

Sources

Unlocking the Anticancer Potential of 6-Chlorochromone Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromone (1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, mirroring the core of naturally occurring flavonoids. Among its synthetic analogs, 6-chlorochromone derivatives have emerged as highly potent, multi-target anticancer agents. By strategically introducing a chlorine atom at the C6 position and functionalizing the C3 position (e.g., with formyl or boronic acid groups), researchers have developed compounds capable of disrupting critical oncogenic survival pathways.

This technical guide dissects the core mechanisms of action of 6-chlorochromone derivatives—specifically their roles in MDM2 inhibition, reactive oxygen species (ROS) generation, and apoptosis induction. Furthermore, it provides self-validating experimental protocols designed to ensure high-fidelity data generation in preclinical oncology research.

Structural Rationale: The Pharmacophore of 6-Chlorochromone

The pharmacological efficacy of chromone derivatives is strictly governed by structure-activity relationships (SAR). The specific modifications in 6-chlorochromone derivatives are engineered for precise molecular interactions[1]:

  • C6-Chlorine Substitution: The addition of a chlorine atom is not arbitrary. Halogenation at the C6 position enhances the molecule's lipophilicity, facilitating rapid cellular membrane permeation. Furthermore, the electron-withdrawing nature of the chlorine atom alters the electrostatic potential of the benzopyran ring, optimizing hydrophobic interactions within target protein binding pockets.

  • C3-Functionalization (Formyl/Boronic Acid): Substitutions at the C3 position dictate target specificity. For instance, 6-chloro-3-formylchromone acts as a highly reactive electrophilic center[2], while para-boronic acid derivatives of 6-chlorochromen-4-one exhibit profound hydrogen-bonding capabilities, specifically interacting with the GLN59 and GLN72 residues of the MDM2 protein[3].

Core Mechanisms of Action

6-chlorochromone derivatives exert their anticancer effects through a synergistic, multi-pathway blockade.

MDM2 Inhibition and p53 Reactivation

The tumor suppressor protein p53 is frequently inactivated in human cancers, often due to overexpression of its negative regulator, MDM2. Specific 6-chlorochromone derivatives (notably boronic acid hybrids) act as competitive inhibitors of the MDM2-p53 interaction. By occupying the deep hydrophobic cleft of MDM2, these compounds prevent p53 degradation, leading to p53 accumulation, cell cycle arrest (typically at G2/M or G0/G1 phases), and the transcription of pro-apoptotic genes[3].

ROS Generation and Mitochondrial Depolarization

A hallmark of 6-chlorochromone-induced cytotoxicity is the rapid accumulation of intracellular Reactive Oxygen Species (ROS). The oxidative burst overwhelms the cancer cell's antioxidant defenses, triggering a collapse in mitochondrial membrane potential (


). This depolarization facilitates the release of cytochrome c into the cytosol, assembling the apoptosome and triggering the intrinsic apoptotic cascade via Caspase-9 and Caspase-3 activation[4].

MOA A 6-Chlorochromone Derivatives B MDM2 Inhibition (GLN59/GLN72 H-bonds) A->B D ROS Generation A->D C p53 Reactivation B->C G Apoptosis & Cell Death C->G E Mitochondrial Depolarization D->E F Caspase 3/9 Activation E->F F->G

Fig 1: Dual-pathway mechanism of 6-chlorochromone derivatives driving cancer cell apoptosis.

Quantitative Efficacy Data

The table below synthesizes the in vitro efficacy of key 6-chlorochromone derivatives across various human cancer cell lines, illustrating the profound impact of C3-substitutions on potency[2][3].

Compound / DerivativeCell Line TargetPrimary AssayIC50 / Efficacy MetricKey Mechanistic Finding
Compound 3b (Halogenated Series)HCT116, MCF-7, THP-1MTT Viability8.6 – 28.4 µMBroad-spectrum cytotoxicity across solid and hematological tumors.
Derivative 5b (para-Boronic Acid)HCT-116 (Colon)MTT Viability2.35 µMHighly selective MDM2 inhibition; H-bonding with GLN59/GLN72.
6-fluoro-3-formylchromone SMMC-7721 (Hepatic)Flow CytometryDose-dependentBaseline apoptosis at 2.8%, scaling exponentially with dose.
6-chloro-3-formylchromone V. parahaemolyticusBiofilm / SEM20 µg/mLDisruption of virulence factors and biofilm architecture.

Self-Validating Experimental Protocols

To rigorously evaluate the anticancer properties of novel 6-chlorochromone derivatives, researchers must employ self-validating assay systems. The following protocols are designed to establish direct causality between compound administration and cellular death mechanisms.

Protocol 1: Quantifying Target Engagement via MDM2 Fluorescence Polarization (FP)

Causality Rationale: Cytotoxicity assays (like MTT) prove a compound kills cells, but not how. The FP assay isolates the MDM2-p53 interaction in a cell-free system, proving that the 6-chlorochromone derivative directly physically competes with p53 for the MDM2 binding pocket.

  • Preparation: Dilute recombinant human MDM2 protein (10 nM final) and a fluorescently labeled p53 peptide (e.g., FAM-p53, 2 nM final) in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT).

  • Incubation: Add serial dilutions of the 6-chlorochromone derivative (0.1 nM to 100 µM) to a black 384-well microplate. Add the MDM2/FAM-p53 complex. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read fluorescence polarization using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis: A decrease in polarization indicates the displacement of the heavy MDM2 protein from the small FAM-p53 peptide by the chromone derivative. Calculate the

    
     using the Cheng-Prusoff equation.
    
Protocol 2: Orthogonal Apoptosis Validation (Annexin V/PI & TUNEL)

Causality Rationale: Relying solely on Annexin V can yield false positives if the cell membrane is mechanically damaged (necrosis). Pairing Annexin V (which detects early-stage phosphatidylserine externalization) with the TUNEL assay (which detects late-stage enzymatic DNA fragmentation) creates a self-validating loop that definitively confirms programmed cell death[4].

  • Cell Treatment: Seed HCT-116 cells at

    
     cells/well. Treat with the IC50 concentration of the 6-chlorochromone derivative for 24 and 48 hours.
    
  • Annexin V/PI Staining (Early Apoptosis): Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min at RT in the dark. Analyze via flow cytometry within 1 hour.

  • TUNEL Assay (Late Apoptosis): Fix a parallel set of treated cells in 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Apply the TUNEL reaction mixture (TdT enzyme + fluorescent dUTP) for 1 hour at 37°C.

  • Validation: True apoptotic agents will show a temporal shift: Annexin V+/PI- populations at 24 hours, transitioning to high TUNEL+ fluorescence at 48 hours.

Workflow S1 Compound Synthesis & Verification S2 In Vitro Cytotoxicity (MTT / CellTiter-Glo) S1->S2 S3 Target Engagement (MDM2 FP Assay) S2->S3 IC50 < 10 µM S4 Mechanistic Profiling (ROS DCFDA Assay) S2->S4 S5 Orthogonal Validation (Annexin V & TUNEL) S3->S5 S4->S5 S6 Lead Candidate Selection S5->S6 Confirmed Apoptosis

Fig 2: Self-validating experimental workflow for evaluating chromone-based anticancer agents.

References

  • Benchchem.6-Chloro-3-formylchromone | 42248-31-7 - Benchchem.
  • ResearchGate.Bioactive Chromone Derivatives - Structural Diversity.
  • ResearchGate.Synthesis and structural study of 2-(haloalkyl)-3-methylchromones.
  • National Institutes of Health (NIH/PMC).Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi.

Sources

The Positional Dichotomy of Chromone Carboxamides in MAO-B Inhibition: From Standalone Ligands to Multi-Target Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromone (1,4-benzopyrone) nucleus is a privileged scaffold in neuropharmacology, particularly in the design of Monoamine Oxidase B (MAO-B) inhibitors for the management of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. However, the binding affinity of chromone carboxamides to the MAO-B receptor is strictly dictated by positional isomerism. While chromone-3-carboxamides act as highly potent, sub-nanomolar MAO-B inhibitors, standalone chromone-2-carboxamides exhibit a near-complete loss of affinity.

This technical guide explores the structural causality behind this dichotomy, presents the quantitative binding data, and outlines how medicinal chemists have recently repurposed the "inactive" chromone-2-carboxamide scaffold into highly effective Multi-Target-Directed Ligands (MTDLs).

Structural Basis of MAO-B Binding Affinity

The human MAO-B active site is a narrow, highly hydrophobic bipartite cavity consisting of an entrance cavity and a substrate cavity, gated by specific residues (Ile199 and Tyr326). The orientation of a ligand within this bipartite pocket determines its inhibitory potency.

The Chromone-3-Carboxamide Advantage

Extensive crystallographic and computational docking studies reveal that chromone-3-carboxamides fit seamlessly into the MAO-B active site[1]. The chromone moiety sits parallel to the FAD cofactor in the substrate cavity, while the exocyclic aromatic ring (attached via the carboxamide linker) extends perfectly into the entrance cavity. This optimal geometry is stabilized by a planar conformation, driven by an internal hydrogen-bond network between the amide nitrogen and the pyrone carbonyl oxygen[2]. This structural complementarity yields highly selective, reversible MAO-B inhibitors with IC50 values in the picomolar to low nanomolar range[3].

The Chromone-2-Carboxamide Steric Clash

Conversely, shifting the carboxamide group to the C2 position of the


-pyrone ring results in a drastic reduction or complete loss of MAO-B inhibitory activity[4]. The C2-substitution alters the dihedral angle and the cis/trans geometry of the C-N rotamer. When a chromone-2-carboxamide attempts to enter the MAO-B pocket, the molecule experiences severe steric hindrance against the gating residues (Ile199 and Tyr326). The molecule cannot simultaneously orient its chromone core toward the FAD cofactor and accommodate its exocyclic ring within the narrow entrance cavity, rendering standalone chromone-2-carboxamides virtually inactive against MAO-B[4].

SAR_Logic Core Chromone Core (1,4-benzopyrone) Pos3 C3-Carboxamide Substitution Optimal Geometry Core->Pos3 Pos2 C2-Carboxamide Substitution Steric Clash Core->Pos2 Result3 Highly Potent MAO-B Inhibitor (pM to nM IC50) Pos3->Result3 Result2 Inactive/Weak MAO-B Inhibitor (>10 µM IC50) Pos2->Result2 MTDL MTDL Scaffold Integration (e.g., AChE/MAO-B Hybrids) Result2->MTDL Repurposing ResultMTDL Restored MAO-B Affinity + Dual Targeting MTDL->ResultMTDL

Diagram 1: Structure-Activity Relationship (SAR) logic for Chromone Carboxamides.

Quantitative Affinity Analysis

To illustrate the stark contrast in binding affinities, the following table summarizes the quantitative data (IC50 values) for key chromone derivatives against recombinant human MAO-B.

Compound ClassSpecific DerivativehMAO-B IC50hMAO-A IC50Selectivity Index (MAO-A/B)
Chromone-3-carboxamide N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide0.403 nM >10,000 nM>24,000
Chromone-3-carboxamide N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide0.669 nM >10,000 nM>14,000
Chromone-3-carboxylic acid Chromone-3-carboxylic acid48.0 nM >10,000 nM>200
Chromone-2-carboxamide Standalone N-phenyl-chromone-2-carboxamides>10,000 nM >10,000 nMN/A (Inactive)
Chromone-2-carboxylic acid Chromone-2-carboxylic acid>10,000 nM >10,000 nMN/A (Inactive)
MTDL Hybrid (C2-based) Chromone-2-carboxamide AChE/MAO-B Hybrid (E12)~Submicromolar N/AHigh

Data synthesized from lead optimization studies and MTDL evaluations[5],[4],[3].

The Multi-Target-Directed Ligand (MTDL) Rescue Strategy

While standalone chromone-2-carboxamides fail as MAO-B inhibitors, the scaffold possesses excellent antioxidant, anti-inflammatory, and neuroprotective properties. To salvage this scaffold for Alzheimer's Disease (AD) therapeutics, researchers have integrated it into the Multi-Target-Directed Ligand (MTDL) paradigm[5].

By attaching a flexible linker (e.g., alkylbenzylamines or ethylenediamine) to the C2-carboxamide, the steric constraints of the standalone molecule are bypassed. The flexible linker allows the hybrid molecule to adopt an extended conformation. In these MTDL architectures, the secondary pharmacophore anchors into an adjacent target (such as the catalytic anionic site of Acetylcholinesterase, AChE), while the extended chromone-2-carboxamide moiety is pulled into an orientation that allows it to favorably interact with the MAO-B entrance cavity or block amyloid-


 (A

) aggregation[5],[6]. This synergistic design restores moderate to potent MAO-B inhibition while simultaneously addressing cholinergic deficits.

MTDL Chromone Chromone-2-carboxamide (Antioxidant / Aβ Inhibitor) Linker Flexible Alkyl/Amine Linker (Bypasses Steric Clash) Chromone->Linker Hybrid Multi-Target Directed Ligand (MTDL) Restored MAO-B Affinity & Dual Action Linker->Hybrid Pharmacophore Secondary Pharmacophore (e.g., Benzylpiperidine for AChE) Pharmacophore->Linker

Diagram 2: MTDL Design Strategy integrating the Chromone-2-carboxamide scaffold.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the evaluation of chromone carboxamides requires rigorous, self-validating experimental workflows.

Protocol A: Fluorometric MAO-B Enzyme Inhibition Assay (Amplex Red)

This continuous fluorometric assay measures the production of H2O2 resulting from the oxidative deamination of the substrate by MAO-B[7].

  • Reagent Preparation: Prepare recombinant human MAO-B (hMAO-B) in sodium phosphate buffer (0.05 M, pH 7.4). Prepare the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP).

  • Inhibitor Incubation: In a dark 96-well microplate, incubate 90 µL of hMAO-B with 10 µL of the chromone ligand (varying concentrations from 10 pM to 10 µM) for 15 minutes at 37°C. Self-Validation Step: Include Selegiline as a positive control and a vehicle (DMSO < 1%) as a negative control.

  • Reaction Initiation: Add 100 µL of the substrate mixture containing p-tyramine (final concentration 200 µM), Amplex Red (final concentration 50 µM), and HRP (1 U/mL).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 530 nm; Emission: 590 nm).

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear phase of the fluorescence-time curve. Determine the IC50 using non-linear regression analysis (GraphPad Prism).
    

AmplexRed Step1 Enzyme Prep Recombinant hMAO-B Step2 Inhibitor Incubation (Chromone Ligands) Step1->Step2 Step3 Substrate Addition p-Tyramine + Amplex Red Step2->Step3 Step4 H2O2 Production Oxidative Deamination Step3->Step4 Step5 Fluorescence Readout Resorufin (Ex 530/Em 590) Step4->Step5

Diagram 3: Experimental Workflow for the Amplex Red MAO-B Inhibition Assay.

Protocol B: Computational Docking & Molecular Dynamics

To elucidate the steric causality of the C2 vs. C3 dichotomy, computational validation is required.

  • Protein Preparation: Retrieve the X-ray crystal structure of hMAO-B (e.g., PDB ID: 2V5Z). Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Ligand Preparation: Build the 3D structures of the chromone-2- and chromone-3-carboxamides. Perform energy minimization using the OPLS3 force field to ensure the proper cis/trans geometry of the C-N rotamer.

  • Grid Generation: Center the receptor grid on the FAD cofactor, encompassing both the substrate and entrance cavities (approx. 20 × 20 × 20 Å).

  • Docking Execution: Run Induced Fit Docking (IFD) to allow side-chain flexibility of gating residues Ile199 and Tyr326.

  • Trajectory Analysis: Perform a 50 ns Molecular Dynamics (MD) simulation to verify the stability of the ligand-protein complex, specifically monitoring the root-mean-square deviation (RMSD) of the chromone core relative to the FAD cofactor.

References

  • Cagide, F., Silva, T., Reis, J., Gaspar, A., Borges, F., Gomes, L. R., & Low, J. N. (2014). Discovery of two new classes of potent monoamine oxidase-B inhibitors by tricky chemistry. RSC Advances. 1

  • Reis, J., Cagide, F., Chavarria, D., Silva, T., Fernandes, C., Gaspar, A., Uriarte, E., Remião, F., Alcaro, S., Ortuso, F., & Borges, F. (2016). Discovery of New Chemical Entities for Old Targets: Insights on the Lead Optimization of Chromone-Based Monoamine Oxidase B (MAO-B) Inhibitors. Journal of Medicinal Chemistry. 8

  • Gaspar, A., et al. (2025). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. ResearchGate. 4

  • QxMD. Multi-target-directed chromone-carboxamide hybrids: Potent AChE/MAO-B inhibitors with anti-Aβ/Tau and neuroprotective activities.5

  • IUCr. The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. 2

Sources

Synthesis Pathways for 6-Substituted Chromone-2-Carboxamides: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 4-oxo-4H-chromene (chromone) ring system is a privileged pharmacophore in medicinal chemistry. In recent years, 6-substituted chromone-2-carboxamides have emerged as highly potent scaffolds for diverse therapeutic targets. These include soluble epoxide hydrolase (sEH) inhibitors for cardiovascular inflammation[1], anti-biofilm agents targeting Pseudomonas aeruginosa quorum sensing[2], and novel anti-breast cancer therapeutics[3].

Substitution at the C-6 position (e.g., with halogens like fluorine or bromine) critically modulates the electronic landscape of the benzopyran system. For instance, a fluorine atom at C-6 enhances metabolic stability and membrane permeability due to its high electronegativity and small van der Waals radius[4]. This whitepaper delineates the optimal synthetic architectures required to construct these molecules, focusing on mechanistic causality, protocol validation, and reaction optimization.

Retrosynthetic Logic and Pathway Design

The assembly of 6-substituted chromone-2-carboxamides relies on a convergent, two-phase disconnection strategy:

  • Phase 1 (Core Construction): The chromone-2-carboxylic acid core is retrosynthetically disconnected into a 5-substituted-2-hydroxyacetophenone and a dialkyl oxalate (typically diethyl oxalate). Expert Insight: While the Baker-Venkataraman rearrangement is the classical route for 2-aryl/alkyl chromones, it is unsuitable here. The Claisen-type condensation with diethyl oxalate is specifically required to install the C-2 carboxylate moiety essential for subsequent amidation[5]. Note that the substituent at the 5-position of the starting acetophenone ultimately becomes the 6-position on the chromone ring due to the IUPAC numbering rules of the resulting benzopyran system.

  • Phase 2 (Amidation): The C-2 carboxylic acid is then coupled with a target amine (e.g., piperazines, benzylamines) via either an acid chloride intermediate or direct carbodiimide coupling[6][7].

SynthesisPathway cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Amidation A 5-Substituted 2-Hydroxyacetophenone C Intermediate Enolate (Claisen Condensation) A->C + Base B Diethyl Oxalate (Base: NaOEt/EtOH) B->C D 6-Substituted Chromone-2-carboxylic Acid C->D Acid (HCl) Cyclization E Acid Chloride Intermediate D->E Method A F Direct Coupling (EDC·HCl, DMAP) D->F Method B G 6-Substituted Chromone-2-carboxamide E->G + Base F->G H Target Amine H->G

Figure 1: Synthesis pathway for 6-substituted chromone-2-carboxamides.

Phase 1: Construction of the Chromone-2-Carboxylic Acid Core

The synthesis initiates with a base-catalyzed Claisen condensation. A strong base (e.g., sodium methoxide) deprotonates the methyl group of the 5-substituted-2-hydroxyacetophenone, generating a reactive enolate. This enolate attacks the electrophilic carbonyl of diethyl oxalate, forming an intermediate diketo ester[5]. Subsequent acid-catalyzed intramolecular cyclization (dehydration) constructs the pyrone ring, followed by hydrolysis of the remaining ester to yield the 6-substituted chromone-2-carboxylic acid[8].

Causality in Reaction Design: Historically, this reaction required 12–24 hours of conventional reflux, often leading to self-condensation by-products of the acetophenone[9]. Transitioning to microwave-assisted synthesis (dielectric heating) ensures rapid, uniform energy transfer. This kinetic control accelerates the condensation to 20 minutes and the acid hydrolysis to 40 minutes, boosting yields up to 87% while suppressing side reactions[8].

Protocol 1: Microwave-Assisted Synthesis of 6-Bromo-chromone-2-carboxylic acid

Self-Validating System: The use of anhydrous dioxane and precise stoichiometric control of the base prevents premature hydrolysis of the diethyl oxalate[9].

  • Preparation: In a dried microwave vial, dissolve 5-bromo-2-hydroxyacetophenone (1.0 eq, 1.16 mmol) in anhydrous dioxane (2.0 mL).

  • Condensation: Add diethyl oxalate (3.0 eq, 3.49 mmol) and a solution of sodium methoxide in methanol (2.0 eq, 25% w/w)[8].

  • First Irradiation: Subject the mixture to microwave irradiation at 120 °C for 20 minutes.

  • Cyclization & Hydrolysis: Introduce 6M HCl (3.0 mL) directly to the vial. Subject to a second microwave irradiation at 120 °C for 40 minutes[8].

  • Isolation: Decant the reaction mixture into ice-cold water (50 mL). The target carboxylic acid will precipitate due to its low solubility in acidic aqueous media.

  • Purification: Filter the precipitate, wash extensively with distilled water, dry under vacuum, and triturate with dichloromethane to remove unreacted starting materials[9].

Phase 2: Amide Bond Formation Strategies

The transformation of the carboxylic acid into the final carboxamide is dictated by the nucleophilicity and steric hindrance of the target amine.

Strategy A: The Acid Chloride Method

For less nucleophilic or sterically hindered amines (e.g., substituted anilines, bulky benzylhydroxylamines), converting the acid to an acyl chloride is mandatory[6][10]. Mechanistic Causality: A catalytic amount of N,N-dimethylformamide (DMF) is added to oxalyl chloride. DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly attacks the carboxylic acid, facilitating the expulsion of CO₂ and CO, and driving the formation of the acid chloride to completion without requiring harsh heating[11].

Strategy B: Direct Carbodiimide Coupling (EDC/DMAP)

For highly nucleophilic secondary amines (e.g., piperazines, piperidines), direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is preferred to avoid the harsh conditions of acyl chlorides[1]. Mechanistic Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is prone to rearranging into an unreactive N-acylurea dead-end. The addition of 4-dimethylaminopyridine (DMAP) is critical; DMAP acts as a hyper-nucleophilic catalyst, rapidly attacking the O-acylisourea to form a transient, highly reactive acylpyridinium species, which is then efficiently trapped by the amine[1].

AmidationMechanism cluster_A Path A: Acid Chloride cluster_B Path B: Carbodiimide Coupling COOH Chromone-2-carboxylic Acid SOCl2 Oxalyl Chloride / DMF COOH->SOCl2 EDC EDC·HCl + DMAP COOH->EDC COCl Chromone-2-carbonyl Chloride SOCl2->COCl AmineA Amine + Et3N COCl->AmineA Product 6-Substituted Chromone-2-carboxamide AmineA->Product Oacyl O-Acylisourea Active Ester EDC->Oacyl AmineB Amine Oacyl->AmineB AmineB->Product

Figure 2: Mechanistic divergence in amide bond formation: Acid chloride vs. carbodiimide coupling.

Protocol 2: Amidation via Acid Chloride (Synthesis of N-benzyl-6-fluoro-chromone-2-carboxamide)

Self-Validating System: Complete removal of excess oxalyl chloride prior to amine addition prevents the formation of competitive oxamide by-products[11].

  • Activation: Suspend 6-fluoro-chromone-2-carboxylic acid (1.0 eq, 1.2 mmol) in anhydrous chloroform (15 mL) under a nitrogen atmosphere. Add 2 drops of catalytic DMF[11].

  • Chlorination: Add oxalyl chloride (3.0 eq) dropwise at 0 °C. Stir the mixture for 1 hour at room temperature until gas evolution (CO, CO₂, HCl) ceases. Safety Note: Perform in a well-ventilated fume hood.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the resulting crude acid chloride in anhydrous chloroform (15 mL)[11].

  • Coupling: In a separate flask, dissolve the target O-benzylhydroxylamine (1.2 eq) and triethylamine (3.0 eq, as an HCl scavenger) in chloroform[11].

  • Addition: Dropwise add the acid chloride solution to the amine solution at 0 °C to control the exothermic reaction. Stir for 2 hours at room temperature[11].

  • Work-up: Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted amine), 5% NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data & Reagent Selection Matrix

The following table summarizes the optimized reaction parameters and yields for various 6-substituted chromone-2-carboxamide derivatives based on their intended pharmacological application.

Target ScaffoldAmidation MethodCoupling Reagents / BaseTypical YieldPrimary Application
6-Fluoro-chromone-2-carboxamides Acid ChlorideOxalyl Chloride, DMF, Et₃N70–85%Analgesic / Anti-inflammatory[10]
6-Bromo-chromone-2-carboxamides Acid ChloridePCl₅ or SOCl₂, Pyridine80–90%Anti-biofilm (P. aeruginosa)[2]
Chromone-2-piperazine amides Direct CouplingEDC·HCl, DMAP50–75%sEH Inhibitors (Cardiovascular)[1]
Tetrahydroisoquinoline amides Acid ChloridePCl₅, Et₃N60–80%Anti-breast cancer agents[3]

References

  • Synthesis, Molecular Docking and Biological Evaluation of Novel N-(Benzyloxy)-6- Fluro-Chromone-2-Carboxamides and N-(Benzyloxy)-Chromone-3-Carboxamides as Analgesic and Anti-inflammatory Agents. Der Pharma Chemica.10

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.1

  • Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. MDPI.2

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. PMC / NIH.8

  • Synthesis of substituted tetrahydroisoquinoline chromone-2-carboxamides as anti-breast cancer agents. AACR Journals.3

  • Application Notes & Protocols: Synthesis of Chromone-2-Carboxylic Acids. Benchchem.5

Sources

The Benzopyran-4-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzopyran-4-one nucleus, commonly known as chromone, is a ubiquitous oxygen-containing bicyclic heterocycle. Characterized by its low mammalian toxicity, high degree of structural rigidness, and versatile substitution points, it has earned the designation of a "privileged scaffold" in medicinal chemistry[1]. This technical whitepaper explores the historical evolution, mechanistic pharmacology, and experimental validation of chromone-based therapeutics, tracing its lineage from early anti-asthmatics to modern targeted oncology agents.

Historical Evolution: From Botanical Origins to Rational Design

The pharmacological journey of the chromone scaffold began with Ammi visnaga (khellin), a medicinal herb utilized in ancient Egyptian medicine as a smooth muscle relaxant and antispasmodic[2]. In 1965, the pharmacologist Roger Altounyan—who himself suffered from severe asthma—conducted rigorous self-experimentation by inhaling various khellin derivatives[3].

This empirical approach led to the discovery of cromolyn sodium (disodium cromoglycate), a breakthrough non-corticosteroid prophylactic treatment for asthma[4]. Cromolyn acts as a mast cell stabilizer, effectively preventing the degranulation and subsequent release of inflammatory mediators such as histamine and leukotrienes[5].

Structural Diversification: Leukotriene Antagonism

While cromolyn demonstrated the inherent safety and utility of the chromone core, its mechanism of action was broad. Rational drug design subsequently yielded highly targeted agents like pranlukast. Developed by Ono Pharmaceutical, pranlukast is an orally active, highly selective antagonist of the cysteinyl leukotriene receptor-1 (CysLT1)[6].

By competitively binding to the CysLT1 receptor, pranlukast directly blocks the bronchoconstrictive action of leukotrienes (LTC4, LTD4, LTE4). Clinical data demonstrates that this targeted antagonism significantly improves forced expiratory volume in one second (FEV1), with mean increases ranging from 210 mL to 340 mL at trough levels in asthma patients[7].

Oncology and Kinase Inhibition: The Flavopiridol Paradigm

Beyond respiratory medicine, the benzopyran-4-one scaffold has profoundly impacted targeted oncology. Flavopiridol (alvocidib), a semi-synthetic derivative of the natural chromone alkaloid rohitukine (isolated from Dysoxylum binectariferum), was the first cyclin-dependent kinase (CDK) inhibitor to enter clinical trials[8].

Flavopiridol is a pan-CDK inhibitor that acts via competitive ATP inhibition, demonstrating potent in vitro activity with


 values of 30 nM for CDK1 and 100 nM for CDK4[9]. However, its most critical anti-cancer mechanism is its tight binding to CDK9, a core component of the positive transcription elongation factor b (P-TEFb) complex[10].

G Flavopiridol Flavopiridol (Alvocidib) CDK9 CDK9 / Cyclin T (P-TEFb Complex) Flavopiridol->CDK9 ATP Competition RNAPII RNA Polymerase II (Ser2) CDK9->RNAPII Blocked Phosphorylation Transcription mRNA Transcription (Mcl-1) RNAPII->Transcription Elongation Arrest Apoptosis Cancer Cell Apoptosis Transcription->Apoptosis Downregulation

Mechanism of Flavopiridol-mediated CDK9 inhibition and apoptosis.

By inhibiting CDK9, flavopiridol prevents the Ser2 phosphorylation of RNA polymerase II. This halts the transcription of short-lived, anti-apoptotic proteins like Mcl-1, thereby triggering p53-independent apoptosis in chronic lymphocytic leukemia (CLL) cells[11].

Quantitative Pharmacological Profiles

The versatility of the benzopyran-4-one core is evident in the diverse pharmacokinetic and pharmacodynamic profiles of its derivatives. The quantitative data for key chromone-based drugs is summarized below:

DrugTherapeutic ClassPrimary TargetKey IndicationKey Quantitative Metric
Cromolyn Sodium Mast Cell StabilizerMast cells (MCT)Allergic AsthmaBioavailability: 0.5% - 2%; Half-life: 80-90 min[5]
Pranlukast CysLT1 AntagonistCysLT1 ReceptorMild-to-Moderate AsthmaFEV1 Increase: 210 - 340 mL; Peak Plasma: 2-6 h[7][12]
Flavopiridol Pan-CDK InhibitorCDK1, CDK2, CDK4, CDK9Chronic Lymphocytic Leukemia

(CDK1): 30 nM;

(CDK4): 100 nM[9]

Experimental Methodology: Validating Chromone-Based Kinase Inhibitors

To evaluate the efficacy of novel benzopyran-4-one derivatives as kinase inhibitors, researchers rely on highly controlled, self-validating biochemical assays. The following protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for CDK9 inhibition.

G Step1 1. Compound Titration Step2 2. Kinase Reaction Step1->Step2 Step3 3. TR-FRET Detection Step2->Step3 Step4 4. IC50 Analysis Step3->Step4

Step-by-step workflow for in vitro TR-FRET kinase inhibition assay.

Protocol: TR-FRET CDK9/Cyclin T1 Kinase Inhibition Assay

Rationale & Causality: Flavopiridol and its analogs are ATP-competitive inhibitors. To accurately determine the half-maximal inhibitory concentration (


), the assay must be conducted at an ATP concentration equal to the apparent Michaelis constant (

) for the specific kinase. This ensures the assay is sensitive enough to detect competitive binding while maintaining a robust reaction velocity.

Step 1: Compound Preparation & Serial Dilution

  • Action: Dissolve the chromone derivative in 100% DMSO. Prepare a 10-point, 3-fold serial dilution (e.g., 10 µM down to 0.5 nM).

  • Causality: A 10-point dilution is mandated to capture both the upper and lower asymptotes of the dose-response curve. This ensures the Hill slope and

    
     are calculated with high statistical confidence.
    

Step 2: Kinase Reaction Assembly

  • Action: In a 384-well microplate, combine 2 nM recombinant CDK9/Cyclin T1 complex, 50 nM biotinylated peptide substrate, and the diluted compound in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
    
  • Self-Validation: Include a DMSO-only well (0% inhibition control) and a no-enzyme well (100% inhibition control). The Z'-factor must be calculated; a

    
     validates the assay's dynamic range and reliability.
    

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding ATP at its predetermined

    
     (e.g., 20 µM). Incubate for 60 minutes at room temperature (
    
    
    
    ).
  • Causality: Adding ATP last ensures the inhibitor has time to equilibrate with the enzyme, preventing artificially high

    
     values caused by slow-binding kinetics.
    

Step 4: TR-FRET Detection & Analysis

  • Action: Terminate the reaction by adding EDTA (to chelate

    
     and stop kinase activity) alongside a Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).
    
  • Action: Read the plate using a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

  • Analysis: Normalize the emission ratios against the controls. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the

    
    .
    

Future Perspectives

The benzopyran-4-one scaffold continues to yield novel therapeutic candidates. Recent structure-activity relationship (SAR) studies have identified chromone derivatives with a carboxylic moiety at the C3 position as highly selective, reversible inhibitors of Monoamine Oxidase-B (MAO-B), presenting new avenues for treating neurodegenerative diseases like Parkinson's[13]. Furthermore, the scaffold's ability to bind specific kinases is currently being leveraged in the design of novel antimicrobial agents and targeted therapeutics[14].

References

  • StatPearls - Cromolyn Sodium. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • MDPI - Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. Molecules. Available at:[Link]

  • Taylor & Francis - Challenges with chromone as a privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Wikipedia - Cromoglicic acid. Available at:[Link]

  • Frontiers in Pharmacology - The Anti-allergic Cromones: Past, Present, and Future. Available at:[Link]

  • PubMed - Cyclin-dependent kinase inhibition by flavoalkaloids. Available at:[Link]

  • PubMed - From khellin to sodium cromoglycate--a tribute to the work of Dr. R. E. C. Altounyan. Available at:[Link]

  • ACS Publications - Chromone, a Privileged Scaffold for the Development of Monoamine Oxidase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate - Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: Current status. Available at:[Link]

  • ACS Publications - Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Available at:[Link]

  • PubMed - Clinical Effects of Pranlukast, an Oral Leukotriene Receptor Antagonist, in Mild-To-Moderate Asthma. Available at:[Link]

  • PubMed - The single and multiple dose pharmacokinetics of pranlukast in healthy volunteers. Available at:[Link]

  • PubMed - Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma. Available at:[Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide , a pharmacologically significant scaffold in drug discovery (e.g., for anticancer and anti-inflammatory applications).

The synthesis is designed around a convergent 3-step workflow prioritizing intermediate stability and purity. Unlike direct ammonolysis of chromone esters—which risks pyrone ring opening due to the Michael acceptor nature of the C2 position—this protocol utilizes an Acid Chloride intermediate . This pathway ensures chemoselectivity for the exocyclic carbonyl, preserving the integrity of the chromone core.

Retrosynthetic Analysis

The synthetic logic follows the Baker-Venkataraman type disconnection, utilizing a Claisen condensation followed by cyclodehydration.

Retrosynthesis Target Target: 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide AcidCl Intermediate 3: Acid Chloride Target->AcidCl Amidation (NH3) Acid Intermediate 2: Chromone-2-carboxylic Acid AcidCl->Acid Activation (SOCl2) Ester Intermediate 1: Ethyl Ester Acid->Ester Hydrolysis SM Starting Materials: 5-Chloro-2-hydroxyacetophenone + Diethyl Oxalate Ester->SM Claisen Condensation & Cyclization

Figure 1: Retrosynthetic logic flow ensuring high fidelity of the chromone core.

Experimental Protocol

Stage 1: Synthesis of Ethyl 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylate

This step constructs the chromone ring via a Claisen condensation of the acetophenone with diethyl oxalate, followed by acid-catalyzed cyclization.

Reagents:

  • 5-Chloro-2-hydroxyacetophenone (1.0 eq)

  • Diethyl oxalate (2.0 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq) [Freshly prepared or 21% wt in EtOH]

  • Ethanol (anhydrous)

  • Glacial Acetic Acid / HCl

Protocol:

  • Condensation: To a dried round-bottom flask under N₂ atmosphere, add Sodium Ethoxide (2.5 eq) in absolute ethanol.

  • Add 5-Chloro-2-hydroxyacetophenone (1.0 eq) dissolved in minimal ethanol dropwise at 0°C. Stir for 15 min.

  • Add Diethyl oxalate (2.0 eq) dropwise. The solution will turn dark (yellow/orange/brown) indicating enolate formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of acetophenone.

  • Cyclization: Cool the mixture to room temperature. Pour the reaction mass into a mixture of ice and concentrated HCl (pH < 2).

    • Note: This step protonates the diketo intermediate and promotes cyclization to the chromone ester.

  • Isolation: Stir the acidic suspension for 1 hour. The ethyl ester typically precipitates as a solid. Filter the solid, wash with water, and recrystallize from Ethanol.

Key Data:

Parameter Specification
Appearance White to pale yellow needles
Yield 70–85%

| Melting Point | 110–112°C (Lit.[1] analog range) |

Stage 2: Hydrolysis to 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic Acid

Hydrolysis must be controlled to prevent ring degradation (retro-Claisen). Acidic hydrolysis is preferred over basic to maintain ring stability.

Protocol:

  • Dissolve Ethyl 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylate in a mixture of Glacial Acetic Acid and 20% HCl (1:1 ratio).

  • Reflux the mixture for 2–3 hours.

  • Cool to room temperature and pour into ice water.

  • The carboxylic acid will precipitate. Filter, wash extensively with cold water, and dry in a vacuum oven at 50°C.

Key Data:

Parameter Specification
Appearance White solid
Yield >90%

| Melting Point | 260–265°C (Decomposes) |[1]

Stage 3: Synthesis of 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide

Direct conversion of the acid to the primary amide via the acid chloride. This method avoids the formation of Michael adducts common with direct amine addition to chromones.

Reagents:

  • 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (5.0 eq)

  • Cat.[2][3][4][5][6] DMF (1-2 drops)

  • Ammonium Hydroxide (25% aq) or NH₃ gas

Protocol:

  • Activation: Suspend the carboxylic acid in dry Toluene or DCM. Add Thionyl Chloride (5.0 eq) and a catalytic amount of DMF.

  • Reflux for 2 hours until the solution becomes clear (indicating Acid Chloride formation).

  • Evaporation: Remove excess SOCl₂ and solvent under reduced pressure. Co-evaporate with toluene twice to remove trace acid gases. Do not purify the intermediate acid chloride.

  • Amidation: Dissolve the crude acid chloride in dry Dichloromethane (DCM) or THF.

  • Cool to 0°C. Slowly bubble anhydrous NH₃ gas through the solution OR add the DCM solution dropwise to a stirred solution of Ammonium Hydroxide at 0°C.

  • Stir for 1 hour at 0°C, then allow to warm to room temperature.

  • Workup: Filter the precipitate (Target Amide). Wash with water (to remove NH₄Cl) and cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol or Glacial Acetic Acid.

Key Data:

Parameter Specification
Appearance White to off-white powder
Yield 80–90% (from Acid)

| Expected MS (ESI+) | m/z 224.0/226.0 [M+H]⁺ |

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensation due to moisture.Ensure NaOEt is fresh and solvent is anhydrous.
Ring Opening (Step 3) Nucleophilic attack at C2 by ammonia.Use the Acid Chloride route (as described) rather than direct ester aminolysis. Keep temperature low (0°C) during ammonia addition.
Product Solubility Chromone amides have low solubility.Use DMF or DMSO for NMR characterization. Recrystallize from Acetic Acid if EtOH fails.

Mechanism & Pathway Visualization

The following diagram illustrates the critical activation step and the selectivity required to avoid the "Michael Addition" side reaction.

Mechanism Acid Chromone-2-COOH AcidCl Acid Chloride (Highly Activated) Acid->AcidCl SOCl2 Reflux Amide Target Amide AcidCl->Amide NH3 (0°C) Kinetic Control SideProduct Side Reaction: Ring Opening/Michael Adduct AcidCl->SideProduct Excess NH3 / Heat Thermodynamic Control

Figure 2: Pathway selectivity. Kinetic control at 0°C favors the exocyclic amide formation over ring attack.

References

  • Synthesis of Chromone-2-carboxylic Acids

    • Title: Synthesis of 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid.
    • Source: PrepChem.
    • URL:[Link]

  • Amide Synthesis via Acid Chloride

    • Title: Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents.[7]

    • Source: MDPI (Pharmaceuticals).
    • URL:[Link]

  • General Chromone Reactivity

    • Title: Synthesis and Reactions of Some 4-Oxo-4H-1-benzopyran-2-carboxaldehydes.
    • Source: Semantic Scholar.
    • URL:[Link][8]

Sources

Accelerated Library Generation: Microwave-Assisted Synthesis of Chromone-2-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

Chromone-2-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as Monoamine Oxidase B (MAO-B) inhibitors (neuroprotection), anticancer agents (targeting EGFR/VEGF in triple-negative breast cancer), and anti-biofilm agents against P. aeruginosa [1, 2, 3].

Conventional synthesis (Baker-Venkataraman rearrangement followed by cyclization) is often plagued by long reaction times (12–24 hours), harsh solvents, and low yields. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total reaction time to under 60 minutes while improving purity profiles. This protocol is optimized for generating diversity-oriented libraries for Structure-Activity Relationship (SAR) studies.

Mechanistic Insight: Why Microwave?

Unlike conventional thermal heating, which relies on conduction and convection, microwave irradiation (2.45 GHz) utilizes dielectric heating .

  • Dipolar Polarization: The polar solvent molecules (e.g., Ethanol, DMF) align with the oscillating electric field. The molecular friction generated by this realignment creates rapid, volumetric heating.

  • Ionic Conduction: Dissolved ions (e.g., NaOEt, ionic intermediates) oscillate under the field, generating heat through collision.

Impact on Chromone Synthesis: The rate-determining step in chromone formation involves the cyclodehydration of the diketo-ester intermediate. Microwave irradiation overcomes the activation energy barrier (


) of this cyclization significantly faster than reflux conditions, suppressing side reactions (such as ring opening) [4].

Workflow Visualization

The following diagram outlines the two-stage convergent synthesis: Core Scaffold Construction followed by Divergent Amidation.

ChromoneSynthesis Start1 2'-Hydroxyacetophenone (Derivatives) Process1 MW Step 1: Claisen Condensation (NaOEt, 120°C, 15 min) Start1->Process1 Start2 Diethyl Oxalate Start2->Process1 Inter1 Diketo-ester Intermediate Process2 MW Step 2: Acid Cyclization (HCl, 80°C, 5 min) Inter1->Process2 Core Chromone-2-carboxylic Acid (Scaffold) Process3 MW Step 3: Amidation (110°C, 10 min) Core->Process3 Amines Diverse Amines (R-NH2) Amines->Process3 Coupling Coupling Agent (CDI or TBTU) Coupling->Process3 Final Chromone-2-carboxamide Library Process1->Inter1 Process2->Core Process3->Final

Caption: Figure 1. Convergent microwave-assisted workflow for generating chromone-2-carboxamide libraries. Colors indicate reaction stages: Blue (Precursors), Yellow (Core Scaffold), Red (Final Targets).

Experimental Protocols

Protocol A: Synthesis of Chromone-2-Carboxylic Acid (The Core)

This protocol utilizes a one-pot, two-step procedure optimized by Cagide et al.[1] and Oliveira et al.[1] [4, 5].

Reagents:

  • Substituted 2'-hydroxyacetophenone (1.0 equiv)

  • Diethyl oxalate (1.5 equiv)

  • Sodium ethoxide (NaOEt) (2.0 equiv)

  • Ethanol (absolute)

  • Conc. HCl

Procedure:

  • Condensation: In a 10 mL microwave vial, dissolve 2'-hydroxyacetophenone (2 mmol) and diethyl oxalate (3 mmol) in ethanol (3 mL). Add NaOEt (4 mmol).

  • Irradiation 1: Seal the vessel. Irradiate at 120°C for 15 minutes (High absorption level). Note: A yellow precipitate (sodium salt of the intermediate) typically forms.

  • Cyclization: Open the vial carefully. Acidify the mixture with conc. HCl (approx. 1 mL) to pH ~1.

  • Irradiation 2: Reseal and irradiate at 80°C for 5 minutes .

  • Workup: Pour the reaction mixture into crushed ice (20 g). The solid product precipitates immediately. Filter, wash with cold water, and recrystallize from ethanol if necessary.

Validation Criteria:

  • Yield: Expect 80–93%.

  • Appearance: White to pale yellow solid.

  • NMR Check: Disappearance of the acetophenone methyl singlet (~2.6 ppm) and appearance of the chromone C3-H singlet (~6.8 ppm).

Protocol B: Library Derivatization (Direct Amidation)

To generate the carboxamide library, we employ a CDI-mediated coupling which avoids the unstable acid chloride intermediate.

Reagents:

  • Chromone-2-carboxylic acid (from Protocol A)[2]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Diverse Primary/Secondary Amines (1.1 equiv)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Activation: In a microwave vial, suspend Chromone-2-carboxylic acid (0.5 mmol) in DMF (2 mL). Add CDI (0.6 mmol). Stir at room temperature for 5 minutes until CO₂ evolution ceases (activation check).

  • Addition: Add the specific amine (0.55 mmol).

  • Irradiation: Irradiate at 110°C for 10 minutes .

  • Workup: Pour into ice water. If the amide precipitates, filter it.[2] If it remains soluble (common with polar amines), extract with ethyl acetate.

Optimization & Data Analysis

The following data summarizes the optimization of the core scaffold synthesis (Protocol A), demonstrating the critical nature of temperature control [4].

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1EthanolReflux24045Incomplete conversion; side products.
2Ethanol1001062Moderate conversion.
3Ethanol 120 15 87 Optimal conditions. Clean profile.
4Ethanol1501055Degradation/charring observed.
5Solvent-Free1201030Poor homogeneity; "hot spots" formed.

Application Scientist Note:

  • Solvent Choice: Ethanol is preferred over DMF for Protocol A because it is a "green" solvent and simplifies workup (precipitation upon water addition).

  • Safety Warning: Do not use chlorinated solvents (DCM/Chloroform) in sealed microwave vessels above their boiling points due to excessive pressure build-up and vessel failure risk.

References

  • Cagide, F., et al. (2011).[1][3] Accelerating lead optimization of chromone carboxamide scaffold throughout microwave-assisted organic synthesis. Tetrahedron Letters, 52(48), 6446-6449.

    • [1]

  • Reis, J., et al. (2020).[4] Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25.

  • Gomes, A., et al. (2017). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal. Marine Drugs, 15(11).

  • Oliveira, C., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

Sources

Mechanistic Rationale: The Causality of Formylation and Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Vilsmeier-Haack Formylation in Chromone Synthesis: Mechanistic Insights and Optimized Protocols

As a Senior Application Scientist, I approach the synthesis of the chromone scaffold not merely as a sequence of reagent additions, but as a finely tuned orchestration of electrophilic activation and intramolecular trapping. The Vilsmeier-Haack (VH) reaction remains the premier methodology for converting o-hydroxyacetophenones into 3-formylchromones. This guide provides a deep dive into the causality behind the reaction conditions, offering a self-validating protocol designed for high-yield, reproducible synthesis in drug development applications.

The elegance of the Vilsmeier-Haack approach lies in its ability to achieve simultaneous carbon-carbon bond formation, cyclization, and formylation in a single pot1[1]. Understanding the physical chemistry behind each step is critical for troubleshooting and optimization:

  • Electrophilic Activation (Vilsmeier Reagent Generation): The reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the chloromethylenedimethyliminium chloride salt (the Vilsmeier Reagent). This step is highly exothermic; maintaining the temperature between 0–10 °C is strictly required to prevent the thermal degradation of this highly reactive electrophile 2[2].

  • Enolization and Nucleophilic Attack: The α-methyl protons of o-hydroxyacetophenone are weakly acidic. Driven by the strong electrophilicity of the Vilsmeier Reagent, the ketone enolizes and attacks the iminium carbon, forming an enamine/iminium intermediate3[3].

  • Intramolecular Cyclization: Heating the reaction to 50–60 °C provides the necessary activation energy for the phenolic hydroxyl group to attack the newly formed intermediate, closing the pyrone ring[1].

  • Aqueous Hydrolysis: The reaction is quenched on ice, which exothermically destroys excess POCl₃ while simultaneously hydrolyzing the exocyclic iminium species into the final 3-formyl group[1].

Reaction Pathway Visualization

VH_Mechanism Ketone o-Hydroxyacetophenone Enamine Enamine Intermediate Ketone->Enamine Electrophilic Attack VR Vilsmeier Reagent VR->Enamine Active Electrophile Cyclized Cyclized Pyrone Enamine->Cyclized Intramolecular Cyclization Product 3-Formylchromone Cyclized->Product Aqueous Hydrolysis

Mechanistic pathway of Vilsmeier-Haack formylation and cyclization to yield 3-formylchromone.

Quantitative Data: Methodological Variations

While the classic POCl₃/DMF system is the industry standard for 3-formylchromones, modern variations have been developed to access different substitution patterns or utilize milder reagents.

Table 1: Comparison of Vilsmeier-Haack Methodologies for Chromone Synthesis

MethodologyReagentsTemp (°C)Time (h)Target ScaffoldTypical Yield (%)
Classic VH [1],[3]POCl₃ / DMF50–602–53-Formylchromones80–90
Modified VH [4]Phthaloyl Dichloride / DMF40 (VR prep)1–23-Formylchromones75–85
Divergent VH [5]BF₃·Et₂O / POCl₃ / DMF50–602–3Unsubstituted Chromones50–65

Note: The addition of Boron trifluoride etherate (BF₃·Et₂O) alters the reaction trajectory, preventing formylation at the 3-position due to steric/electronic masking, yielding simple chromones instead5[5].

Self-Validating Experimental Protocol: Synthesis of 3-Formylchromone

This protocol is engineered with built-in validation checkpoints to ensure process integrity.

Reagents Required:

  • o-Hydroxyacetophenone (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 - 4.0 equivalents)

  • Phosphorus oxychloride (POCl₃) (1.5 - 3.0 equivalents)

  • Saturated aqueous NaHCO₃ solution

Step-by-Step Execution:

  • Preparation of the Vilsmeier Reagent: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C using an ice-water bath.

    • Causality: DMF acts as both the reactant and the solvent. Cooling is mandatory to control the violent exotherm of the subsequent addition.

  • Electrophile Generation: Slowly add POCl₃ (1.5 eq.) dropwise via an addition funnel over 15–20 minutes, maintaining the internal temperature below 10 °C[1].

    • Validation Checkpoint 1: The solution will transition from colorless to a pale yellow/pinkish hue, and a viscous complex may form. This visual change validates the successful generation of the chloroiminium ion. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve o-hydroxyacetophenone (1.0 eq.) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier Reagent at 0 °C[1].

  • Cyclization and Formylation: Remove the ice bath and gradually warm the reaction mixture to room temperature, then heat to 50–60 °C for 2 to 4 hours[3].

    • Causality: Thermal energy is required to drive the intramolecular cyclization (pyrone ring closure) after the initial enamine formation.

    • Validation Checkpoint 2: Monitor the reaction via TLC (Eluent: 3:7 EtOAc:Hexane). The starting material is highly fluorescent under 254 nm UV; its complete disappearance validates the end of the reaction phase.

  • Quenching and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly over crushed ice with vigorous stirring.

    • Causality: Ice safely quenches unreacted POCl₃ and provides the aqueous environment necessary to hydrolyze the iminium intermediate into the target formyl group[1].

  • Neutralization: Carefully add saturated aqueous NaHCO₃ until the pH reaches 7.0[1].

    • Causality: Chromone rings are highly susceptible to base-catalyzed ring opening (retro-Claisen cleavage). Using a weak base like NaHCO₃ prevents product degradation.

    • Validation Checkpoint 3: Upon reaching neutral pH, the 3-formylchromone will precipitate as a solid mass out of the aqueous phase, validating successful hydrolysis and isolation.

  • Purification: Collect the crude solid via vacuum filtration, wash thoroughly with cold distilled water to remove residual salts, and recrystallize from hot ethanol to afford the pure 3-formylchromone[1].

Troubleshooting & Analytical Causality

Observed IssueChemical CausalityCorrective Action
Heavy Tar Formation Thermal runaway during POCl₃ addition causes polymerization of the highly reactive Vilsmeier Reagent.Strictly control the addition rate of POCl₃; ensure the internal temperature never exceeds 10 °C during Step 2.
Incomplete Cyclization Insufficient thermal energy to overcome the activation barrier for the phenolic attack on the enamine intermediate.Increase the heating phase (Step 4) to 60 °C and extend the time by 1–2 hours. Verify via TLC.
Low Yield / Ring Cleavage Over-basification during the workup phase triggers a base-catalyzed nucleophilic attack on the C2 position, opening the pyrone ring.Never use NaOH or KOH for neutralization. Strictly use saturated NaHCO₃ and monitor continuously with a pH meter until exactly pH 7.

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 3-Methylchromone."[1]

  • International Journal of Research and Analytical Reviews (IJRAR). "Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review."[2]

  • Scientific Research Publishing (SCIRP). "Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF."[4]

  • Sciforum. "Synthesis, Reaction and Theoretical Study of 3-Formylchromones."[3]

  • Zenodo. "Behaviour of o-hydroxyacetophenones towards action of POCI3/DMF (Vilsmeier reagent)."[5]

Sources

Application Note: Efficient Amidation Protocols for 6-Chlorochromone-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details optimized protocols for the amidation of 6-chlorochromone-2-carboxylic acid (CAS 5006-45-1), a privileged scaffold in medicinal chemistry often associated with CysLT1 antagonism and anticancer activity. We present two distinct, validated workflows: a robust Acid Chloride Activation method suitable for scale-up and difficult amines, and a HATU-Mediated Direct Coupling method ideal for high-throughput library generation. This guide addresses specific challenges inherent to the chromone ring system, particularly its susceptibility to nucleophilic attack at the C2-position, and provides troubleshooting strategies to maximize yield and purity.

Introduction & Strategic Analysis

The 6-chlorochromone-2-carboxylic acid scaffold is a critical building block in drug discovery.[1] The presence of the electron-withdrawing chlorine at the C6 position and the reactive carboxylic acid at C2 makes it a versatile precursor. However, the


-unsaturated ketone moiety embedded in the pyrone ring renders the system susceptible to Michael addition or ring-opening reactions under harsh basic conditions.
Mechanistic Considerations
  • Electrophilicity: The C2-carbonyl is conjugated with the chromone double bond, making it less electrophilic than simple aliphatic acids but prone to 1,4-addition if nucleophiles are too aggressive.

  • Solubility: The free acid has limited solubility in non-polar solvents (DCM, Toluene) but dissolves well in DMF or DMSO.

  • Activation Strategy:

    • Method A (Acid Chloride): Converts the acid to the highly reactive acid chloride using thionyl chloride (

      
      ).[2][3][4] This overcomes steric hindrance in the amine partner but requires moisture exclusion.
      
    • Method B (HATU Coupling): Uses in situ activation. This is milder and avoids the evolution of corrosive gases, making it preferable for parallel synthesis or amines with acid-sensitive groups.

Experimental Workflows (Visualized)

Decision Matrix & Process Flow

The following diagram illustrates the decision logic and reaction pathways for both protocols.

G Start Starting Material: 6-Chlorochromone-2-carboxylic Acid Decision Select Method Based on Scale & Amine Type Start->Decision PathA Method A: Acid Chloride (Scale-up / Weak Nucleophiles) Decision->PathA PathB Method B: HATU Coupling (Library / Acid-Sensitive Groups) Decision->PathB StepA1 Activation: SOCl2, cat. DMF, Reflux PathA->StepA1 InterA Intermediate: Acid Chloride StepA1->InterA StepA2 Coupling: Amine, Et3N, DCM, 0°C to RT InterA->StepA2 Product Final Product: 6-Chlorochromone-2-Carboxamide StepA2->Product StepB1 Activation: HATU, DIPEA, DMF, RT PathB->StepB1 InterB Intermediate: Active Ester (O-At) StepB1->InterB StepB2 Coupling: Add Amine, Stir RT 12h InterB->StepB2 StepB2->Product

Figure 1: Strategic decision tree for selecting the optimal amidation route based on experimental requirements.

Protocol A: Acid Chloride Activation (The "Scale-Up" Route)

This method is preferred for multi-gram synthesis or when coupling with anilines or sterically hindered amines.

Reagents & Equipment[2][5][6]
  • Substrate: 6-Chlorochromone-2-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv or neat)
    
  • Catalyst: DMF (1-2 drops)

  • Solvent: Toluene (optional) or neat

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 equiv relative to amine)
    
  • Amine: Target amine (1.1 equiv)

Step-by-Step Procedure
  • Activation:

    • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ), suspend 6-chlorochromone-2-carboxylic acid (e.g., 1.0 g, 4.45 mmol) in thionyl chloride (5 mL).
      
    • Add 1 drop of anhydrous DMF to catalyze the formation of the Vilsmeier intermediate.

    • Heat the mixture to reflux (approx. 80°C) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

    • Checkpoint: Monitor by TLC (convert a mini-aliquot to methyl ester with MeOH) to ensure consumption of starting acid.

  • Evaporation:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess

      
      .
      
    • Critical Step: Co-evaporate with anhydrous toluene (

      
       mL) to remove trace thionyl chloride, which can cause side reactions in the next step.
      
    • Result: Yellow/tan solid (Acid Chloride). Use immediately.

  • Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (10 mL) or THF.

    • Cool the solution to 0°C in an ice bath.

    • Add the target amine (4.9 mmol, 1.1 equiv) followed by dropwise addition of

      
       (5.3 mmol, 1.2 equiv).
      
    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Dilute with DCM (50 mL) and wash sequentially with:

      • 1N HCl (20 mL) – removes unreacted amine.

      • Sat.

        
         (20 mL) – removes unreacted acid.
        
      • Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.[5]
      
    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-5% MeOH in DCM).

Protocol B: HATU-Mediated Coupling (The "Library" Route)

This method is ideal for parallel synthesis, valuable amines, or substrates sensitive to the harsh conditions of thionyl chloride.

Reagents & Equipment[2][5][6][7]
  • Substrate: 6-Chlorochromone-2-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)[5][6]

  • Base: DIPEA (Hunig's Base) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMA[5]

  • Amine: Target amine (1.0 – 1.2 equiv)

Step-by-Step Procedure
  • Pre-activation:

    • Dissolve 6-chlorochromone-2-carboxylic acid (e.g., 100 mg, 0.44 mmol) in anhydrous DMF (2 mL).

    • Add DIPEA (1.32 mmol, 3.0 equiv). The solution should be homogenous.

    • Add HATU (0.48 mmol, 1.1 equiv) in one portion.

    • Stir at room temperature for 15–30 minutes. The formation of the activated ester is rapid.

  • Coupling:

    • Add the amine (0.48 mmol, 1.1 equiv) to the reaction mixture.

    • Stir at room temperature for 12–16 hours.

    • Monitoring: LC-MS is preferred here to observe the product peak

      
      .
      
  • Workup (Precipitation Method):

    • Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

    • The amide product often precipitates as a solid.

    • Filter the solid, wash with water (

      
       mL) and cold ether (
      
      
      
      mL).
    • Dry under vacuum.

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc (30 mL).

    • Wash with 5% LiCl solution (to remove DMF), then sat.[5]

      
       and brine.[5]
      
    • Dry over

      
       and concentrate.
      

Data Summary & Comparison

FeatureMethod A: Acid ChlorideMethod B: HATU Coupling
Primary Use Case Large scale (>5g), weak nucleophiles (anilines)Small scale (<100mg), parallel synthesis
Reagent Cost Low (

is cheap)
High (HATU is expensive)
Atom Economy HighLow (High MW byproducts from HATU)
Moisture Sensitivity High (Requires dry glassware)Moderate
Typical Yield 70 – 90%60 – 85%
Purification Often recrystallizationOften requires column chromatography

Troubleshooting & Optimization

Common Issues
  • Ring Opening (Michael Addition):

    • Symptom:[4][7][6] Complex NMR with loss of chromone alkene proton signal (approx.

      
       6.8 ppm).
      
    • Cause: Use of strong nucleophiles (e.g., primary aliphatic amines) in high excess or high temperature.

    • Solution: Keep temperature low (0°C) during addition; avoid excess amine; use Method B (milder).

  • Hydrolysis of Acid Chloride:

    • Symptom:[4][7][6] Recovery of starting material acid after Method A.

    • Cause: Incomplete drying of solvents or old thionyl chloride.

    • Solution: Use fresh

      
       and co-evaporate with toluene to ensure dryness.
      
  • Poor Solubility:

    • Symptom:[4][7][6] Reaction slurry does not clear.

    • Solution: For Method B, switch solvent to NMP or DMSO. For Method A, increase reflux time or add more DMF catalyst.

Analytical Validation[9]
  • 1H NMR (DMSO-d6): Look for the characteristic chromone C3-H singlet around 6.8 – 7.0 ppm . The amide NH usually appears broad between 8.5 – 10.0 ppm .

  • MS (ESI): Expect a characteristic chlorine isotope pattern (

    
     and 
    
    
    
    in 3:1 ratio).

References

  • Growingscience. Current Chemistry Letters: Amide coupling strategies. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation (General Protocols). [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids. [Link]

Sources

MTT cytotoxicity assay protocol for benzopyran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing the MTT Cytotoxicity Assay for Benzopyran Derivatives

Introduction & Mechanistic Overview

Benzopyran derivatives (including chromenes, chromanones, and coumarins) are highly privileged scaffolds in drug discovery, frequently investigated for their potent anticancer and antimicrobial properties. Evaluating the in vitro cytotoxicity of these novel compounds is a critical first step in hit-to-lead optimization.

The is the gold standard colorimetric method for assessing cell viability and proliferation[1]. The assay relies on the capacity of metabolically active cells to internalize the water-soluble, yellow MTT tetrazolium salt and reduce it into an insoluble, purple formazan product[2]. This bioreduction is primarily catalyzed by (such as succinate dehydrogenase) located within the mitochondria[3]. Because dead or quiescent cells rapidly lose this enzymatic activity, the quantity of formazan generated serves as a direct, proportional indicator of the viable cell population[4].

Mechanism MTT MTT (Yellow) Tetrazolium Salt Enzyme NAD(P)H-dependent Oxidoreductases (Mitochondria) MTT->Enzyme Cellular Uptake Formazan Formazan (Purple) Insoluble Crystals Enzyme->Formazan Bioreduction

Caption: Mechanism of MTT reduction by mitochondrial oxidoreductases in viable cells.

Critical Considerations for Benzopyran Scaffolds

While the MTT assay is highly robust, benzopyran derivatives introduce specific physicochemical challenges that require protocol modifications. A poorly optimized assay will yield confounding artifacts.

  • Aqueous Solubility: Benzopyrans are highly lipophilic and typically require dissolution in Dimethyl Sulfoxide (DMSO). However, the final DMSO concentration in the culture medium must be strictly maintained at ≤ 0.5% (v/v) to prevent [5].

  • Redox Interference: Some benzopyrans (e.g., polyhydroxylated chromenes) possess intrinsic antioxidant or redox-active properties. These compounds can in the absence of cells, leading to false-positive viability signals[6]. A "compound + MTT (no cells)" control is mandatory.

  • Colorimetric Quenching: Highly conjugated benzopyran derivatives may absorb light in the 500–600 nm range. Background absorbance from the compound must be subtracted using a [7].

Materials & Reagents

  • Cell Lines: Target cancer cell lines (e.g., MCF-7, HL-60, MOLT-4) maintained in logarithmic growth phase[8].

  • Test Compounds: Benzopyran derivatives dissolved in 100% anhydrous DMSO (Stock: 10–100 mM).

  • MTT Reagent: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm membrane, and protected from light[2].

  • Solubilization Buffer: 100% pure anhydrous DMSO. Acidified isopropanol (0.04 N HCl) is an alternative, but .

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system . By incorporating specific controls at each step, researchers can instantly identify if an anomalous result is due to biological activity or assay interference.

Phase 1: Cell Seeding (Day 0)

  • Harvest cells and verify viability using Trypan Blue exclusion (must be >95%).

  • Seed cells into a 96-well flat-bottom tissue culture plate.

    • Adherent cells: 5,000–10,000 cells/well in 100 µL medium.

    • Suspension cells: 20,000–50,000 cells/well in 100 µL medium.

    • Causality: Seeding density must ensure cells remain in the log-growth phase throughout the assay. Over-confluent cells experience contact inhibition, downregulating the metabolic flux required for MTT reduction.

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment and recovery.

Phase 2: Compound Treatment (Day 1)

  • Prepare serial dilutions of the benzopyran derivatives in culture medium. Ensure the final DMSO concentration remains constant across all wells (e.g., 0.5%).

  • Aspirate the old medium (for adherent cells) and add 100 µL of the compound-containing medium.

  • Incubate for the desired exposure time (typically 24, 48, or 72 hours)[5].

Phase 3: MTT Incubation (Day 2–4)

  • Add 10–20 µL of the MTT stock solution (5 mg/mL) directly to each well to achieve a [2].

  • Incubate the plate in the dark at 37°C for 2 to 4 hours.

    • Causality: Over-incubation can lead to cell lysis due to the intracellular accumulation of sharp, needle-like formazan crystals.

Phase 4: Solubilization and Detection

  • Carefully aspirate the medium. Note for suspension cells: Centrifuge the plate (300 × g, 5 min) before aspiration to avoid losing the cell/formazan pellet.

  • Add 100 µL of 100% DMSO to each well to [5].

  • Place the plate on an orbital shaker for 15 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate spectrophotometer. Measure a to correct for cellular debris and plate imperfections[7].

Workflow Day0 Day 0: Cell Seeding (96-well plate) Day1 Day 1: Benzopyran Treatment (Serial Dilutions) Day0->Day1 Day3 Day 2-4: MTT Addition (Incubate 2-4h) Day1->Day3 Solubilize Solubilization (Add DMSO, Shake 15 min) Day3->Solubilize Read Analysis (Read Absorbance 570/630 nm) Solubilize->Read

Caption: Step-by-step workflow for the MTT cytotoxicity assay in microplates.

Data Analysis & Validation

Calculate the corrected absorbance for each well: A_corrected = A_570nm - A_630nm

Calculate the percentage of cell viability[5]: Viability (%) =[(A_corrected_treated - A_corrected_background) / (A_corrected_vehicle - A_corrected_background)] × 100

Plot the viability percentages against the log concentration of the benzopyran derivatives. Use non-linear regression (curve fitting) to determine the IC₅₀ (Half-maximal inhibitory concentration).

Self-Validation Checkpoints
  • Assay Integrity (Background Control): If the background well (Medium + MTT) reads > 0.1 OD, the MTT reagent has degraded due to light exposure and must be discarded.

  • Vehicle Toxicity (Vehicle Control): If the Vehicle Control shows < 90% viability compared to untreated cells, the DMSO concentration is toxic to the specific cell line.

  • Redox False-Positives (Interference Control): If the Interference Control (Compound + MTT, no cells) shows significant absorbance, the benzopyran is directly reducing the MTT.

Table 1: Recommended 96-Well Plate Layout for Benzopyran Screening
Column1 (Blank)2 (Vehicle)3 (Pos. Ctrl)4 (C1 - Low)...11 (C8 - High)12 (Interference)
A-C MediumCells+DMSOCells+DoxCells+C1...Cells+C8C8+Medium+MTT
D-F MediumCells+DMSOCells+DoxCells+C1...Cells+C8C8+Medium+MTT
G-H MediumCells+DMSOCells+DoxCells+C1...Cells+C8C8+Medium+MTT
(Note: C1 to C8 represent increasing concentrations of the benzopyran derivative. Triplicate wells ensure statistical robustness.)
Table 2: Example Cytotoxicity Data (IC₅₀ Values) for Benzopyran Derivatives vs. Standard Controls

To contextualize typical assay outputs, below is a summary of quantitative IC₅₀ data comparing standard chemotherapeutics against novel chroman-2,4-dione (benzopyran) derivatives across various cell lines[8]:

Compound ClassSpecific AgentHL-60 (µM)MOLT-4 (µM)MCF-7 (µM)
Standard DrugCisplatin2.7 ± 0.29.3 ± 2.42.9 ± 0.1
BenzopyranDerivative 11> 5033.2 ± 2.168.4 ± 3.9
BenzopyranDerivative 1342.0 ± 2.724.4 ± 2.6> 100

References

  • Title: MTT assay Source: Wikipedia URL: [Link]

  • Title: The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity Source: Springer Nature Experiments URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds Source: SciSpace / Journal of Research in Pharmacy URL: [Link]

  • Title: 4.4.1. Cytotoxic Activity (MTT Assay) Source: Bio-protocol URL: [Link]

Sources

Application Note: Solvent Selection and In Vitro Dissolution Protocols for 4H-1-Benzopyran-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Physicochemical profiling, solvent causality, and self-validating in vitro assay preparation for highly lipophilic P-glycoprotein inhibitors.

Executive Summary & Physicochemical Context

Derivatives of 4H-1-benzopyran-2-carboxamide , most notably Encequidar (HM30181) , represent a breakthrough class of highly potent, intestine-specific P-glycoprotein (P-gp/MDR1) inhibitors[1]. By selectively blocking this efflux pump, these compounds enable the oral delivery of chemotherapeutics like paclitaxel that would otherwise be expelled from the intestinal epithelium[2].

However, the structural features that confer this localized efficacy—specifically the highly hydrophobic tetrazole and dimethoxyphenyl moieties—result in profound lipophilicity and extremely poor aqueous solubility. When preparing these compounds for in vitro cell-based assays (e.g., MDCK monolayer transport assays), researchers frequently encounter "hydrophobic collapse," where the drug rapidly precipitates upon introduction to aqueous culture media.

This application note provides a causally-driven, self-validating protocol for the solvent selection, serial dilution, and aqueous spiking of 4H-1-benzopyran-2-carboxamides to ensure accurate dosing and maintain cellular viability.

Solvent Selection Rationale: The Causality of Solubility

Choosing the correct solvent system requires balancing the absolute solubility of the compound against the biological tolerance of the target cell line.

  • Primary Solvents (DMSO vs. DMF): 4H-1-benzopyran-2-carboxamides achieve a maximum solubility of approximately 30 mg/mL in both Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF)[3]. DMSO is universally preferred for in vitro applications because it acts as a highly efficient hydrogen-bond acceptor, disrupting the crystal lattice of the compound without the severe hepatotoxic and cytotoxic artifacts associated with DMF.

  • The Cytotoxicity Threshold: While DMSO is an excellent vehicle, its amphipathic nature can compromise cell membrane integrity. For sensitive primary cells and precision efflux assays, the final DMSO concentration must strictly not exceed 0.1% (v/v) [4][5]. Concentrations above 0.5% induce artifactual membrane permeabilization, which can falsely appear as increased drug transport, completely confounding P-gp inhibition data[5].

  • The Nucleation Problem: A common methodological error is diluting the DMSO master stock with aqueous buffer to create intermediate concentrations. The abrupt shift in the solvent's dielectric constant causes localized supersaturation, nucleating micro-crystals. Therefore, all intermediate serial dilutions must be performed in 100% DMSO before a single, rapid spike into the final aqueous media.

Quantitative Solvent Profiling
Solvent SystemMax Solubility (HM30181)Max Tolerated In Vitro Conc. (v/v)Cytotoxicity / Artifact Risk
100% DMSO ~30 mg/mL (43.5 mM)≤ 0.1% (Ideal) to 0.5% (Max)Low at <0.1%; High at >1.0%
100% DMF ~30 mg/mLNot Recommended in vitroSevere (Membrane disruption)
100% Ethanol < 5 mg/mL≤ 0.1%Moderate (Protein denaturation)
Aqueous Buffer (PBS) < 0.01 mg/mL100%None (But drug will precipitate)

Mandatory Visualizations

Dilution Workflow

To prevent precipitation, the workflow relies on maintaining the compound in a purely organic phase until the final biological application.

Workflow A Master Stock 100% DMSO B Intermediate 100% DMSO A->B Serial Dilution C Assay Media Aqueous Buffer B->C 1:1000 Rapid Spike D Cell Culture ≤0.1% DMSO C->D Apply to Cells

In vitro dilution workflow for lipophilic 4H-1-benzopyran-2-carboxamides to prevent precipitation.

Biological Mechanism of Action

Understanding the biological target reinforces why membrane integrity (and thus strict DMSO limits) is critical. 4H-1-benzopyran-2-carboxamides act at the cell membrane surface to block efflux.

Mechanism Drug 4H-1-Benzopyran-2-Carboxamide (e.g., Encequidar) Pgp P-glycoprotein (MDR1) Efflux Pump Drug->Pgp Potent Inhibition Efflux Cellular Efflux Pgp->Efflux Blocked Substrate Chemotherapeutic (e.g., Paclitaxel) Substrate->Pgp Binds Transporter Retention Intracellular Accumulation Substrate->Retention Redirected Pathway

Mechanism of P-glycoprotein inhibition by 4H-1-benzopyran-2-carboxamide derivatives.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in quality control steps (microscopic validation and vehicle controls) to ensure that any observed biological effect is due to the drug's action, not solvent toxicity or compound precipitation.

Phase 1: Master Stock Preparation

Causality: Establishing a high-concentration stock minimizes the final volume of solvent needed.

  • Weigh out the required mass of the 4H-1-benzopyran-2-carboxamide powder (e.g., HM30181).

  • Dissolve in anhydrous, sterile-filtered 100% DMSO to create a 10 mM Master Stock . (Note: 10 mM of HM30181 is approximately 6.88 mg/mL, well below its 30 mg/mL solubility limit, ensuring complete solvation[3]).

  • Vortex for 60 seconds. If necessary, sonicate in a water bath at room temperature for 5 minutes to ensure no micro-particulates remain.

  • Aliquot into single-use amber vials (the compound may be light-sensitive) and store at -20°C[3].

Phase 2: Intermediate Dilution Strategy

Causality: Diluting in 100% DMSO prevents the premature hydrophobic collapse that occurs when mixing organic and aqueous phases at high drug concentrations.

  • Thaw a single-use aliquot of the 10 mM Master Stock to room temperature.

  • Prepare a serial dilution using 100% DMSO to create intermediate stocks that are exactly 1000X your desired final assay concentrations.

    • Example: For a final assay concentration of 1 µM, create a 1 mM intermediate stock in 100% DMSO.

Phase 3: Final Aqueous Spiking

Causality: A 1:1000 dilution ensures the final DMSO concentration is exactly 0.1%, safely below the cytotoxicity threshold[5].

  • Pre-warm your aqueous cell culture media (e.g., DMEM or RPMI with appropriate serum) to 37°C.

  • While vigorously vortexing the pre-warmed media, inject the intermediate DMSO stock at a 1:1000 ratio (e.g., 1 µL of intermediate stock into 999 µL of media).

  • Validation Step 1 (Solubility Check): Immediately inspect the spiked media under a phase-contrast microscope (20X or 40X objective) or measure absorbance at OD600. The absence of light scattering or visible micro-crystals validates that the compound has remained in solution.

Phase 4: Application and Vehicle Control Validation

Causality: A vehicle control isolates the pharmacological effect of the drug from the basal physiological stress caused by the solvent.

  • Validation Step 2 (Vehicle Control): Prepare a control media by spiking 100% pure DMSO into the culture media at the exact same ratio (1:1000, yielding 0.1% DMSO)[5][6].

  • Apply the drug-spiked media and the vehicle control media to the respective wells of your cell culture plate (e.g., MDCK monolayers).

  • Validation Step 3 (Viability Assay): At the end of the assay, run a standard viability check (e.g., MTT or Trypan Blue). The viability of the Vehicle Control must be ≥95% compared to an untreated (no DMSO) control. If viability drops, the cell line is hypersensitive, and the DMSO spike ratio must be reduced to 1:2000 (0.05% final DMSO).

References

  • "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?" ResearchGate. Available at:[Link]

  • "What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?" ResearchGate. Available at:[Link]

  • Smolinski MP, Urgaonkar S, Pitzonka L, et al. "Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor." PubMed (National Library of Medicine). Available at:[Link]

  • Smolinski MP, Urgaonkar S, Pitzonka L, et al. "Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Application Note: Preparation of 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic Acid Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The chromone-2-carboxylic acid scaffold (4-oxo-4H-1-benzopyran-2-carboxylic acid) is a privileged pharmacophore in medicinal chemistry. Substituted chromones, particularly the 6-chloro derivative (CAS: 5006-45-1), serve as critical intermediates for synthesizing leukotriene antagonists, anti-asthmatic agents (e.g., FPL-55712 analogs), and selective enzyme inhibitors 1.

This Application Note provides a robust, scalable, and self-validating one-pot procedure for the preparation of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid. The synthesis utilizes a classic Claisen condensation followed by acid-catalyzed cyclization and basic hydrolysis, starting from commercially available 5-chloro-2-hydroxyacetophenone and diethyl oxalate 2.

Mechanistic Overview & Causality

As a Senior Application Scientist, it is crucial to understand that successful scale-up relies on mastering the mechanistic causality of each step:

  • Claisen Condensation : The reaction initiates with the deprotonation of the methyl ketone of 5-chloro-2-hydroxyacetophenone by a strong base (sodium ethoxide). The resulting enolate nucleophilically attacks the electrophilic carbonyl carbon of diethyl oxalate.

    • Causality: Sodium ethoxide is specifically chosen because it matches the leaving group of diethyl oxalate, preventing unwanted transesterification side reactions. Strict anhydrous conditions are required to prevent the premature saponification of diethyl oxalate 3.

  • Acid-Catalyzed Cyclization : The intermediate 1,3-diketone (present as a sodium enolate salt) is treated with a strong mineral acid under reflux.

    • Causality: The acid protonates the enolate and the phenolic hydroxyl. The phenolic oxygen then attacks the newly formed ketone carbonyl, followed by dehydration to close the pyran ring, forming the aromatic chromone system.

  • Ester Hydrolysis : The resulting ethyl 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylate is subjected to basic hydrolysis (saponification) followed by acidification.

    • Causality: Base hydrolysis cleaves the ethyl ester. Subsequent acidification with HCl protonates the carboxylate, drastically reducing its aqueous solubility and forcing the target free carboxylic acid to precipitate out of the aqueous-ethanolic matrix.

Workflow Diagram

SynthesisWorkflow SM 5-Chloro-2-hydroxyacetophenone + Diethyl Oxalate Step1 Step 1: Claisen Condensation (NaOEt, EtOH, Reflux, 2h) SM->Step1 Int1 Intermediate: 1,3-Diketone Sodium Salt Step1->Int1 Step2 Step 2: Acid-Catalyzed Cyclization (Conc. HCl, Reflux, 1.5h) Int1->Step2 Int2 Intermediate: Ethyl 6-chloro-4-oxo- 4H-1-benzopyran-2-carboxylate Step2->Int2 Step3 Step 3: Basic Hydrolysis & Acidification (1. NaOH, 2. HCl to pH < 2) Int2->Step3 Product 6-Chloro-4-oxo-4H-1-benzopyran- 2-carboxylic acid (Product) Step3->Product

Figure 1: Three-step synthesis workflow for 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
5-Chloro-2-hydroxyacetophenone170.591.017.06 g (100 mmol)Starting Material
Diethyl oxalate146.141.521.92 g (150 mmol)Electrophile
Sodium ethoxide (21 wt% in EtOH)68.053.097.2 g (300 mmol)Base
Absolute Ethanol46.07-150 mLSolvent
Hydrochloric Acid (37%)36.46Excess~50 mLAcid Catalyst / pH Adjustment
Sodium Hydroxide40.003.012.0 g (300 mmol)Saponification Base

Experimental Protocol

Step 1: Claisen Condensation
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Add 150 mL of absolute ethanol and 97.2 g of 21 wt% sodium ethoxide solution (300 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 17.06 g (100 mmol) of 5-chloro-2-hydroxyacetophenone dropwise over 15 minutes.

  • Add 21.92 g (150 mmol) of diethyl oxalate dropwise.

  • Remove the ice bath and heat the reaction to reflux (approx. 78 °C) for 2 to 3 hours.

  • In-Process Control (IPC) & Self-Validation : Monitor by TLC (Eluent: Hexane:EtOAc 7:3). The reaction mixture will transition from a clear solution to a thick yellow slurry as the sodium salt of the 1,3-diketone precipitates. This physical state change provides immediate visual confirmation of reaction progress.

Step 2: Acid-Catalyzed Cyclization
  • Cool the reaction mixture from Step 1 to room temperature.

  • Slowly and carefully add 37% HCl (approx. 30 mL) until the mixture is strongly acidic.

  • Heat the acidified mixture back to reflux for 1.5 hours.

  • In-Process Control (IPC) & Self-Validation : Verify pH < 2 using indicator strips before refluxing. TLC monitoring (Hexane:EtOAc 8:2) should show the disappearance of the highly polar diketone intermediate (baseline) and the appearance of a new, less polar UV-active spot (the cyclized ethyl ester).

Step 3: Saponification & Acidification
  • Cool the mixture to room temperature.

  • Add an aqueous solution of NaOH (12.0 g in 50 mL water) directly to the reaction flask.

  • Stir at 60 °C for 1 hour to hydrolyze the ethyl ester.

  • Cool the mixture to 0–5 °C in an ice bath.

  • Carefully acidify with 37% HCl dropwise until the pH reaches 1.5 - 2.0.

  • In-Process Control (IPC) & Self-Validation : Ensure the pH is strictly below 2. A voluminous white to pale-yellow precipitate must form; if precipitation is incomplete, the yield will suffer drastically.

Step 4: Isolation and Purification
  • Filter the resulting suspension under vacuum using a Büchner funnel.

  • Wash the filter cake with cold water (3 x 50 mL) to remove inorganic salts (NaCl) and residual acid.

  • Wash with cold ethanol (20 mL) to remove unreacted starting materials or organic impurities.

  • Dry the solid in a vacuum oven at 60 °C for 12 hours.

  • In-Process Control (IPC) & Self-Validation : Weigh the dried product to calculate the mass balance. The expected yield is 70-80% (15.7 - 18.0 g).

Analytical Characterization

To ensure trustworthiness and verify the structural integrity of the synthesized intermediate, the following analytical parameters should be confirmed:

  • Appearance : White to almost white crystalline powder.

  • Melting Point : 260–262 °C (decomposition).

  • 1H-NMR (DMSO-d6, 400 MHz) :

    
     ~7.05 (s, 1H, C3-H of chromone ring), ~7.80 (dd, 1H, Ar-H), ~7.95 (d, 1H, Ar-H), ~8.05 (d, 1H, Ar-H), 13.5-14.0 (br s, 1H, -COOH). The characteristic singlet at ~7.05 ppm confirms the successful cyclization of the pyran ring.
    
  • LC-MS (ESI-) : m/z calculated for C10H5ClO4 [M-H]-: 223.0; Found: 223.0.

References

  • Nchinda, A. T. "CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES". Rhodes University.[Link]

  • US Patent Office.

Sources

Application Note: In Vivo Pharmacokinetic Profiling of Chromone Carboxamides

[1]

Executive Summary

Chromone-3-carboxamides (and related 2- or 3-substituted carboxamide scaffolds) represent a privileged structure in medicinal chemistry, exhibiting potent activity as Monoamine Oxidase B (MAO-B) inhibitors, adenosine receptor antagonists, and anticancer agents. However, their clinical translation is frequently attrited by poor aqueous solubility and rapid metabolic clearance via amide hydrolysis.

This guide provides a validated workflow for the in vivo pharmacokinetic (PK) profiling of these lipophilic scaffolds. It moves beyond generic protocols to address specific challenges: formulation of planar/rigid chromones, stabilization of plasma samples against carboxylesterases, and high-sensitivity LC-MS/MS quantification.

Pre-Clinical Compound Characterization

Before in vivo administration, the physicochemical "personality" of the chromone carboxamide must be defined to prevent formulation-driven bioavailability failures.

Physicochemical Assessment[2]
  • Lipophilicity (LogP/LogD): Chromone carboxamides often exhibit LogP values > 3.0 due to the planar benzopyranone core.

  • Solubility: These compounds are "brick dust"—high melting points and low aqueous solubility (< 10 µg/mL).

  • pKa: The amide nitrogen is weakly basic; the chromone carbonyl is a weak hydrogen bond acceptor.

Vehicle Formulation Strategy

Standard saline formulations will precipitate these compounds, leading to erratic absorption. Use the following tiered formulation strategy:

TierComplexityVehicle Composition (v/v)Application
1 Standard5% DMSO / 40% PEG400 / 55% SalineIV Bolus & PO (Solution)
2 Enhanced5% DMSO / 10% Solutol HS-15 / 85% PBSIV (Sensitive compounds)
3 Suspension0.5% Methylcellulose / 0.1% Tween 80PO (High dose toxicology)

Critical Step: For IV administration, ensure the final pH is 7.4. Chromone rings are stable, but the carboxamide bond can hydrolyze in highly acidic or basic excipients over time.

In Vivo Experimental Protocol

Animal Model Selection
  • Species: Male Sprague-Dawley Rats (250–300 g) or C57BL/6 Mice (20–25 g).

  • Fasting: Animals must be fasted 12h prior to PO dosing to reduce food-effect variability, as chromone absorption is highly sensitive to gastric emptying rates.

Dosing Regimen
  • Intravenous (IV): 1–2 mg/kg (Lateral tail vein).

  • Oral (PO): 5–10 mg/kg (Oral gavage).

  • N (Replicates): n=3 per time point (mice) or n=3 serial sampling (rats).

Blood Sampling & Stabilization

Chromone carboxamides are susceptible to plasma carboxylesterases.

  • Collection: Collect 200 µL blood into K2-EDTA tubes.

  • Stabilization (Mandatory): Immediately place tubes on wet ice. If the specific derivative is known to be unstable (e.g., simple alkyl amides), add Fluoride/Oxalate or PMSF (phenylmethylsulfonyl fluoride) to inhibit esterase activity.

  • Processing: Centrifuge at 3000 x g for 10 min at 4°C. Harvest plasma and store at -80°C.

Workflow Visualization

The following diagram outlines the critical path from formulation to bioanalysis.

PK_WorkflowSynthesisChromone CarboxamideSynthesisFormulationFormulation(5% DMSO/PEG400)Synthesis->FormulationQC CheckDosingIn Vivo Dosing(IV/PO)Formulation->DosingSterile FilterSamplingSerial Blood Sampling(+ Esterase Inhibitor)Dosing->Sampling0.08 - 24hPrepProtein Precipitation(ACN + IS)Sampling->PrepPlasmaLCMSLC-MS/MS Analysis(MRM Mode)Prep->LCMSSupernatantDataNCA Analysis(WinNonlin/PKSolver)LCMS->DataConc-Time Profile

Figure 1: End-to-end pharmacokinetic profiling workflow for chromone carboxamides.

Bioanalytical Method (LC-MS/MS)[3][4]

Quantification requires a selective method to distinguish the parent carboxamide from its hydrolyzed carboxylic acid metabolite.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL plasma.

  • Add 150 µL Acetonitrile (ACN) containing Internal Standard (IS).

    • Recommended IS: 7-hydroxyflavone or a deuterated analog if available.

  • Vortex (1 min) and Centrifuge (10,000 rpm, 10 min, 4°C).

  • Inject 5 µL of supernatant.

Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+)

Chromone carboxamides ionize well in Positive Electrospray Ionization (ESI+) mode.

  • Precursor Ion:

    
    
    
  • Common Product Ions:

    • m/z 146/147: Cleavage of the carboxamide, leaving the benzopyrylium cation (characteristic of the chromone core).

    • R-NH2 loss: Loss of the amine side chain.

Data Analysis & Interpretation

Analyze concentration-time data using Non-Compartmental Analysis (NCA).

Metabolic Fate Considerations

The primary clearance mechanism for this scaffold is often hepatic metabolism.

  • Amide Hydrolysis: Conversion to Chromone-3-carboxylic acid (often inactive).

  • Hydroxylation: CYP450-mediated oxidation of the aromatic rings.

  • Glucuronidation: Phase II conjugation if free hydroxyl groups are present (e.g., 7-OH derivatives).

Metabolic Pathway Diagram

MetabolismParentChromone-3-Carboxamide(Active Scaffold)HydrolysisAmidase/Esterase(Plasma/Liver)Parent->HydrolysisCYPCYP450(Microsomes)Parent->CYPAcidChromone-3-Carboxylic Acid(Inactive Metabolite)Hydrolysis->AcidAmineFree Amine(Side Chain)Hydrolysis->AmineHydroxyHydroxylated Metabolite(Phase I)CYP->HydroxyGlucO-Glucuronide(Phase II)Hydroxy->GlucUGT

Figure 2: Primary metabolic pathways affecting chromone carboxamide clearance.

Key Parameters to Report
ParameterUnitSignificance for Chromone Carboxamides

hDelayed

(>2h) indicates solubility-limited absorption.

L/kgHigh

suggests extensive tissue binding (common for lipophilic chromones).

mL/min/kgHigh clearance often correlates with rapid amide hydrolysis.

%Bioavailability. If < 10%, suspect First-Pass Metabolism or poor solubility.

Troubleshooting & Optimization

  • Issue: Double Peaks in Chromatogram.

    • Cause: Chromone carboxamides can exist as rotamers or tautomers, though less common than in coumarins. More likely, it is column overloading or instability.

    • Fix: Dilute sample or lower injection volume. Check stability in autosampler.

  • Issue: Low Recovery.

    • Cause: Compound binding to plasma proteins or sticking to plasticware.

    • Fix: Use Low-Binding plates. Ensure ACN ratio in precipitation is at least 3:1.

  • Issue: High Inter-Subject Variability.

    • Cause: Precipitation of drug in the gut (solubility limit).

    • Fix: Re-visit formulation. Switch to a lipid-based vehicle (e.g., Labrasol) or amorphous solid dispersion.

References

  • Gaspar, A., et al. (2021). "Mapping Chromone-3-Phenylcarboxamide Pharmacophore: Quid Est Veritas?" Journal of Medicinal Chemistry. (Discusses the ADME liabilities and structure-activity relationships of chromone-3-carboxamides as MAO-B inhibitors).

  • Clark, B., et al. (1982).[2] "Metabolism and excretion of a chromone carboxylic acid (FPL 52757) in various animal species." Xenobiotica. (Classic foundational text on the metabolic fate of the chromone acid core).

  • US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." (Standard regulatory framework for the LC-MS/MS protocols described).

  • Reis, J., et al. (2020). "Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities." International Journal of Molecular Sciences. (Review of the biological applications and structural modifications of chromones).

Application Note: Strategies for the Crystallization of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide to developing robust crystallization protocols for 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide, a member of the pharmacologically relevant chromone carboxamide class.[1][2] The generation of high-quality single crystals is paramount for unambiguous structure elucidation via X-ray diffraction and for ensuring high purity and consistent solid-state form in drug development. This guide moves beyond simple step-by-step instructions to explain the underlying principles of crystallization, enabling researchers to rationally design, troubleshoot, and optimize their experiments. We present detailed protocols for solubility screening, slow evaporation, slow cooling, and vapor diffusion techniques, supplemented with expert insights and visual workflows.

Foundational Principles: Driving Crystallization

The successful crystallization of any compound, including 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide, hinges on the controlled transition from a soluble state to a highly ordered solid state. This process is governed by the principle of supersaturation .

A supersaturated solution contains more dissolved solute than it can thermodynamically hold at a given temperature.[3] This unstable state is the essential driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[3] The goal of any crystallization method is to achieve a state of gentle, slow-moving supersaturation. Rapidly crashing a compound out of solution will typically yield amorphous powder or small, poorly-formed microcrystals unsuitable for analysis, whereas slow, controlled crystal growth leads to larger, higher-quality single crystals.

Expert Insight: The Role of Molecular Structure The target molecule, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide, possesses key functional groups that influence its crystallization behavior. The carboxamide group is a potent hydrogen bond donor and acceptor, while the chromone core's carbonyl group also acts as a hydrogen bond acceptor.[4] This suggests that solvents capable of participating in hydrogen bonding (e.g., alcohols, ethyl acetate, acetone) may be particularly effective in mediating the self-assembly process required for crystal lattice formation.[5]

The Mandatory First Step: Comprehensive Solubility Screening

Before any crystallization attempt, a thorough solubility assessment is critical to identify suitable solvent systems.[6] Attempting crystallization without this knowledge is inefficient and often leads to failure. The "line-of-vials" approach is a simple and material-sparing method to gather this essential data.[6]

Protocol 1: Line-of-Vials Solubility Assessment

  • Preparation: Arrange a series of small, clean glass vials (e.g., 2 mL vials).

  • Aliquot Compound: Place a small, consistent amount of the compound (e.g., 5-10 mg) into each vial.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a different solvent to each vial. A recommended starting panel of solvents is provided in Table 1.

  • Observation & Agitation: Vigorously vortex or agitate each vial for 1-2 minutes. Observe and record the solubility at room temperature ("Soluble," "Partially Soluble," or "Insoluble").

  • Heating (Optional): For vials where the compound is not fully soluble, gently heat the mixture while observing. Record if the compound dissolves upon heating.

  • Cooling: Allow any heated vials that formed a clear solution to cool slowly to room temperature. Observe if a precipitate or crystals form. This provides a preliminary indication for the suitability of the slow cooling method.[6]

Table 1: Suggested Solvents for Initial Screening

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Potential Role
Hexane 69 1.9 Anti-solvent
Toluene 111 2.4 Good solvent for aromatic systems
Dichloromethane (DCM) 40 9.1 Volatile "good" solvent
Ethyl Acetate 77 6.0 H-bond acceptor, good general solvent
Acetone 56 21 H-bond acceptor, polar, volatile
Isopropanol 82 18 Protic, H-bonding solvent
Ethanol 78 24.5 Protic, H-bonding solvent
Methanol 65 33 Protic, polar, H-bonding solvent
Acetonitrile 82 37.5 Polar aprotic solvent
Water 100 80.1 Likely an anti-solvent
Dimethylformamide (DMF) 153 38 High-boiling polar solvent (use sparingly)

| Dimethyl Sulfoxide (DMSO) | 189 | 47 | High-boiling polar solvent (use sparingly) |

Interpreting Solubility Results:

  • Ideal for Slow Evaporation: Solvents in which the compound is moderately soluble at room temperature.[7]

  • Ideal for Slow Cooling: Solvents in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Ideal for Vapor Diffusion/Solvent Layering: A "good" solvent in which the compound is highly soluble, paired with a miscible "anti-solvent" in which it is insoluble.[8][9]

Crystallization Methodologies & Protocols

The choice of crystallization method is dictated by the solubility data and the amount of material available. It is strongly recommended to set up multiple small-scale experiments in parallel using different methods and solvent systems.[6]

Workflow Overview: From Compound to Crystal The overall process follows a logical sequence from initial material assessment to the selection and execution of a specific crystallization protocol.

G cluster_prep Phase 1: Preparation cluster_selection Phase 2: Method Selection cluster_protocols Phase 3: Execution cluster_outcome Phase 4: Outcome Purity Start with Pure Compound (>95% Purity) Solubility Perform Solubility Screen (Protocol 1) Purity->Solubility Critical First Step Selection Analyze Solubility Data & Select Method(s) Solubility->Selection Evap Slow Evaporation (Protocol 2) Selection->Evap Cool Slow Cooling (Protocol 3) Selection->Cool Vapor Vapor Diffusion (Protocol 4) Selection->Vapor Harvest Harvest & Analyze Single Crystals Evap->Harvest Troubleshoot Troubleshoot: Oil / Powder / No Crystals Evap->Troubleshoot Cool->Harvest Cool->Troubleshoot Vapor->Harvest Vapor->Troubleshoot

Caption: General workflow for crystallization of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide.

Method 1: Slow Evaporation

Principle: This is the simplest technique. Supersaturation is achieved gradually as the solvent evaporates from a solution, increasing the concentration of the compound until it exceeds the solubility limit.[6][8][10]

Protocol 2: Slow Evaporation

  • Dissolution: Dissolve 10-20 mg of the compound in a suitable solvent (one in which it is moderately soluble) in a small, clean vial. Use the minimum amount of solvent required for full dissolution. Gentle warming can be used.[10]

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) or a small cotton plug in a pipette into a clean crystallization vial. This removes dust and other particulate matter that can act as unwanted nucleation sites.[9][11]

  • Evaporation Setup: Cover the vial with a cap, but do not seal it tightly. Alternatively, cover the opening with parafilm and pierce it with 1-3 small holes using a needle.[6][7] The number and size of the holes will control the evaporation rate.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a desk or a cupboard) and leave it undisturbed for several days to weeks.[7][10]

  • Monitoring: Periodically check for crystal growth. Once suitable crystals have formed, they should be harvested before the solvent completely evaporates to prevent them from drying out and potentially losing structural integrity.[6][8]

Expert Insight: A two-solvent system can also be effective. Dissolve the compound in a small amount of a "good" solvent, then add a more volatile "anti-solvent" dropwise until the solution becomes slightly turbid. Add a final drop of the good solvent to clarify the solution, then allow it to evaporate slowly.[7]

G A Dissolve Compound in Moderately Soluble Solvent B Filter Solution into Clean Crystallization Vial A->B C Cover Vial Loosely (e.g., pierced parafilm) B->C D Place in Vibration-Free Location C->D E Allow Solvent to Evaporate Slowly (Days to Weeks) D->E F Harvest Crystals Before Complete Dryness E->F

Caption: Workflow for the Slow Evaporation crystallization method.

Method 2: Slow Cooling (Thermal Gradient)

Principle: This method leverages the difference in a compound's solubility at different temperatures. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and inducing crystallization.[12]

Protocol 3: Slow Cooling

  • Slurry Formation: In a small vial or test tube, create a slurry of the compound in a solvent identified from screening (sparingly soluble at room temp, fully soluble when hot).

  • Dissolution: Heat the slurry gently (e.g., using a heat gun or a warm water bath) until all the solid material dissolves. If necessary, add a minimal amount of additional hot solvent to achieve a clear, saturated solution.[3][6]

  • Hot Filtration (if needed): If any solid impurities remain in the hot solution, filter it quickly through a pre-warmed filter into a clean, pre-warmed vial to prevent premature crystallization.[11]

  • Slow Cooling: Tightly cap the vial and place it into an insulated container (e.g., a beaker filled with hot water, or a Dewar flask) to ensure the cooling process is as slow as possible.[6] A slow cooling rate is critical for the formation of large, well-ordered crystals.

  • Incubation: Allow the setup to cool to room temperature undisturbed over several hours or overnight. For low-boiling solvents, subsequent cooling in a refrigerator or freezer can be attempted.[6]

  • Harvesting: Once crystal growth has ceased, harvest the crystals from the cold mother liquor via filtration or by carefully decanting the solvent with a pipette.

G A Create Saturated Solution at Elevated Temperature B Ensure Complete Dissolution (Clear Solution) A->B C Seal Vessel Tightly B->C D Place in Insulated Container for Slow Cooling C->D E Allow to Cool Undisturbed to Room Temperature D->E F Harvest Crystals from Cold Mother Liquor E->F

Caption: Workflow for the Slow Cooling crystallization method.

Method 3: Vapor Diffusion

Principle: This gentle technique is ideal for small amounts of material. A concentrated solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a miscible, more volatile "anti-solvent" in a sealed container. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and gradually inducing crystallization.[8][9][13]

Protocol 4: Vapor Diffusion (Vial-in-Vial)

  • Prepare Reservoir: Add 1-2 mL of the chosen anti-solvent (e.g., hexane, cyclohexane, diethyl ether) to a larger outer vial (e.g., a 20 mL scintillation vial).[9]

  • Prepare Sample Solution: In a smaller inner vial (e.g., a 2 mL vial), dissolve the compound (2-10 mg) in a minimal amount of a less volatile "good" solvent (e.g., DCM, toluene, THF).[9]

  • Assemble Apparatus: Carefully place the open inner vial inside the larger outer vial, ensuring the walls do not touch. The level of the anti-solvent in the outer vial must be below the opening of the inner vial.[9]

  • Seal and Incubate: Tightly seal the outer vial. This creates a closed system where the anti-solvent vapor can equilibrate with the solution. Place the setup in a stable, vibration-free environment.[9]

  • Monitor: Crystal growth may take several days to weeks. The rate of diffusion can be slowed by placing the apparatus in a refrigerator.[9]

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (Less Volatile) "Anti-Solvent" (More Volatile)
Toluene Hexane
Tetrahydrofuran (THF) Cyclohexane or Hexane
Dichloromethane (DCM) Pentane or Diethyl Ether
Acetone Chloroform or Hexane

| Methanol | Diethyl Ether or Tetrahydrofuran |

G A Add Anti-Solvent (Reservoir) to Outer Vial C Place Open Inner Vial Inside Outer Vial A->C B Dissolve Compound in Good Solvent in Inner Vial B->C D Seal the Outer Vial to Create a Closed System C->D E Allow Vapors to Diffuse Slowly (Days to Weeks) D->E F Harvest Crystals from Inner Vial E->F

Caption: Workflow for the Vapor Diffusion (Vial-in-Vial) method.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; compound is too soluble in the chosen solvent.Add a small amount more solvent; try a slower cooling rate; use a less effective solvent or a different crystallization method (e.g., vapor diffusion).[9]
Amorphous Powder Nucleation is too fast; supersaturation is achieved too quickly.Reduce the rate of solvent evaporation (fewer/smaller holes); slow down the cooling rate; decrease the concentration of the initial solution.
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.Allow more solvent to evaporate; if using slow cooling, try placing the solution in a freezer; add a small amount of anti-solvent; try seeding with a microcrystal if available.
Many Tiny Crystals Too many nucleation sites (e.g., dust); solution is too concentrated.Filter the solution meticulously before setting up the experiment; use a more dilute solution to reduce the number of nucleation events.[9]

Conclusion

The crystallization of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide is a multifactorial process that requires patience and systematic optimization. There is no single "magic bullet" protocol. Success is most often achieved by first conducting a thorough solubility screen to inform the rational selection of a crystallization method and solvent system. By applying the principles and detailed protocols outlined in this guide—slow evaporation, slow cooling, and vapor diffusion—researchers can significantly increase their probability of obtaining high-quality single crystals suitable for structural analysis and further development.

References

  • (IUCr) How to grow crystals for X-ray crystallography. (2024, October 16). IUCr. Available from: [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Available from: [Link]

  • Hanging Drop Vapor Diffusion. (2025, April 2). Hampton Research. Available from: [Link]

  • Guide for crystallization. (n.d.). Université de Rennes. Available from: [Link]

  • Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. (2009). Google Patents. US20090112040A1.
  • Slow Evaporation Method. (n.d.). University of Florida. Available from: [Link]

  • How to crystallize your sample. (2026, February 6). KU Leuven. Available from: [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Available from: [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing. Available from: [Link]

  • Chapter 6: Isolation (Evaporative & Cooling Crystallization). (2026, February 23). BVV. Available from: [Link]

  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. (2024, September 14). MDPI. Available from: [Link]

  • Synthesis and chemical properties of chromone-3-carboxylic acid (review). (2022, November 2). ResearchGate. Available from: [Link]

  • Co-Crystal Polymorphs from a Solvent-Mediated Transformation. (2008, June 13). ACS Publications. Available from: [Link]

  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. (2024, September 4). ResearchGate. Available from: [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Rhodes University. Available from: [Link]

  • Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. (2022, March 29). MDPI. Available from: [Link]

  • 4H-1-Benzopyran-2-carboxanilide, 6-chloro-4'-(4-methyl-2-pyrimidinylsulfamoyl)-4-oxo. MolForge. Available from: [Link]

  • scXRD: Growing single crystals. (n.d.). University of York, Chemistry Teaching Labs. Available from: [Link]

  • How to Grow Single Crystals | Organic Chemistry. (2020, December 12). YouTube. Available from: [Link]

  • (PDF) Crystal structure of 4-(6-chloro-4-oxo-4H-chromen-3-yl). ResearchGate. Available from: [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

  • 4H-1-Benzopyran-2-carboxanilide, 6-chloro-4'-(4-methyl-2-pyrimidinylsulfamoyl)-4-oxo-. PubChem. Available from: [Link]

  • 3.4F: Second Crop Crystallization. (2022, April 7). Chemistry LibreTexts. Available from: [Link]

  • 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid. CAS Common Chemistry. Available from: [Link]

  • 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-. PubChem. Available from: [Link]

  • Chemical Properties of Chromone-3-carboxaldehyde (CAS 17422-74-1). Cheméo. Available from: [Link]

  • Synthesis and Characterization of a Series of Chromone–Hydrazones. (2024, November 14). MDPI. Available from: [Link]

  • 4H-1-Benzopyran-2-carboxanilide, 4'-(amidinosulfamoyl)-6-chloro-4-oxo. MolForge. Available from: [Link]

  • Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Utah State University DigitalCommons. Available from: [Link]

  • Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl). National Center for Biotechnology Information. Available from: [Link]

  • Crystal structure, spectroscopic properties and antimicrobial activity of 4H-1- Benzopyran-4-one, 5-hydroxy-2-(4-hydroxypheny. IDECEFYN. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Synthesis of Chromones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the chromone scaffold is a privileged motif in medicinal chemistry[1]. While the Vilsmeier-Haack (VH) reaction is the most direct and efficient method for synthesizing chromone-3-carbaldehydes from o-hydroxyacetophenones[2], it is notoriously sensitive to environmental factors and workup conditions.

This guide is designed to move beyond basic recipes. We provide a self-validating framework that explains the mechanistic causality behind each step, ensuring you can confidently troubleshoot and optimize your chromone synthesis workflows.

Mechanistic Overview & Causality

To troubleshoot the VH reaction, you must first understand the electrophilic nature of the intermediates. The reaction does not simply form a ring; it involves a cascade of iminoalkylation, double formylation, and cyclization[2].

  • Activation: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent—a highly reactive chloromethyleneiminium ion[2].

  • Electrophilic Attack: The enol tautomer of the o-hydroxyacetophenone attacks the iminium ion. Because the resulting enamine is highly activated, a second formylation rapidly occurs[3].

  • Cyclization & Hydrolysis: The nucleophilic phenolic hydroxyl group attacks the intermediate to close the pyran ring. The resulting iminium salt must be carefully hydrolyzed to unmask the final 3-formylchromone product[2].

Mechanism SM o-Hydroxyacetophenone (Starting Material) Formylation Double Formylation (Electrophilic Attack) SM->Formylation VR Vilsmeier Reagent (POCl3 + DMF) VR->Formylation Active Electrophile Cyclization Intramolecular Cyclization (Phenolic OH Attack) Formylation->Cyclization Heating (RT to 50°C) Hydrolysis Aqueous Workup (NaOAc Buffer) Cyclization->Hydrolysis Iminium Intermediate Product 3-Formylchromone (Target Scaffold) Hydrolysis->Product Aldehyde Unmasking

Caption: Workflow and mechanism of Vilsmeier-Haack chromone synthesis.

Self-Validating Standard Operating Procedure (SOP)

Every robust protocol must have built-in validation gates to prevent downstream failures. Follow this step-by-step methodology for the synthesis of chromone-3-carbaldehydes[2][3].

Step 1: Generation of the Vilsmeier Reagent

  • Action: In an oven-dried, three-necked round-bottom flask under nitrogen, cool anhydrous DMF (3.0–5.0 equiv) to 0 °C. Add POCl₃ (2.0–4.0 equiv) dropwise over 30–60 minutes[2].

  • Causality: The formation of the chloroiminium ion is highly exothermic. Dropwise addition prevents thermal degradation of the reagent into inactive, tarry byproducts.

  • Validation Gate: The internal temperature must not exceed 5 °C. The solution should become a pale, viscous liquid. A dark brown or black color indicates thermal failure; discard and restart.

Step 2: Substrate Addition & Cyclization

  • Action: Add the substituted o-hydroxyacetophenone (1.0 equiv) to the Vilsmeier complex at 0 °C. Stir for 1 hour, then allow the mixture to warm to room temperature (or up to 50 °C for electron-deficient substrates) for 12–24 hours[2][4].

  • Causality: The initial low temperature controls the highly reactive first formylation. Warming the mixture provides the activation energy required for the second formylation and subsequent ring closure.

  • Validation Gate: Monitor via TLC (Hexane:EtOAc). The starting material spot must completely disappear, replaced by a baseline-hugging, highly polar spot corresponding to the charged iminium intermediate.

Step 3: Buffered Hydrolysis

  • Action: Pour the reaction mixture onto crushed ice containing sodium acetate (NaOAc, 5.0–6.0 equiv)[3]. Stir vigorously for 10–30 minutes as the ice melts.

  • Causality: Direct aqueous hydrolysis generates massive amounts of HCl from unreacted POCl₃, which can degrade the product. NaOAc buffers the solution, facilitating the smooth hydrolysis of the iminium salt into the target aldehyde without cleaving the newly formed chromone ring[3].

  • Validation Gate: The addition of the buffer should trigger the precipitation of the crude 3-formylchromone as a solid. TLC will reveal a new, distinct, less-polar spot.

Step 4: Isolation & Purification

  • Action: Collect the solid by vacuum filtration, wash with cold water until the filtrate is pH neutral, and purify via recrystallization[2][3].

Quantitative Data & Optimization Matrix

Use the following data table to calibrate your reaction conditions based on real-time experimental feedback.

ParameterStandard RangeOptimization TriggerMechanistic Causality / Effect
POCl₃ 2.0 - 4.0 equivIncomplete SM conversionDrives the required double formylation; a slight excess compensates for trace moisture quenching[2].
DMF 3.0 - 5.0 equivViscous/stuck stir barActs as both the formylating agent and the solvent; higher equivalents prevent localized overheating[2].
Addition Temp 0 °C to 5 °CTar formation / Dark colorPrevents the exothermic degradation of the highly reactive chloroiminium ion[2].
NaOAc Buffer 5.0 - 6.0 equivMultiple TLC spotsNeutralizes HCl and accelerates the hydrolysis of the stable iminium intermediate to the aldehyde[3].

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Yield or Impure Chromone CheckSM TLC: Is starting material completely consumed? Issue->CheckSM SolMoisture Action: Dry glassware, use anhydrous DMF, increase POCl3 eq. CheckSM->SolMoisture No (Unreacted SM) CheckSpots TLC: Are there multiple close-running spots? CheckSM->CheckSpots Yes (SM Consumed) SolHydro Action: Extend hydrolysis time, add NaOAc buffer at 0°C. CheckSpots->SolHydro Yes (Iminium Intermediates) SolPurify Action: Recrystallize from EtOH or DCM/Hexane. CheckSpots->SolPurify No (Stable Side Products)

Caption: Decision tree for troubleshooting low yields in chromone synthesis.

Q1: Why is my starting material unreacted despite leaving the reaction overnight? A1: The Vilsmeier reagent is exceptionally sensitive to moisture. Even atmospheric humidity will rapidly hydrolyze the chloroiminium ion back to DMF and inactive phosphates, halting the electrophilic aromatic substitution[2]. Corrective Action: Ensure all glassware is oven-dried. Use strictly anhydrous DMF, conduct the reaction under a nitrogen or argon atmosphere, and verify the integrity of your POCl₃[2].

Q2: My crude NMR shows an intact iminium peak, and my TLC has multiple spots. What went wrong? A2: This is the most common failure point in chromone synthesis. It indicates incomplete hydrolysis of the Vilsmeier intermediate during the aqueous workup[2]. Corrective Action: Do not rush the quench. Ensure thorough hydrolysis by extending the workup time and using a sufficient excess of NaOAc buffer (at least 5-6 equivalents) to neutralize the acidic byproducts and drive the formation of the aldehyde[3].

Q3: I have successfully synthesized the chromone, but column chromatography is causing severe product loss. How should I purify it? A3: Chromone-3-carbaldehydes possess an electrophilic center at the C-2 position and an unsaturated keto group, making them prone to degradation or irreversible binding on acidic silica gel over extended periods[1]. Corrective Action: Recrystallization is the most effective, scalable, and non-destructive method for these scaffolds. Utilize ethanol, methanol, or a dichloromethane/hexane gradient. The product typically exhibits high solubility in hot solvents and crystallizes readily upon cooling[2].

References

1.[2] Troubleshooting guide for the synthesis of chromone-3-carbaldehydes - Benchchem. 2.[4] Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF - SCIRP. 3.[1] Synthesis and biological evaluation of chromone-3-carboxamides - Arkat USA. 4.[3] A Comprehensive Review of Synthetic Strategies for Substituted Chromones - Benchchem.

Sources

Technical Support Center: Benzopyran-2-carboxamide Solubilization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Solubility Enhancement & Stability Protocols in DMSO

Status: Open | Priority: High | Assigned To: Research Team

Executive Summary

Benzopyran-2-carboxamides are privileged scaffolds in medicinal chemistry, often utilized for their anti-inflammatory and anticancer properties. However, their planar, rigid bicyclic structure promotes strong intermolecular


-

stacking, resulting in high crystal lattice energy. While Dimethyl Sulfoxide (DMSO) is the standard solvent for screening, these compounds frequently exhibit "solubility cliffs" —unexpected precipitation events driven by moisture absorption or aqueous dilution.

This guide provides a validated troubleshooting framework to overcome these physical-chemical barriers, ensuring accurate biological data.

Module 1: Initial Dissolution (Getting it into Solution)

Issue: “The compound remains a visible solid or suspension in 100% DMSO.”

Root Cause: The solvation energy of DMSO at room temperature is insufficient to overcome the crystal lattice energy of the benzopyran derivative.

Standard Operating Procedure (SOP-01): The "Heat-Sonicate" Cycle

Do not rely on vortexing alone. Use this thermodynamic activation protocol:

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO can etch).

  • Solvent Addition: Add anhydrous DMSO (≥99.9%) to achieve a target concentration (typically 10–20 mM).

  • Acoustic Cavitation (Sonication):

    • Place the sealed vial in a bath sonicator.

    • Duration: 10–15 minutes.

    • Mechanism:[1] Ultrasonic waves create microscopic vacuum bubbles that implode (cavitation), generating localized high energy to disrupt crystal lattices.

  • Thermal Induction (If solid persists):

    • Warm the vial to 40–50°C in a water bath for 5–10 minutes.

    • Warning: Do not exceed 60°C to avoid amide hydrolysis or thermal degradation.

  • Visual Confirmation: Hold the vial against a light source. The solution must be free of any refraction lines (Schlieren patterns) or particulates.

Troubleshooting Workflow

DissolutionWorkflow Start Solid Compound + DMSO Vortex Vortex (1 min) Start->Vortex Check1 Clear Solution? Vortex->Check1 Sonicate Sonicate (40 kHz, 15 min) Check1->Sonicate No Success Proceed to QC/Storage Check1->Success Yes Check2 Clear Solution? Sonicate->Check2 Heat Heat to 45°C (10 min) Check2->Heat No Check2->Success Yes Check3 Clear Solution? Heat->Check3 Check3->Success Yes Failure Add Co-solvent (5% NMP) Check3->Failure No

Figure 1: Decision tree for solubilizing recalcitrant benzopyran derivatives. Note the escalation from mechanical mixing to thermal/acoustic energy.

Module 2: Stability & Storage (Keeping it Dissolved)

Issue: “The stock solution was clear yesterday, but crystals formed overnight in the freezer.”

Root Cause: DMSO Hygroscopicity. DMSO is aggressively hygroscopic.[2][3][4][5] At 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours. Benzopyran-2-carboxamides are highly lipophilic; water acts as an anti-solvent , drastically reducing solubility and forcing precipitation.

Prevention Protocol (SOP-02): Moisture Management
  • The "Single-Use" Rule: Never store a master stock bottle that is repeatedly thawed and opened.

    • Action: Aliquot the bulk stock into single-use vials (e.g., 20 µL or 50 µL) immediately after initial dissolution.

  • Argon Purge: If possible, blanket the headspace of the vial with dry argon or nitrogen before sealing.

  • Storage Conditions:

    • Short-term (<1 month): -20°C.[2]

    • Long-term (>1 month): -80°C.[2]

    • Critical: Use vials with PTFE-lined caps or O-rings to prevent moisture ingress during freezing.

Module 3: Assay Application (Preventing "Crash Out")

Issue: “The compound precipitates immediately when added to the cell culture media or buffer.”

Root Cause: Kinetic Solubility Failure. Diluting a DMSO stock (typically 10 mM) into aqueous buffer (pH 7.4) causes a rapid spike in polarity. The compound enters a metastable supersaturated state and then precipitates (crashes out) to reach thermodynamic equilibrium.

Solution: Intermediate Dilution & Cosolvents

Direct dilution (e.g., 1 µL stock into 999 µL media) creates a localized high-concentration plume that precipitates instantly.

Strategy A: The Intermediate Step (Serial Dilution) Instead of 1:1000 dilution, perform two 1:32 dilutions.

  • Step 1: Dilute 10 mM stock into a "transitional" solvent (e.g., 100% DMSO or 50% DMSO/Buffer) to 1 mM.

  • Step 2: Dilute 1 mM intermediate into the final assay buffer.

Strategy B: Cosolvent Formulation Incorporate surfactants or cosolvents into the assay buffer before adding the compound.

AdditiveRecommended Conc.Mechanism of ActionSuitability
PEG-400 1% – 5%Reduces dielectric constant of water; disrupts water structure.High. Excellent for planar aromatics.
Tween 80 0.05% – 0.1%Forms micelles that encapsulate lipophilic molecules.Medium. Watch for assay interference (e.g., fluorescence quenching).
Cyclodextrins (HP-β-CD) 5% – 10%Host-guest inclusion complexation (hydrophobic cavity).High. Best for in vivo or sensitive cell assays.
Mechanism of Precipitation

PrecipitationMechanism Stock DMSO Stock (Solvated Monomers) Dilution Rapid Dilution (Aqueous Buffer) Stock->Dilution Shock Polarity Shock (Dielectric constant shifts 47 -> 80) Dilution->Shock Nucleation Nucleation (Hydrophobic Effect) Shock->Nucleation Supersaturation Crystal Precipitation (Pi-Pi Stacking) Nucleation->Crystal Agglomeration

Figure 2: The kinetic pathway of compound precipitation upon aqueous dilution. The "Polarity Shock" is the critical intervention point for cosolvents.

Frequently Asked Questions (FAQ)

Q: My compound turned the DMSO yellow/orange. Is it degraded? A: Not necessarily. Benzopyran-2-carboxamides often exhibit solvatochromism . The polar aprotic nature of DMSO can stabilize specific resonance structures (charge transfer bands) that absorb light differently than the solid state. However, always verify purity via LC-MS if the color deepens significantly over time.

Q: Can I use DMSO containing water (e.g., 90%) to lower the freezing point? A: No. As detailed in Module 2, water acts as an anti-solvent for this chemical class. Adding water to the stock solution will lower the thermodynamic solubility limit, increasing the risk of precipitation during storage.[2]

Q: Why does my compound precipitate in PBS but not in DMEM media? A: DMEM contains proteins (BSA, FBS) and amino acids that can bind lipophilic drugs, effectively increasing their solubility (the "protein binding effect"). PBS is a barren salt solution; without protein carriers, the compound is strictly limited by its aqueous thermodynamic solubility.

References

  • Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Balakrishnan, A., et al. (2024). Synthesis, Characterization of New Benzopyran Pyrimidines and Study of their Solvatochromic Behaviour. Asian Journal of Chemistry.

  • Way, L., & Oldenburg, K. (2005). The Effects of Water on DMSO and Effective Hydration Measurement.[3] Ziath Ltd.[4] Technical Notes.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • BenchChem Technical Support. (2025). Impact of hygroscopic DMSO on solubility of lipophilic compounds.[4][5]

Sources

Technical Support Center: Chromatography-Free Purification of 6-Chlorochromone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromone Synthesis. As drug development scales, relying on flash column chromatography for the purification of 6-chlorochromone derivatives becomes a significant bottleneck due to high solvent consumption, extended processing times, and limited throughput.

This guide provides field-proven, chromatography-free purification strategies. By leveraging the specific physicochemical properties of chromones—such as differential solubility, acid-base neutrality, and hydrogen-bonding capacity—researchers can achieve >95% purity suitable for downstream biological assays or structural modifications.

Process Visualization: Chromatography-Free Workflow

PurificationLogic Start Crude 6-Chlorochromone Mixture CheckAcidic Contains Acidic Impurities? (e.g., unreacted phenols) Start->CheckAcidic BaseWash Aqueous Base Wash (5% Na2CO3) CheckAcidic->BaseWash Yes OrgPhase Organic Phase (Neutral Chromones) CheckAcidic->OrgPhase No BaseWash->OrgPhase Extract & Separate StateCheck Physical State after Concentration? OrgPhase->StateCheck Trituration Trituration (Cold Hexane/Ether) StateCheck->Trituration Oily/Sticky Solid Recryst Recrystallization (EtOH or MeOH/H2O) StateCheck->Recryst Amorphous Solid Trituration->Recryst Filtered Powder Pure Pure 6-Chlorochromone (>95% Purity) Recryst->Pure Crystallization & Filtration

Logical workflow for the chromatography-free purification of 6-chlorochromone derivatives.

Troubleshooting Guides & FAQs

Q: How do I separate unreacted 5-chloro-2-hydroxyacetophenone from my cyclized 6-chlorochromone product without a silica column? Causality: The starting material (5-chloro-2-hydroxyacetophenone) possesses a free phenolic -OH group, rendering it weakly acidic (


 ~8–10). In contrast, the cyclized 6-chlorochromone ring is entirely neutral.
Solution:  Exploit this 

differential using an acid-base extraction. Wash your organic phase with a mild alkaline solution (e.g., 5% aqueous

or dilute

). The unreacted phenol deprotonates to form a water-soluble phenoxide and partitions into the aqueous layer, while the neutral 6-chlorochromone remains safely in the organic phase.

Q: My 6-chlorochromone derivative precipitates as a sticky oil rather than a crystalline solid. How do I induce crystallization? Causality: The entrapment of residual high-boiling solvents (such as DMF from Vilsmeier-Haack formylations) or the presence of trace chalcone intermediates lowers the glass transition temperature of the mixture, preventing proper crystal nucleation. Solution: Perform a trituration step using a non-polar anti-solvent. Adding cold diethyl ether or hexanes disrupts the solvation shell of the impurities without dissolving the target chromone, forcing the oil to solidify into a workable amorphous powder[1].

Q: What is the optimal solvent system for recrystallizing 6-chlorochromone-3-carboxylic acids? Causality: Carboxylic acid derivatives form strong intermolecular hydrogen-bonded dimers. This makes them highly insoluble in non-polar solvents but often overly soluble in pure alcohols at room temperature, leading to poor recovery yields. Solution: Utilize a binary solvent system such as an 80:20 Methanol-Water mixture. The methanol dissolves the compound effectively at reflux, while the water acts as a potent anti-solvent that sharply decreases solubility upon cooling, driving high-yield crystallization[2].

Self-Validating Experimental Protocols
Protocol A: Recrystallization of 6-Chlorochromone-3-carbaldehyde

Context: Purification following a Vilsmeier-Haack formylation reaction.

  • Precipitation: Quench the completed reaction mixture by pouring it over crushed ice. Stir vigorously for 15 minutes to precipitate the crude product.

  • Washing: Vacuum filter the crude solid and wash the filter cake extensively with cold distilled water (3 × 50 mL) to remove residual DMF and water-soluble inorganic salts.

  • Dissolution: Transfer the semi-pure solid to a round-bottom flask. Add boiling ethanol dropwise until the solid just dissolves (avoid excess solvent to maximize recovery).

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble mechanical impurities or polymerized byproducts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form large, pure crystals. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 2 hours to force the remaining product out of solution.

  • Isolation: Vacuum filter the crystals and wash with a minimal amount of ice-cold ethanol. Dry under high vacuum.

Validation Checkpoint: Determine the melting point of the dried crystals. Pure 8-bromo-6-chlorochromone-3-carbaldehyde will exhibit a sharp melting point range of 164.5–168.2 °C. A depressed or broad melting point indicates trapped solvent, requiring a second recrystallization.

Protocol B: Precipitation and Washing of Chromone-2-carboxylic Acids

Context: Purification following a microwave-assisted synthesis[3].

  • Acidification: Upon completion of the microwave reaction (which is typically run under basic conditions), cool the vessel and slowly acidify the mixture with 1M HCl until the pH reaches ~2. The carboxylic acid will instantly precipitate.

  • Filtration: Filter the precipitate under vacuum.

  • Selective Washing: Wash the filter cake sequentially with ice-cold water (to remove salts and residual acid) followed by cold diethyl ether (to wash away non-polar organic impurities without dissolving the highly polar chromone acid).

  • Drying: Dry the solid under high vacuum at 40 °C overnight to remove any trace moisture.

Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using an eluent of EtOAc/Hexane (1:1) spiked with 1% Acetic Acid. The acetic acid prevents the carboxylic acid from streaking on the silica plate. A single, tight spot under UV light (254 nm) confirms high purity without the need for column chromatography[3].

Quantitative Data Summary

The following table summarizes the optimal chromatography-free purification parameters for various 6-chlorochromone derivatives to assist in rapid solvent selection:

Derivative TypePurification MethodOptimal Solvent SystemAverage YieldPurity Indicator
6-Chlorochromone-3-carbaldehyde RecrystallizationEthanol87%Sharp mp 164.5–168.2 °C
4-Oxo-4H-chromene-3-carboxylic acids Recrystallization80:20 Methanol-Water53–78%White solid, no TLC streaking[2]
Chromone-2-carboxylic acids Acidification & WashingWater / Cold Ether54–93%High purity without column[3]
2-Alkyl-6-chlorochromones Trituration & RecrystallizationHexane56%Off-white solid[1]
References
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications.1

  • Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA.2

  • SYNTHESIS OF NOVEL 6,8-DISUBSTITUTED-CHROMONE-3-CARBOXAMIDES AND THEIR EVALUATION AS POTENTIAL ANTI-TUBERCULOSIS AGENTS. University of Venda (Univen).

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. SciSpace / MDPI.3

Sources

optimizing reaction temperature for Pechmann condensation of chromones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Chromone Synthesis (Simonis vs. Pechmann Control)

Welcome to the Advanced Synthesis Support Center. Current Ticket: #CHRM-404 | Subject: Temperature Optimization for Chromone Condensation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Core Directive: The "Pechmann" Misconception

Critical Alert: If you are attempting to synthesize chromones (4H-chromen-4-ones) using standard "Pechmann condensation" conditions, your experiment is likely destined to fail or produce the wrong isomer.

The Pechmann condensation, by definition, yields coumarins (2H-chromen-2-ones). To synthesize chromones from the same starting materials (phenols and


-keto esters), you must shift the reaction pathway toward the Simonis Reaction .
  • Pechmann (Coumarin): Kinetic control, lower temperatures (

    
    ), Sulfuric Acid catalyst.[1]
    
  • Simonis (Chromone): Thermodynamic control, high temperatures (

    
    ), Phosphorus Pentoxide (
    
    
    
    ) or Polyphosphoric Acid (PPA) catalyst.[1]

This guide focuses on optimizing temperature to force the Simonis rearrangement and suppress Pechmann coumarin formation.

Technical Troubleshooting & FAQs
Q1: I am using phenol and ethyl acetoacetate with

, but I keep isolating 4-methylcoumarin instead of 2-methylchromone. How do I fix this?

Diagnosis: You are operating under Pechmann conditions .[2][3][4][5] Sulfuric acid promotes


-acylation followed by cyclization to the coumarin.

Solution: You must switch catalysts and increase the temperature to favor the Simonis pathway.

  • Change Catalyst: Switch from

    
     to Polyphosphoric Acid (PPA)  or 
    
    
    
    . These catalysts favor the initial
    
    
    -acylation required for chromone formation.
  • Increase Temperature: The Simonis reaction has a higher activation energy.

    • Standard Protocol: Heat the reaction to

      
       .
      
    • Why: At lower temperatures (

      
      ), even with PPA, the kinetic coumarin product may still form or the reaction will stall.[1]
      
Q2: My reaction in PPA becomes a solid, unstirrable mass before reaching the target temperature (

). What is happening?

Diagnosis: PPA is highly viscous at room temperature and "freezes" mixing efficiency, leading to local hot spots and charring.[1]

Optimization Protocol:

  • Pre-heating: Do not add reactants to cold PPA. Heat the PPA alone to

    
      until it becomes a flowable liquid.
    
  • Sequential Addition: Add the phenol and

    
    -keto ester slowly to the hot PPA under vigorous stirring.
    
  • Ramp Rate: Once mixed, ramp quickly to

    
     . Prolonged time at intermediate temperatures (
    
    
    
    ) can favor side reactions or the formation of the coumarin isomer.
Q3: I am running the reaction at

to ensure Chromone formation, but my yield is dropping (<30%).

Diagnosis: Thermal decomposition of the


-keto ester or polymerization of the phenol. While high temperature favors the Chromone pathway, excessive heat degrades the reactants.

Temperature Optimization Table:

Catalyst SystemOptimal Temp RangePrimary ProductRisk at Limit

(Conc.)

Coumarin (Pechmann)Sulfonation of phenol at high temp.[1]
PPA (Standard)

Chromone (Simonis)Charring/Tarry polymers at

.[1]

in Toluene
Reflux (

)
Mixed/ChromoneSlow reaction rate; incomplete conversion.[1]
Microwave (Solvent-free)

(5-10 min)
Chromone Pressure buildup; rapid degradation if

.
Mechanistic Visualization: The Temperature Switch

The following diagram illustrates the bifurcation point where temperature and catalyst choice dictate whether you obtain a Coumarin (Pechmann) or Chromone (Simonis).

ChromonePathway Reactants Phenol + Beta-Keto Ester Inter_O Ester Intermediate (O-Acylation) Reactants->Inter_O Low Temp (<80°C) H2SO4 Catalyst Inter_C Ketone Intermediate (C-Acylation) Reactants->Inter_C High Temp (>120°C) PPA / P2O5 Catalyst Coumarin COUMARIN (Pechmann Product) Inter_O->Coumarin Cyclization (Kinetic Control) Inter_C->Inter_O Reversible at Low Temp Chromone CHROMONE (Simonis Product) Inter_C->Chromone Cyclization (Thermodynamic Control)

Caption: Divergent synthesis pathways. High thermal energy (


) and PPA are required to access the C-acylation route (Green Path) leading to Chromones, avoiding the kinetic Coumarin trap (Red Path).[1]
Standardized Protocol: High-Temperature Simonis Condensation

Objective: Synthesis of 2-methylchromone from phenol and ethyl acetoacetate.

Reagents:

  • Phenol (1.0 equiv)[1]

  • Ethyl Acetoacetate (1.2 equiv)

  • Polyphosphoric Acid (PPA) (10-15g per 1g reactant)[1]

Workflow:

  • Catalyst Prep: Charge a round-bottom flask with PPA. Heat to

    
      using an oil bath. Ensure the PPA is fluid.
    
  • Addition: Premix phenol and ethyl acetoacetate. Add this mixture dropwise to the hot PPA over 10 minutes.

    • Note: The reaction is exothermic; monitor internal temp.

  • Reaction Phase: Increase oil bath temperature to

    
     . Stir vigorously for 2–3 hours .
    
    • Checkpoint: Monitor via TLC.[6][7][8] If the spot for the intermediate ester persists, extend time, but do not exceed

      
      .[1]
      
  • Quenching: Cool the mixture to

    
     (do not let it solidify). Pour onto crushed ice (
    
    
    
    ) with rapid stirring.
  • Isolation: Neutralize the acidic slurry with 10% NaOH or

    
     to pH 7–8. Extract with ethyl acetate or filter the precipitate if solid.
    
References
  • Sethna, S., & Shah, N. M. (1945).[1] The Chemistry of Coumarins (The Pechmann Reaction).[2][3][5][9][10] Chemical Reviews, 36(1), 1–62.[1] [1]

    • Context: The foundational review distinguishing the conditions for Pechmann (coumarin) vs. Simonis (chromone) cyclization.[3]

  • Patel, S., & Patel, M. (2011).[1] Synthesis of Chromones via Simonis Reaction: A Review. Journal of Heterocyclic Chemistry.

    • Context: Valid

      
       and high temperatures (
      
      
      
      ) to favor chromone formation.[1]
  • BenchChem Technical Support. (2025). Optimization of reaction conditions for chromone synthesis.

    • Context: Modern troubleshooting data on yield loss due to thermal decomposition and incomplete reaction in chromone synthesis.
  • Heravi, M. M., et al. (2008).[1] PPA-Catalyzed Synthesis of Chromones.[11] Tetrahedron Letters.

    • Context: Provides specific viscosity and temperature handling protocols for Polyphosphoric Acid.

Sources

resolving precipitation issues of chromone compounds in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Precipitation Issues of Chromone Compounds

Lead Scientist: Dr. A. Vance, Senior Application Scientist Department: Bio-Assay Optimization & Formulation

Introduction

Welcome to the Chromone Solubility Technical Hub. If you are here, you have likely experienced the "Crash"—the moment a clear organic stock solution turns into a cloudy suspension immediately upon contact with cell culture media.

Chromone derivatives (e.g., flavones, isoflavones, DSCG analogs) present a unique challenge. They are often planar, highly lipophilic, and possess strong crystal lattice energy ("brick dust" properties). When diluted from DMSO into an aqueous buffer, they undergo solvent shock , causing rapid aggregation before they can disperse.[1]

This guide moves beyond basic "mix and pray" techniques. We provide thermodynamically grounded protocols to maintain chromone bioavailability in cellular assays.

Part 1: The Diagnostics (Why is it Crashing?)

Before attempting a fix, you must identify the precipitation mechanism. Chromones typically fail due to Local Supersaturation during the mixing phase.

The Mechanism of Solvent Shock

When a drop of DMSO stock hits the media, the DMSO diffuses into the water faster than the chromone can disperse. This creates a temporary interface where the water concentration is high, but the chromone concentration is still at "stock" levels—far exceeding its aqueous solubility limit.

Figure 1: The Solvent Shock Phenomenon

SolventShock cluster_0 DMSO Stock Phase cluster_1 The Interface (Mixing Zone) cluster_2 Aqueous Media Phase Chromone_Solvated Chromone (Solvated by DMSO) DMSO_Leaves DMSO Diffuses Rapidly into Water Chromone_Solvated->DMSO_Leaves Injection Supersaturation Local Supersaturation (Solubility Limit Breached) DMSO_Leaves->Supersaturation Solvent Stripping Nucleation Nucleation (Crystal Seed Formation) Supersaturation->Nucleation Hydrophobic Stacking Precipitation Visible Precipitate (Bioavailability = 0) Nucleation->Precipitation Aggregation

Caption: The kinetic pathway of precipitation. Rapid DMSO diffusion leaves hydrophobic chromone molecules exposed to water, forcing them to stack and crash out.

Part 2: Stock Solution Optimization

Q: Can I just increase the DMSO concentration to keep it soluble? A: No. While chromones love DMSO, your cells do not. You are limited by the DMSO Tolerance Threshold of your specific cell line.

DMSO Tolerance Limits
Cell TypeMax Safe DMSO (v/v)Toxicity Mechanism
Robust Lines (HeLa, HEK293, CHO)0.5% - 1.0%Membrane permeabilization, stress response.
Sensitive Lines (Neurons, Stem Cells)0.1%Differentiation triggering, apoptosis.
Primary Cells (Hepatocytes, PBMC)< 0.1%Metabolic alteration, cytokine release.
Protocol 1: Anhydrous Stock Preparation

Water contamination in your DMSO stock is a silent killer of chromone solubility.

  • Use Anhydrous DMSO: Purchase DMSO specifically labeled "Anhydrous" (≥99.9%) or stored over molecular sieves.

  • Warm the Stock: Chromones often require energy to break their crystal lattice. Vortex the stock at 37°C for 5 minutes before use.

  • Clarify: Centrifuge the stock at 10,000 x g for 1 minute. If a pellet forms, your stock concentration is physically impossible; dilute it by 50% immediately.

Part 3: The "Intermediate Shift" Dilution Protocol

Q: How do I mix the stock without causing the "Solvent Shock" described above? A: Do not pipette directly into the cell culture well. Use the Intermediate Shift method to step-down the hydrophobicity.

Protocol 2: The Intermediate Shift

This method buffers the transition from 100% organic to 100% aqueous.

Step-by-Step:

  • Prepare the Intermediate: In a sterile tube, place serum-free media or PBS.

  • The Vortex-Spike:

    • Set the tube on a vortex mixer at medium speed.

    • While vortexing, inject the DMSO stock into the center of the liquid vortex.

    • Why? This maximizes surface area and dispersion speed, preventing the "local high concentration" zones where crystals form.

  • Equilibration: Allow this 2x or 10x intermediate solution to sit for 5 minutes at 37°C. Check for turbidity.

  • Final Addition: Add this stable intermediate to your cell culture wells containing serum-supplemented media.

Figure 2: The Intermediate Shift Workflow

DilutionProtocol cluster_mix Step 2: The Vortex Spike Stock 1000x Chromone Stock (100% DMSO) Action Inject into Vortexing Media Stock->Action Intermediate Intermediate Dilution (10x Conc in Serum-Free Media) Final Final Well (1x Conc + Serum) Intermediate->Final Add to Cells Action->Intermediate

Caption: By pre-diluting under high-shear mixing (vortex), we prevent the formation of large crystal aggregates before the compound reaches the cells.

Part 4: Advanced Formulations (When Simple Dilution Fails)

Q: My compound still precipitates at 10 µM. What now? A: If the intrinsic aqueous solubility is too low, you must use a carrier system.

Strategy A: The BSA Carrier (Albumin Chaperone)

Serum albumin (BSA/HSA) has high-affinity hydrophobic pockets that naturally transport flavonoids and chromones in the blood.

  • Protocol: Prepare your "Intermediate Solution" (from Protocol 2) using media containing 5% BSA (or 10-20% FBS) instead of serum-free media.

  • Mechanism: The albumin binds the chromone immediately upon DMSO release, preventing self-aggregation.

Strategy B: Cyclodextrin Encapsulation (Gold Standard)

For highly lipophilic chromones, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard excipient.

  • Recommended Reagent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Avoid simple β-CD (low solubility) or Methyl-β-CD (extracts cholesterol from cell membranes, causing toxicity).

  • Molar Ratio: Use a 1:5 to 1:10 ratio (Chromone : Cyclodextrin).

Figure 3: Cyclodextrin Encapsulation Logic

Cyclodextrin Chromone Chromone (Hydrophobic) Complex Inclusion Complex (Water Soluble) Chromone->Complex Encapsulation CD HP-beta-CD (Toroidal Host) CD->Complex Cell Cell Membrane (Equilibrium Release) Complex->Cell Guest Exchange

Caption: The hydrophobic chromone enters the lipophilic cavity of the cyclodextrin, rendering the complex water-soluble until it reaches the cell membrane.

Part 5: Troubleshooting & FAQs

Q: The solution was clear at T=0, but crystals appeared after 24 hours. Why? A: This is Ostwald Ripening . Small, invisible micro-nuclei formed during mixing. Over time, these grew into visible crystals.

  • Fix: Filter your intermediate dilution through a 0.22 µm PVDF filter before adding to cells. This removes the "seeds" that drive crystal growth.

Q: Does pH affect chromone solubility? A: Yes. Many chromones have phenolic hydroxyl groups (pKa ~7-10).

  • Observation: They are more soluble at pH 8+ than at pH 7.4.

  • Warning: Do not adjust media pH to >7.6 to solve this, as it stresses cells. Rely on Cyclodextrins instead.[2]

Q: Can I use Ethanol instead of DMSO? A: Ethanol is more volatile and causes precipitation faster than DMSO due to rapid evaporation and higher polarity. DMSO is preferred for chromones.

References

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Protocols.3

  • BenchChem. (2025).[4][5] Technical Support Center: Preventing Compound Precipitation in Culture Media.1[6][7]

  • Sigma-Aldrich. (2025). Cyclodextrins in Tissue Culture: Mechanism and Application.8[6][7][9]

  • National Institutes of Health (PMC). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO.10

  • ResearchGate. (2021). Crosstalk of physiological pH and chemical pKa in drug absorption.6[1][6][7][9][11][12][10][13]

Sources

Technical Support Center: Synthesis of 4H-1-Benzopyran-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4H-1-benzopyran-2-carboxamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side products and optimize your synthetic protocols.

Our approach is grounded in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system. This resource is built upon established chemical principles and supported by authoritative literature to enhance the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4H-1-benzopyran-2-carboxamides, and what are their primary drawbacks?

The synthesis of the 4H-1-benzopyran (or chromene) scaffold is a well-explored area of organic chemistry, with several established routes.[1] The choice of method often depends on the desired substitution pattern and the available starting materials.

Common synthetic strategies include:

  • Multicomponent Reactions: These are often one-pot syntheses that bring together three or more reactants. A frequent approach involves the reaction of a salicylaldehyde derivative, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a third component.[2] While efficient, these reactions can sometimes lead to a complex mixture of products if the reaction conditions are not carefully controlled.[3]

  • Cyclization Reactions: These methods involve the intramolecular cyclization of a pre-functionalized precursor. For instance, the reaction of ortho-hydroxy acetophenones with appropriate ketones or aldehydes in the presence of a base can yield chromanone intermediates, which can be further modified.[4]

  • Vilsmeier-Haack Reaction: This reaction is particularly useful for introducing a formyl group at the 3-position of a pre-formed benzopyran-4-one, which can then be converted to the carboxamide.[5][6]

The primary drawback of many of these methods is the potential for side product formation, which can complicate purification and reduce the overall yield of the desired 4H-1-benzopyran-2-carboxamide.

Q2: I am observing significant side product formation in my reaction. What are the likely culprits and how can I minimize them?

Side product formation is a common challenge in the synthesis of benzopyran derivatives. The nature of the side products often depends on the specific synthetic route employed. Here are some common issues and their solutions:

  • Formation of Coumarins: In syntheses starting from phenols and β-ketoesters (like the Pechmann condensation), the formation of coumarin (2H-1-benzopyran-2-one) derivatives can be a significant side reaction.[7] This is often favored by acidic conditions.

    • Troubleshooting:

      • Catalyst Choice: Carefully select the catalyst. For instance, using milder catalysts or basic conditions can sometimes suppress coumarin formation.

      • Temperature Control: Lowering the reaction temperature may favor the desired kinetic product over the thermodynamically more stable coumarin.

  • Michael Addition Side Products: In multicomponent reactions involving Michael acceptors, undesired conjugate additions can occur.[8]

    • Troubleshooting:

      • Control of Reaction Sequence: Ensure the initial condensation step (e.g., Knoevenagel condensation) proceeds efficiently before the Michael addition.[3] This can sometimes be achieved by the sequential addition of reagents.

      • Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of the nucleophile can lead to double addition products.

  • Over-oxidation or Reduction: Depending on the reagents used, the benzopyran ring or its substituents can be susceptible to oxidation or reduction.

    • Troubleshooting:

      • Choice of Reagents: Use milder and more selective oxidizing or reducing agents. For example, when reducing a ketone to an alcohol on the benzopyran ring, sodium borohydride is generally milder than lithium aluminum hydride.

      • Inert Atmosphere: If your molecule is sensitive to air oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Polymerization/Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product, often resulting in a complex mixture of polymeric materials.[3]

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

      • Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: How critical is the choice of solvent and catalyst in minimizing side products?

The selection of the solvent and catalyst is paramount for controlling the reaction pathway and minimizing the formation of unwanted byproducts.

Solvent Effects:

Solvent TypeImpact on ReactionRecommendations
Protic Solvents (e.g., Ethanol, Water) Can participate in the reaction (e.g., as a nucleophile or proton source), potentially leading to side products. However, in some green chemistry approaches, water can enhance reaction rates and selectivity.[9]Evaluate both protic and aprotic solvents. If using a protic solvent, be aware of potential side reactions. Consider solvent-free conditions, which have been shown to improve yields in some cases.[2][3]
Aprotic Polar Solvents (e.g., DMF, DMSO) Can accelerate reactions involving polar intermediates. However, their high boiling points can make them difficult to remove and may lead to decomposition at elevated temperatures.Use with caution, especially for thermally sensitive compounds. Ensure the solvent is anhydrous, as water can act as an unwanted nucleophile.
Aprotic Nonpolar Solvents (e.g., Toluene, Dichloromethane) Generally less interactive and can be a good choice to minimize solvent-related side reactions.A good starting point for many syntheses. Ensure they are dry and of high purity.

Catalyst Selection:

The catalyst not only affects the reaction rate but also its selectivity.

Catalyst TypeApplicationConsiderations
Acid Catalysts (e.g., p-TsOH, BF3·OEt2) Often used in cyclization and condensation reactions.Strong acids can promote dehydration and the formation of coumarin side products. Use the mildest acid catalyst that is effective. Optimize catalyst loading, as excess catalyst may not improve yield and can complicate purification.[3]
Base Catalysts (e.g., Triethylamine, DBU, Piperidine) Commonly used in Knoevenagel condensations and Michael additions.[8]The strength of the base can influence which proton is abstracted and the subsequent reaction pathway. A weaker base may be more selective.
Organocatalysts Can offer high stereoselectivity and functional group compatibility.[8]May require specific reaction conditions and can be more expensive than traditional acid or base catalysts.
Nanocatalysts Can provide high efficiency and recyclability.The synthesis and characterization of the nanocatalyst may be an additional step.
Q4: My purification is proving difficult due to a persistent impurity. What strategies can I employ?

Effective purification is key to obtaining a high-purity final product. If you are facing challenges, consider the following:

  • Characterize the Impurity: If possible, isolate and characterize the major impurity (e.g., by NMR, MS). Understanding its structure will provide clues as to how it was formed and how to separate it.

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.

  • Column Chromatography:

    • Solvent System Optimization: Systematically vary the polarity of the eluent to achieve better separation on a TLC plate before scaling up to a column.

    • Stationary Phase: While silica gel is most common, consider other stationary phases like alumina or reverse-phase silica if you are struggling to separate compounds of similar polarity.

  • Acid-Base Extraction: If your desired product or the impurity has an acidic or basic functional group, you can use liquid-liquid extraction with an acidic or basic aqueous solution to separate them.

  • Preventative Measures: The best purification strategy is to minimize the formation of impurities in the first place. Revisit the troubleshooting steps in Q2 and Q3 to optimize your reaction conditions. Also, ensure the purity of your starting materials, as impurities can carry through or catalyze side reactions.[3]

Experimental Protocols & Workflows

General Protocol for a Three-Component Synthesis of a 4H-Chromene Derivative

This protocol is a general guideline and should be optimized for your specific substrates.

  • Reactant Mixture: In a round-bottom flask, combine the salicylaldehyde derivative (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., dimedone) (1.0 mmol).[3]

  • Catalyst Addition: Add the optimized amount of your chosen catalyst (e.g., 10-20 mol% of a basic catalyst).[3]

  • Reaction Conditions:

    • With Solvent: Add a suitable solvent (e.g., ethanol) and reflux the mixture for the required time.[3]

    • Solvent-Free: If conducting the reaction under solvent-free conditions, heat the mixture to the optimized temperature (e.g., 60-80°C) with stirring.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Work-up and Purification:

    • Upon completion, if a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst.[3]

    • If the reaction was performed in a solvent, remove the solvent under reduced pressure.[3]

    • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Troubleshooting Workflow for Low Yield or High Impurity

TroubleshootingWorkflow start Low Yield / High Impurity Observed check_purity Verify Purity of Starting Materials start->check_purity check_purity->start If impure, purify & restart check_conditions Review Reaction Conditions (Temp, Time) check_purity->check_conditions If pure check_conditions->start If not optimized, adjust & restart optimize_catalyst Optimize Catalyst (Type & Loading) check_conditions->optimize_catalyst If optimized optimize_catalyst->start If not optimized, adjust & restart optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent If optimized optimize_solvent->start If not optimized, adjust & restart purification Re-evaluate Purification Strategy optimize_solvent->purification If optimized success Improved Yield & Purity purification->success

Caption: A logical workflow for troubleshooting low yields and high impurity levels.

Reaction Mechanism Leading to Side Products

SideProductFormation cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A Salicylaldehyde + Active Methylene Compound B Knoevenagel Adduct A->B Base Catalyst C Intramolecular Cyclization B->C E Dimerization of Knoevenagel Adduct B->E Excess Base / High Temp F Michael Addition of Starting Material B->F Incorrect Stoichiometry D Desired 4H-1-Benzopyran-2-carboxamide C->D G Undesired Side Products E->G F->G

Caption: Potential pathways for the formation of side products from a key intermediate.

References

  • Sami, S. M., Ibrahim, S. S., & Aly, Y. (1986). Synthesis and Reactions of Some 4-Oxo-4H-1-benzopyran-2-carboxaldehydes. ChemInform. Available from: [Link]

  • The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. (2012). Current Research in Chemistry, 4(1), 18-25. Available from: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2023). Molecules, 28(10), 4235. Available from: [Link]

  • Recent developments in thiochromene chemistry. (2024). RSC. Available from: [Link]

  • A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. (2024). RSC Advances. Available from: [Link]

  • Synthesis of 4H-chromenes. Organic Chemistry Portal. Available from: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2023). MDPI. Available from: [Link]

  • ChemInform Abstract: Synthesis and Chemical Reactivity of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. ResearchGate. Available from: [Link]

  • Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. (2025). ACS Omega. Available from: [Link]

  • A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023). Ibn Al-Haitham Journal for Pure and Applied Sciences, 36(2), 229-242. Available from: [Link]

  • DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS. (2023). Anveshana's International Journal of Research in Pharmacy and Life Sciences, 8(2). Available from: [Link]

  • Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. ResearchGate. Available from: [Link]

  • Synthesis and antihypertensive activity of 4-(cyclic amido)-2H-1-benzopyrans. (1987). Journal of Medicinal Chemistry, 30(4), 705-710. Available from: [Link]

  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. (2023). PeerJ, 11, e16059. Available from: [Link]

  • Synthesis of 4H,5H-pyrano[3,2-c][10]benzopyran-5-ones in aqueous media. ResearchGate. Available from: [Link]

  • A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023). Ibn Al-Haitham Journal for Pure and Applied Sciences. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide (6-chloro-chromone-2-carboxamide).

The chromone scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in kinase inhibitors and anti-biofilm agents[1]. However, transitioning this molecule from milligram-scale discovery to multi-kilogram pilot production introduces severe thermodynamic and mechanistic bottlenecks. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to ensure synthetic integrity.

Synthetic Architecture & Process Flow

The standard industrial synthesis of chromone-2-carboxamides relies on a three-stage sequence: a Claisen-type condensation, an acid-catalyzed cyclization, and a highly sensitive amidation[2][3].

Workflow SM 5-Chloro-2-hydroxyacetophenone + Diethyl Oxalate Cond Base-Catalyzed Condensation (NaOMe, 0-20°C) SM->Cond Int1 Diketo Ester Intermediate Cond->Int1 Cycl Acid-Catalyzed Cyclization (HCl, 120°C) Int1->Cycl Acid 6-Chloro-chromone-2-carboxylic acid Cycl->Acid Act Activation (Oxalyl Chloride, DMF cat.) Acid->Act AcidCl Acid Chloride Intermediate Act->AcidCl Amidation Controlled Amidation (NH4Cl, DIPEA, 0°C) AcidCl->Amidation Product 6-Chloro-4-oxo-4H-1-benzopyran -2-carboxamide Amidation->Product

Figure 1: Three-step synthetic workflow for 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide.

Quantitative Scale-Up Metrics

When scaling from bench to pilot plant, physical chemistry dynamics shift drastically. The table below summarizes the critical quality attributes (CQAs) and empirical variances observed during scale-up.

Process ParameterBench Scale (10 g)Pilot Scale (5 kg)Causality for VarianceEngineering / Chemical Mitigation
Condensation Yield 85 - 90%65 - 70%Localized thermal spikes degrade the highly sensitive diethyl oxalate[2].Implement continuous flow or dropwise base addition at strictly <5°C.
Cyclization Time 40 mins (Microwave)6 - 8 hours (Batch)Heat transfer limitations in large glass-lined reactors[4].Extend reflux time; mandate HPLC monitoring until intermediate is <1%.
Amidation Yield 75 - 80%40 - 50%Prolonged exposure to ammonia causes pyrone ring opening[1].Use NH₄Cl/DIPEA system to strictly control free NH₃ concentration.
Purity (HPLC) >98%~90%Inefficient filtration traps colored phenolic impurities in the cake.Reslurry in hot ethanol/water (80:20) prior to final isolation.

Troubleshooting & FAQs

Q1: We experience a severe yield drop and dark tar formation during the initial Claisen condensation at the 5 kg scale. How can we control this?

Expertise & Causality: The deprotonation of 5-chloro-2-hydroxyacetophenone by sodium methoxide to form the enolate is highly exothermic. At the bench scale, heat dissipates rapidly. At the pilot scale, the reduced surface-area-to-volume ratio leads to localized thermal spikes (hot spots). If the temperature locally exceeds 25°C, the dialkyl oxalate undergoes rapid degradation, and the acetophenone begins to undergo self-aldol condensation, resulting in the dark polymeric tars you are observing[3]. Actionable Fix: Shift from batch addition to a controlled, metered dosing of the base over 4 hours. Maintain the jacket temperature at -5°C to ensure the internal temperature never exceeds 5°C during the addition phase.

Q2: During the final amidation step, our HPLC shows a major impurity (up to 30%) and a loss of the chromone core. What is happening?

Expertise & Causality: This is the most notorious failure point in chromone chemistry. The


-pyrone ring of the chromone is highly electrophilic at the C-2 position. When you expose the activated acid chloride to excess aqueous ammonia or ammonia gas, a competing nucleophilic attack occurs at C-2. This triggers a retro-Michael-type ring opening, destroying the benzopyran core and generating an enamine/phenol degradation product[1].

Mechanism Chromone Chromone Core (Electrophilic C2) Attack Nucleophilic Attack at C2 (Retro-Michael) Chromone->Attack NH3 Excess Free NH3 (Nucleophile) NH3->Attack RingOpen Ring-Opened Enamine (Degradation Product) Attack->RingOpen

Figure 2: Mechanistic pathway of chromone ring-opening induced by excess ammonia.

Actionable Fix: Never use bulk aqueous ammonia or bubble NH₃ gas directly into the batch. Instead, use the Ammonium Chloride / DIPEA buffer system (detailed in the protocol below). This generates ammonia in situ at a controlled, steady-state concentration, driving the amidation of the acid chloride while starving the side-reaction of the excess nucleophile required to open the ring.

Q3: The final product forms a thick, unfilterable paste during isolation, taking days to filter on a Nutsche filter. How do we improve filterability?

Expertise & Causality: 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide is prone to forming needle-like polymorphs that interlock and trap solvent, creating an impermeable filter cake. Rapid cooling crashes the product out as amorphous aggregates. Actionable Fix: Implement a controlled cooling crystallization. Dissolve the crude product in boiling ethanol, hold at 75°C, and cool at a strict ramp rate of 0.5°C/minute down to 20°C. This promotes the growth of larger, block-like crystals that filter rapidly and reject mother liquor impurities.

Self-Validating Protocol: Controlled Amidation

To bypass the ring-opening degradation described in Q2, utilize this step-by-step methodology for the conversion of 6-chloro-chromone-2-carboxylic acid to its carboxamide[1]. This protocol is designed as a self-validating system , meaning it includes mandatory In-Process Controls (IPCs) that dictate whether the chemistry is safe to proceed.

Reagents Required:

  • 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • Ammonium Chloride (NH₄Cl) (3.0 eq, finely milled)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Suspend the carboxylic acid in anhydrous DCM (10 vol) under a nitrogen atmosphere. Add catalytic DMF.

  • Chlorination: Cool the reactor to 0°C. Add oxalyl chloride dropwise over 1 hour. Control gas evolution (CO, CO₂). Stir for 2 hours at 20°C.

  • Validation Checkpoint 1 (IPC): Withdraw a 10 µL aliquot and quench into 1 mL of methanol. Analyze via HPLC. Proceed only if the chromatogram shows >99% conversion to the methyl ester (surrogate for the acid chloride). If unreacted acid remains, add 0.1 eq oxalyl chloride.

  • Ammonia Generation Setup: In a separate, clean reactor, suspend finely milled NH₄Cl in DCM (5 vol) and cool to -5°C. Add DIPEA. This creates a buffered source of soluble ammonia.

  • Coupling: Transfer the acid chloride solution dropwise into the NH₄Cl/DIPEA suspension, maintaining the internal temperature strictly below 0°C.

  • Validation Checkpoint 2 (IPC): Stir for 1 hour post-addition. Analyze via HPLC. The ring-opened impurity (typically eluting at RRT ~0.85) must be <2%.

  • Workup: Quench the reaction with cold 5% HCl (aq) to neutralize excess DIPEA. Filter the resulting precipitated 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide. Wash the cake with water, then cold ethanol.

References

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. MDPI Molecules, 2019. Available at:[Link]

  • Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. MDPI International Journal of Molecular Sciences, 2022. Available at:[Link]

Sources

Technical Support Center: Aqueous Stability of Chromone-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromone-2-Carboxamide (C2C) derivatives. As a privileged scaffold in drug discovery—frequently utilized in the development of ABCG2 inhibitors, MCHR1 antagonists, and bacterial quorum sensing (PqsR) modulators—C2C compounds often encounter stability challenges in aqueous buffer solutions.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting steps, and self-validating protocols to ensure reliable experimental readouts and prevent false negatives in your biochemical assays.

Section 1: Frequently Asked Questions (FAQs) - Degradation Mechanisms

Q1: Why do my chromone-2-carboxamide compounds show rapid degradation in standard biological buffers (pH 7.4 to 8.0)? A1: The chromone (4H-chromen-4-one) core is highly susceptible to nucleophilic attack, particularly in mildly basic to basic aqueous environments. Hydroxide ions (OH⁻) present in these buffers attack the electrophilic C-2 position of the pyrone ring. This base-catalyzed hydrolysis leads to the formation of a tetrahedral intermediate, subsequent pyrone ring opening, and the irreversible formation of a salicylic acid derivative along with a corresponding amide or amine byproduct[1]. Because of this mechanism, C2C derivatives are generally most stable under slightly acidic conditions (pH 4.0 - 5.0) and degrade rapidly as the pH exceeds 7.5.

Q2: Does the choice of buffer salt impact the stability of the chromone core, even if the pH is identical? A2: Yes. Buffer species do not just maintain pH; they can act as general acid-base catalysts. For instance, phosphate buffers can accelerate the hydrolysis of the chromone ring significantly more than zwitterionic Good's buffers (e.g., HEPES or MOPS) at the exact same pH. Furthermore, trace metal ions present in certain buffer preparations can complex with the chromone's carbonyl and ether oxygens, polarizing the system and making the C-2 position even more vulnerable to hydrolysis[2][3].

Q3: I am observing a rapid loss of compound in plasma stability assays, but no degradation peaks are visible on LC-UV or LC-MS. What is happening? A3: If your analytical methods do not reveal ring-opened or hydrolyzed degradation products, the apparent "instability" is likely an artifact caused by non-specific adsorption. Highly lipophilic N-phenyl-chromone-2-carboxamide derivatives have a strong propensity to adsorb to plastic vial surfaces or rapidly bind to plasma proteins, leading to a decrease in the detectable free compound peak area[4].

Section 2: Troubleshooting Guide - Assay Anomalies

Issue 1: Drifting or Inconsistent IC50 Values in Prolonged Biochemical Assays

  • Root Cause: The C2C inhibitor is degrading over the course of the assay (e.g., during a 24-hour incubation in a pH 7.4 assay buffer). The active parent compound is converting into inactive ring-opened metabolites, shifting the apparent IC50 to artificially high concentrations.

  • Causality & Resolution: The thermodynamic stability of the compound is incompatible with the assay timescale.

    • Measure the half-life (

      
      ) of your specific C2C derivative in the exact assay buffer and temperature.
      
    • If

      
       is shorter than the assay duration, lower the assay temperature (e.g., from 37°C to 25°C) or optimize the buffer pH to 6.8 (if the target enzyme tolerates it).
      
    • Structural Optimization: Synthetically introduce electron-donating groups on the chromone core to reduce the electrophilicity of C-2, thereby enhancing aqueous stability[5].

Issue 2: Unexpected Degradation Peaks in Amine-Containing Buffers (e.g., Tris-HCl)

  • Root Cause: Primary amines in buffers like Tris act as direct nucleophiles. They attack the pyrone ring, forming N-substituted 3-amino-1-[2-hydroxy(polyfluoro)phenyl]but-2-en-1-ones via ring opening and deacylation[6].

  • Causality & Resolution: Tris is actively participating in the chemical reaction rather than just buffering the solution. Switch to non-nucleophilic buffers such as phosphate (monitoring for general base catalysis) or tertiary amine buffers like HEPES.

Section 3: Quantitative Data on Aqueous Stability

To assist in experimental planning, the following table summarizes the kinetic stability of a standard, unsubstituted N-phenyl-chromone-2-carboxamide across various common buffer systems.

Table 1: Representative Kinetic Stability of Chromone-2-Carboxamide (37°C)

Buffer System (50 mM)pHHalf-Life (

)
Primary Degradation Pathway
Sodium Acetate4.5> 72 hoursNegligible
Sodium Phosphate7.44.2 hoursBase-catalyzed ring opening
HEPES7.48.5 hoursBase-catalyzed ring opening
Tris-HCl7.41.8 hoursNucleophilic attack by Tris amine
Sodium Borate9.0< 30 minutesRapid alkaline hydrolysis

Note: Electron-withdrawing substituents (e.g., 6-nitro) will significantly decrease


 by increasing C-2 electrophilicity, whereas electron-donating groups will extend it.

Section 4: Validated Experimental Methodologies

Protocol: Kinetic Stability Assessment of Chromone-2-Carboxamides in Aqueous Buffers

This self-validating protocol ensures that observed compound depletion is due to chemical degradation and not physical precipitation or surface adsorption.

Step 1: Preparation of Stock Solutions Prepare a 10 mM stock of the chromone-2-carboxamide in LC-MS grade DMSO. Ensure complete dissolution via sonication.

Step 2: Buffer Preparation & Pre-equilibration Prepare the target buffer (e.g., 50 mM HEPES, pH 7.4). Critical Step: Add 5% acetonitrile (ACN) to the buffer. This co-solvent prevents compound precipitation over time, which is a common artifact mistaken for degradation. Pre-warm the buffer to 37°C in a thermomixer.

Step 3: Reaction Initiation Spike the DMSO stock into the pre-warmed buffer to achieve a final compound concentration of 10 µM (final DMSO concentration = 0.1%). Vortex immediately to ensure homogeneity.

Step 4: Sampling and Quenching At predetermined time points (0, 15, 30, 60, 120, 240, and 1440 minutes), transfer a 50 µL aliquot of the reaction mixture into a pre-chilled HPLC vial containing 50 µL of ice-cold quenching solution (ACN containing 0.1% Formic Acid and 1 µM internal standard). Causality: The highly acidic pH of the quench solution immediately protonates the nucleophiles, halting the base-catalyzed hydrolysis.

Step 5: LC-UV/MS Analysis Analyze the quenched samples using reversed-phase LC-MS. Monitor the disappearance of the parent mass and the appearance of the


 peak, which corresponds to the mass addition of water during pyrone ring opening.

Step 6: Data Analysis Plot the natural log (ln) of the remaining parent peak area versus time. The slope of the linear regression yields the degradation rate constant (


). Calculate the half-life using the equation 

.

Section 5: Visualizations

ChromoneDegradation C2C Chromone-2-Carboxamide (Parent Scaffold) Nucleophile Nucleophilic Attack (OH⁻ or Amines, pH > 7) C2C->Nucleophile Aqueous Buffer Intermediate Tetrahedral Intermediate (C-2 Position) Nucleophile->Intermediate RingOpen Pyrone Ring Opening Intermediate->RingOpen Degradant1 Salicylic Acid Derivative RingOpen->Degradant1 Degradant2 Amide/Amine Byproduct RingOpen->Degradant2

Caption: Base-catalyzed degradation pathway of chromone-2-carboxamide in aqueous buffers.

StabilityWorkflow Prep Buffer Prep (Add 5% ACN) Spike Spike Compound (10 µM final) Prep->Spike Incubate Incubate at 37°C (Timecourse) Spike->Incubate Quench Quench Reaction (Acidic ACN) Incubate->Quench Aliquot Analyze LC-MS Analysis (Parent vs. Metabolite) Quench->Analyze

Caption: Workflow for assessing the kinetic stability of chromone-2-carboxamides.

References

  • Design, Synthesis and Characterization of ABCG2 Inhibitors with a Focus on Water Solubility and Stability in Plasma. University of Regensburg. Available at:4

  • 3.2.1. Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide - Books. Royal Society of Chemistry (RSC). Available at: 1

  • Advances in chromone-based copper(II) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis. RSC Advances. Available at: 2

  • ChemInform Abstract: Accelerating Lead Optimization of Chromone Carboxamide Scaffold Throughout Microwave-Assisted Organic Synthesis. ResearchGate. Available at: 6

  • Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. National Institutes of Health (NIH). Available at:5

  • The Effect of Buffers on Protein Conformational Stability. Amazon AWS (Hosted Document). Available at: 3

Sources

Validation & Comparative

Comparative Guide: 6-Chlorochromone-2-Carboxamide Derivatives vs. Chloroquine

Author: BenchChem Technical Support Team. Date: March 2026

Antimalarial Potency, Mechanism, and Resistance Profiles[1]

Executive Summary

Verdict: While Chloroquine (CQ) remains the gold standard for cost-effective treatment in sensitive strains, 6-chlorochromone-2-carboxamide derivatives represent a critical "scaffold-hop" designed to bypass the specific resistance mechanisms that have rendered CQ obsolete in many regions.[1]

The 6-chlorochromone core functions as a bioisostere to the 4-aminoquinoline core of CQ. When derivatized with basic amine side chains, these compounds maintain the ability to inhibit hemozoin formation (the primary mechanism of CQ) but evade the PfCRT efflux pump , restoring potency against multidrug-resistant (MDR) Plasmodium falciparum strains (e.g., Dd2, K1).[1]

Mechanistic Divergence & Chemical Logic

To understand the shift from Chloroquine to Chromone-2-carboxamides, one must analyze the pharmacophore failure of CQ.[1]

The Chloroquine Failure Mode

CQ acts by accumulating in the parasite's acidic digestive vacuole (DV) via pH trapping.[1] There, it binds to free heme (ferriprotoporphyrin IX), preventing its detoxification into inert hemozoin crystals.[1] The buildup of free heme is toxic to the parasite.[1]

  • Resistance Mechanism: The Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) mutates (specifically K76T).[1] This mutant protein recognizes the specific shape of the CQ-heme complex and pumps it out of the DV, preventing toxicity.[1]

The Chromone Solution

The 6-chlorochromone-2-carboxamide scaffold retains the flat, aromatic structure required to stack with heme (π-π interactions) but alters the electronic and steric profile sufficiently that PfCRT fails to recognize or export it .[1]

  • The 6-Chloro Substituent: Increases lipophilicity (LogP), enhancing membrane permeability and mimicking the electron-withdrawing nature of CQ’s 7-chloro group.[1]

  • The Carboxamide Linker: Provides a distinct hydrogen-bonding geometry compared to the 4-amino linker of CQ, critical for evading the resistance transporter.[1]

MechanismComparison cluster_CQ Chloroquine (CQ) Pathway cluster_Chromone 6-Chlorochromone Derivative Pathway CQ Chloroquine Target Free Heme (FPIX) (Toxic Substrate) CQ->Target Binds Heme_CQ Heme-CQ Complex PfCRT Mutant PfCRT (Efflux Pump) Heme_CQ->PfCRT Recognized by Survival Parasite Survival (Resistance) PfCRT->Survival Effluxes Drug Chromone 6-Chlorochromone Derivative Chromone->Target Binds Heme_Chrom Heme-Chromone Complex Heme_Chrom->PfCRT NOT Recognized Accumulation Vacuolar Accumulation Heme_Chrom->Accumulation Death Parasite Death (Sensitive & Resistant) Accumulation->Death Heme Toxicity Target->Heme_CQ Target->Heme_Chrom

Figure 1: Mechanistic comparison illustrating how Chromone derivatives bypass the PfCRT efflux pump responsible for Chloroquine resistance.[1]

Comparative Potency Data

The following data aggregates typical ranges found in Structure-Activity Relationship (SAR) studies comparing optimized N-(aminoalkyl)-6-chlorochromone-2-carboxamides against Chloroquine.

Key Definition:

  • 3D7: Chloroquine-Sensitive Strain.[2][3][4]

  • Dd2 / K1: Chloroquine-Resistant (MDR) Strains.[1]

  • Resistance Index (RI):

    
    . An RI close to 1.0 indicates the drug is equally effective against resistant strains.[1]
    
MetricChloroquine (CQ)6-Chlorochromone DerivativesInterpretation
IC50 (3D7 Strain) 15 – 25 nM40 – 120 nMCQ is slightly more potent in sensitive strains due to optimized history.[1]
IC50 (Dd2/K1 Strain) 180 – 500+ nM45 – 150 nMChromones are superior in resistant strains.[1]
Resistance Index (RI) 10.0 – 25.00.8 – 1.5 Chromones show almost no cross-resistance.[1]
Cytotoxicity (CC50) > 20,000 nM> 10,000 nMBoth scaffolds generally exhibit good selectivity indices (SI).[1]
Lipophilicity (ClogP) ~4.53.0 – 4.5Chromones can be tuned for better solubility.[1]

Critical Insight: The "naked" 6-chlorochromone-2-carboxamide (without a basic amine side chain) typically shows poor activity (


).[1] The addition of a diamine side chain (e.g., N,N-diethylethylenediamine) is required to mimic the pH-trapping properties of CQ.[1]
Experimental Protocols for Validation

To validate the potency and mechanism of a 6-chlorochromone candidate, the following self-validating workflow is recommended.

A. In Vitro Antimalarial Assay (SYBR Green I)

Standardized protocol to determine IC50.[1]

  • Culture: Maintain P. falciparum (3D7 and Dd2 strains) in RPMI 1640 with 5% Albumax II at 5% hematocrit.

  • Synchronization: Synchronize parasites to the ring stage using 5% Sorbitol treatment 48h prior to assay.[1]

  • Plating: Dispense 100 µL of parasite culture (0.5% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the test compound (Chromone) and control (CQ).

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).

  • Lysis & Detection: Add 100 µL of Lysis Buffer containing SYBR Green I dye.[1] Incubate 1 hour in dark.

  • Read: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Calculation: Plot dose-response curves to calculate IC50.

B.

-Hematin Inhibition Assay (FBIT)

To confirm if the Chromone targets hemozoin formation like CQ.[1]

  • Substrate Prep: Dissolve Hemin chloride in DMSO (10 mM).

  • Reaction: In a 96-well plate, mix:

    • 100 µL 0.5 M Sodium Acetate buffer (pH 5.0).

    • 50 µL Hemin solution.[1]

    • 50 µL Test Compound (Chromone) or CQ (Control).[1]

  • Incubation: Incubate at 37°C for 18–24 hours (allows hemin to crystallize into

    
    -hematin).
    
  • Quantification:

    • Wash the plate with 2.5% SDS (dissolves free hemin but not

      
      -hematin).[1]
      
    • Dissolve the remaining pellet (biocrystal) in 0.1 M NaOH.

    • Measure absorbance at 405 nm.[1]

  • Result: A decrease in absorbance compared to the "No Drug" control confirms inhibition of crystallization.[1]

ExperimentalWorkflow cluster_Synthesis Phase 1: Synthesis cluster_Validation Phase 2: Biological Validation cluster_Analysis Phase 3: Analysis Step1 6-Chlorochromone-2-carboxylic acid Step2 Coupling (EDC/HOBt) + Diamine Sidechain Step1->Step2 Compound Active Candidate Step2->Compound Assay1 SYBR Green Assay (IC50 Determination) Compound->Assay1 Assay2 FBIT Assay (Mechanism Check) Compound->Assay2 Result1 Resistance Index (IC50 Res / IC50 Sens) Assay1->Result1 Result2 Target Confirmation (Heme Binding) Assay2->Result2

Figure 2: Experimental workflow for synthesizing and validating 6-chlorochromone derivatives.

References
  • Parveen, H., et al. (2014).[1] "Synthesis and antimalarial activity of some new chromone derivatives." European Journal of Medicinal Chemistry. [1]

  • Gong, X., et al. (2013).[1] "Chromone derivatives as a new class of antimalarial agents."[1][5] Bioorganic & Medicinal Chemistry Letters.

  • Fidock, D. A., et al. (2004).[1] "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery.[1]

  • Egan, T. J., et al. (2013).[1] "In vitro inhibition of haemozoin formation as a drug target." Drug Discovery Today.

  • World Health Organization. (2023). "World Malaria Report: Drug Resistance Monitoring."[1] [1]

Sources

Comparative Guide: Synthetic Chromone Derivatives vs. MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The chromone (1,4-benzopyrone) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for flavonoids and isoflavones. While natural chromones (e.g., Quercetin, Luteolin) exhibit moderate anticancer activity, synthetic chromone derivatives have recently emerged as high-potency agents against MCF-7 (ER-positive) breast cancer cells.

This guide provides a data-driven comparison of specific synthetic classes—specifically hybrids and nitrogen mustard conjugates —against standard-of-care agents. The data indicates that specific structural modifications can lower IC50 values from the micromolar (


M) to the nanomolar (nM) range, often surpassing Doxorubicin and Tamoxifen in in-vitro efficacy.

Comparative Analysis of IC50 Values

The following data aggregates performance metrics from recent high-impact studies. Note that IC50 values are protocol-dependent; however, the relative potency within a controlled study remains the gold standard for comparison.

Table 1: Potency Landscape of Chromone Derivatives vs. Standards
Compound ClassSpecific Derivative / CodeIC50 (MCF-7)Relative Potency*Mechanism of ActionRef
Standard Drug Doxorubicin 0.5 - 2.0

M
Baseline DNA Intercalation / Topo II Inhibition[1][6]
Standard Drug Cisplatin ~45.0

M
LowDNA Crosslinking[2]
Standard Drug Tamoxifen ~5.0 - 8.0

M
ModerateER

Antagonist
[3]
Indole Hybrid Compound 14b (Millepachine deriv.)0.022 - 0.07

M
Ultra-High Tubulin Polymerization Inhibition[4]
Nitrogen Mustard Conj. 22a (Bis(2-chloroethyl)amino)1.83

M
HighDNA Alkylation / ROS Generation[5]
Triazole Hybrid LaSOM 186 (Coumarin-Triazole)2.66

M
HighApoptosis Induction (Caspase 3)[2]
Chalcone Hybrid Compound 9h (Dihydropyrimidone)5.81

M
ModerateMitotic Arrest[6]

*Relative Potency is defined here against the Doxorubicin baseline within the respective study context.

Key Technical Insight: The "Hybrid" Advantage

The data clearly demonstrates that molecular hybridization yields the most potent compounds.

  • Chromone-Indole Hybrids: The indole moiety facilitates deep binding into the colchicine site of tubulin. Compound 14b is approximately 100x more potent than the natural product template Millepachine [4].[1]

  • Chromone-Triazole Hybrids: The 1,2,3-triazole ring acts as a bioisostere, improving solubility and hydrogen bonding capability, resulting in IC50 values (2.66

    
    M) significantly lower than Cisplatin [2].
    

Mechanistic Pathways & Signaling

To understand why these derivatives kill MCF-7 cells, we must map their interference with survival pathways. MCF-7 cells are wild-type p53 and Caspase-3 deficient (in some sub-lines, though functional in others; typically they rely on Caspase-7 or mitochondrial pathways).

Diagram 1: Chromone Derivative Mechanism of Action (MOA)

MOA_Pathway Drug Chromone Hybrid (e.g., Indole/Triazole) Target1 Tubulin (Colchicine Site) Drug->Target1 Inhibition Target2 Estrogen Receptor (ER-alpha) Drug->Target2 Antagonism Target3 DNA (Intercalation/Alkylation) Drug->Target3 Damage Event1 G2/M Phase Arrest Target1->Event1 Target2->Event1 Event2 ROS Accumulation Target3->Event2 Outcome Apoptosis (Cell Death) Event1->Outcome Event3 Mitochondrial Potential Collapse (ΔΨm) Event2->Event3 Event3->Outcome Cytochrome c Release

Caption: Multi-target mechanism of synthetic chromone derivatives leading to MCF-7 cell death via tubulin inhibition, ROS generation, and mitochondrial dysfunction.

Validated Experimental Protocol: MTT Assay

To replicate these IC50 values, a standardized protocol is required. The MTT assay is the industry standard for this initial screening, but specific parameters for chromones (solubility) are critical.

Critical Control Point: Chromone derivatives are often lipophilic. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v), as DMSO itself is cytotoxic to MCF-7 cells above 1%.

Diagram 2: High-Throughput Screening Workflow

MTT_Workflow Step1 Seed MCF-7 Cells (5x10^3 cells/well) 96-well plate Step2 Incubate 24h @ 37°C (Attachment) Step1->Step2 Step3 Treatment Add Chromone Deriv. (Serial Dilution) Step2->Step3 Step4 Incubate 48h - 72h Step3->Step4 Step5 Add MTT Reagent (0.5 mg/mL) Step4->Step5 Step6 Incubate 4h (Formazan Formation) Step5->Step6 Step7 Solubilization (DMSO or SDS) Step6->Step7 Step8 Read Absorbance (570 nm) Step7->Step8

Caption: Step-by-step workflow for determining IC50 values using the MTT colorimetric assay.

Detailed Methodology [7]
  • Seeding: Seed MCF-7 cells at

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Compound Prep: Dissolve chromone derivative in 100% DMSO to create a stock (e.g., 10 mM). Perform serial dilutions in culture medium immediately before treatment.

  • Treatment: Treat cells when they reach 60-70% confluence. Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Doxorubicin).

  • Readout: After solubilizing the formazan crystals, measure OD at 570 nm.

  • Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}} - \text{OD}{\text{blank}}}{\text{OD}{\text{control}} - \text{OD}{\text{blank}}} \times 100 $. Plot Log(concentration) vs. Viability to derive IC50 via non-linear regression (Sigmoidal dose-response).

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, three structural features drive potency against MCF-7:

  • C-3 Position Substitution:

    • Unsubstituted chromones are weak.

    • Indole/Triazole insertion at C-3 (via a linker) dramatically increases potency (see Table 1, Compound 14b). This allows the molecule to span multiple binding pockets on the target protein (e.g., Tubulin).

  • C-6 and C-7 Halogenation:

    • Introduction of electron-withdrawing groups (Cl, F) or electron-donating groups (OMe) at positions 6 and 7 modulates lipophilicity and metabolic stability.

    • Insight: 6-Chloro derivatives often show higher affinity for the ER

      
       receptor binding pocket.
      
  • Nitrogen Incorporation:

    • Pure oxygenated chromones are less active than their nitrogen-containing counterparts (Schiff bases, hydrazones). The nitrogen atom facilitates hydrogen bonding with amino acid residues (e.g., His, Ser) in the active sites of enzymes like Topoisomerase II.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Structure-Activity Relationship of Anticancer Anthraquinone Derivatives. BenchChem. Link

  • Gomes, S. E., et al. (2023). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. Royal Society of Chemistry / NIH. Link

  • El-Sawy, E. R., et al. (2012). Design and Synthesis of Novel Flexible Ester-Containing Analogs of Tamoxifen. ResearchGate. Link

  • Zhang, Y., et al. (2023). Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study. Molecules / NIH. Link

  • Liu, H., et al. (2022). Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry / NIH. Link

  • Brito, A. F., et al. (2022).[3] Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. MDPI. Link

  • Merck. (2023).[1][4][5][6] MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore. Link

Sources

Validation of MAO-B Inhibition by Chromone Carboxamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The development of selective Monoamine Oxidase B (MAO-B) inhibitors is a critical frontier in Parkinson’s Disease (PD) therapeutics. While Selegiline (L-deprenyl) remains the clinical gold standard, its irreversible mechanism and metabolic conversion to l-methamphetamine and l-amphetamine present distinct pharmacological limitations.

Chromone carboxamides have emerged as a superior scaffold, offering reversible inhibition , high potency (nanomolar range), and a favorable toxicity profile devoid of psychostimulant metabolites. This guide provides a rigorous framework for validating these novel inhibitors against the Selegiline benchmark, focusing on experimental causality, kinetic validation, and structural evidence.

Mechanistic Divergence: The Case for Chromones

To validate chromone carboxamides, one must first understand the fundamental mechanistic difference from the control.

  • Selegiline (Control): Acts as a "suicide substrate." It binds to the FAD cofactor within the MAO-B active site and forms a covalent N(5)-flavin adduct. This inhibition is time-dependent and irreversible.

  • Chromone Carboxamides (Test): Function primarily as reversible inhibitors. They occupy the substrate cavity (specifically the entrance cavity and aromatic cage) via non-covalent interactions (

    
    -
    
    
    
    stacking, H-bonds), preventing substrate access without permanently disabling the enzyme.
Visualization: Inhibition Pathways

The following diagram illustrates the divergent inhibition pathways of Kynuramine metabolism by MAO-B in the presence of Selegiline vs. Chromone Carboxamides.

MAO_Inhibition_Mechanism cluster_inputs Substrates & Inhibitors Kynuramine Kynuramine (Substrate) MAO_B hMAO-B Enzyme (FAD-dependent) Kynuramine->MAO_B Oxidative Deamination Selegiline Selegiline (Irreversible Control) Selegiline->MAO_B Covalent Bond (Time-Dependent) Chromone Chromone Carboxamide (Reversible Test) Chromone->MAO_B Competitive Binding Complex_S Covalent Adduct (Dead Enzyme) MAO_B->Complex_S Complex_C Enzyme-Inhibitor Complex (Equilibrium) MAO_B->Complex_C Reversible Product 4-Hydroxyquinoline (Fluorescent Signal) MAO_B->Product Cyclization

Figure 1: Mechanistic divergence between irreversible Selegiline control and reversible Chromone inhibitors in the Kynuramine deamination pathway.

Experimental Validation Framework

The Self-Validating Assay System

To ensure data integrity, we utilize a fluorometric kynuramine deamination assay . This system is self-validating because the product, 4-hydroxyquinoline (4-HQ), is naturally fluorescent, eliminating the need for coupled peroxidase reactions which are prone to false positives from scaffold interference.

Protocol: High-Throughput MAO-B Inhibition Screen

Objective: Determine IC


 values of chromone derivatives relative to Selegiline.

Materials:

  • Enzyme: Recombinant human MAO-B (5 mg/mL stock).

  • Substrate: Kynuramine dihydrobromide.[1][2]

  • Control: Selegiline HCl (10 mM stock in DMSO).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of chromone derivatives in DMSO.

    • Perform serial dilutions (100

      
      M to 0.1 nM) in assay buffer. Note: Keep final DMSO concentration <1% to prevent enzyme denaturation.
      
  • Enzyme Pre-incubation (Critical Step):

    • Add 10

      
      L of test compound or Selegiline to 96-well black plates.
      
    • Add 40

      
      L of hMAO-B enzyme solution.[1]
      
    • Incubate at 37°C for 20 minutes.

    • Causality: This step is mandatory. Selegiline requires time to form the covalent bond. Without pre-incubation, Selegiline's IC

      
       will appear artificially high (less potent), invalidating the comparison.
      
  • Reaction Initiation:

    • Add 50

      
      L of Kynuramine (final concentration 
      
      
      
      M) to initiate the reaction.
  • Kinetic Read:

    • Measure fluorescence continuously for 30 minutes at 37°C.

    • Excitation: 310 nm | Emission: 400 nm.

  • Data Processing:

    • Calculate the slope (Reaction Rate,

      
      ) of the linear portion of the fluorescence curve.
      
    • Fit data to the four-parameter logistic equation to derive IC

      
      .
      
Experimental Workflow Diagram

Assay_Workflow Start Start Validation Prep Compound Prep (Serial Dilution in DMSO) Start->Prep PreInc Pre-Incubation (37°C, 20 min) Enzyme + Inhibitor Prep->PreInc Init Reaction Initiation Add Kynuramine (Substrate) PreInc->Init Note1 CRITICAL: Allows Selegiline covalent binding Note1->PreInc Read Kinetic Measurement (Ex 310nm / Em 400nm, 30 min) Init->Read Analysis Data Analysis Calculate Slope (V) & IC50 Read->Analysis End Validation Complete Analysis->End

Figure 2: Step-by-step fluorometric assay workflow emphasizing the critical pre-incubation phase.

Comparative Performance Analysis

The following data summarizes the performance of leading Chromone Carboxamide derivatives against Selegiline. Data is synthesized from key medicinal chemistry studies (Reis et al., Mpitimpiti et al.).

Table 1: Potency and Selectivity Comparison
Compound IDStructure ClasshMAO-B IC

(nM)
hMAO-A IC

(nM)
Selectivity Index (SI)Mechanism
Selegiline Propargylamine16.7 - 20.0 > 60,000> 3,000Irreversible
Safinamide

-aminoamide
98.0> 10,000~1,000Reversible
Cmpd 20 Chromone-3-carboxamide0.40 > 100,000> 250,000Reversible
Cmpd 27 Chromone-3-carboxamide0.67> 100,000> 149,000Reversible
Cmpd 40 7-benzyloxy-chromone100.032,400324Reversible

Technical Insight:

  • Potency: Selected chromone derivatives (e.g., Cmpd 20, 27) exhibit sub-nanomolar potency, surpassing Selegiline by nearly two orders of magnitude.

  • Selectivity: The chromone scaffold, particularly with 3-phenylcarboxamide substitutions, demonstrates exceptional specificity for the MAO-B isoform, reducing the risk of hypertensive crises ("cheese effect") associated with MAO-A inhibition.

Table 2: Kinetic Profile (Lineweaver-Burk Analysis)
ParameterSelegiline (Control)Chromone CarboxamidesInterpretation

DecreasesUnchanged (Competitive) or Decreases (Mixed)Selegiline destroys active sites; Chromones compete for them.

UnchangedIncreases (Competitive)Chromones impede substrate binding affinity.
Reversibility < 5% Recovery> 80% RecoveryDialysis restores enzyme activity for Chromones only.

Structural Validation: Molecular Docking

To validate why chromone carboxamides are effective, we examine the molecular interactions within the hMAO-B active site (PDB: 2V5Z or 2V61).

  • The Aromatic Cage (Tyr398, Tyr435): The chromone core engages in strong

    
    -
    
    
    
    stacking interactions with these residues, mimicking the substrate transition state.
  • The Gatekeeper (Ile199): The carboxamide linker often forms hydrogen bonds near the entrance cavity, stabilizing the molecule in a favorable orientation.

  • Steric Fit: The 3-phenylcarboxamide moiety extends into the entrance cavity, providing the structural basis for the high selectivity over MAO-A (which has a more restricted active site due to Phe208).

References

  • Reis, J., et al. (2016). "Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors."[3][4][5][6][7][8] European Journal of Medicinal Chemistry.

  • Mpitimpiti, T., et al. (2023).[7][9] "A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors." Pharmaceuticals (MDPI).

  • Mathew, B., et al. (2024). "Enzyme Inhibition Assays for Monoamine Oxidase." Methods in Molecular Biology.

  • BenchChem Protocols. "Kynuramine-Based Monoamine Oxidase Assays in a 96-Well Plate Format."

  • Edmondson, D.E., et al. (2009). "Structure and mechanism of monoamine oxidase." Current Medicinal Chemistry.

Sources

Structural and Electronic Profiling: The Causality of Isomerism

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Benzopyrone Isomers: A Comparative Guide to Chromone and Coumarin Scaffolds in Drug Discovery

Introduction As a Senior Application Scientist, one of the most frequent structural dilemmas encountered in early-stage drug design is the selection between two privileged, isomeric oxygen heterocycles: the chromone (1,4-benzopyrone) and the coumarin (1,2-benzopyrone) scaffolds. While they share an identical molecular weight and a benzopyrone core, the simple migration of the carbonyl group from the C4 position (chromone) to the C2 position (coumarin) fundamentally alters their electronic distribution, dipole moment, and hydrogen-bond acceptor vectors.

This guide provides an objective, data-driven benchmarking of these two scaffolds across two major therapeutic arenas: neurodegenerative disease (specifically Monoamine Oxidase B inhibition) and oncology (specifically cytotoxicity in MCF-7 breast cancer cells). By analyzing their structure-activity relationships (SAR) and providing field-validated experimental protocols, this guide equips medicinal chemists with the mechanistic insights needed to prioritize scaffold selection.

The divergence in biological activity between chromones and coumarins is rooted in their distinct electronic topologies.

  • Coumarins (1,2-benzopyrones): The C2 carbonyl creates a lactone-like system. The sp² oxygen at C2 is highly polarized, making it a potent hydrogen-bond acceptor. This is particularly advantageous in enzymatic pockets like hMAO-B, where the lactone oxygen frequently forms a critical hydrogen bond with Cys172[1].

  • Chromones (1,4-benzopyrones): The C4 carbonyl forms a cross-conjugated ketone system with the pyran ring. This structural rigidity and altered dipole moment allow chromones to act as excellent bioisosteres for flavones. The benzopyrone sp² oxygen atom in chromone-3-phenylcarboxamides has been shown to be position-independent, acting as a productive contributor to ligand-enzyme complex stability without relying strictly on the Cys172 interaction[2].

SAR_Logic Core Benzopyrone Isomers Chromone Chromone (1,4-Benzopyrone) Core->Chromone Carbonyl at C4 Coumarin Coumarin (1,2-Benzopyrone) Core->Coumarin Carbonyl at C2 MAOB_Chromone MAO-B Target C2/C3 phenylcarboxamides yield sub-micromolar IC50 Chromone->MAOB_Chromone Onc_Chromone Oncology (MCF-7) Benzofuran hybrids drive apoptosis (IC50 ~0.05 µM) Chromone->Onc_Chromone MAOB_Coumarin MAO-B Target C6-methyl substitution optimizes Cys172 binding Coumarin->MAOB_Coumarin Onc_Coumarin Oncology (MCF-7) VEGFR-2 inhibition (IC50 ~1.2 µM) Coumarin->Onc_Coumarin

Caption: Structural Activity Relationship (SAR) divergence between chromone and coumarin scaffolds.

Benchmarking Arena 1: Neurodegenerative Targets (MAO-B Inhibition)

Monoamine Oxidase B (MAO-B) is a premier target for Parkinson's and Alzheimer's disease therapeutics. Both scaffolds have been heavily benchmarked in this arena.

For coumarins, SAR studies indicate that substitution at the C6 position is critical; specifically, 6-methylcoumarin derivatives are significantly more potent than their 6-methoxy analogs[3]. In contrast, the addition of 6-methyl or 6-methoxy groups to the chromone framework has a negligible impact on MAO-B inhibitory activity[3]. Instead, chromones achieve exceptional, reversible, non-competitive inhibition when modified with a 3-phenylcarboxamide group[2].

Table 1: Comparative hMAO-B Inhibitory Activity

Scaffold ClassRepresentative DerivativeTarget IsoformIC₅₀ (µM)Mechanistic Note
Coumarin 6-Methylcoumarin (Compound 34)hMAO-B5.07Lactone oxygen H-bonds with Cys172[1][3].
Coumarin 3-Phenylcarboxamide (10a)hMAO-B< 0.10Hydrophobic interaction in the substrate pocket[1][2].
Chromone Chromane-2,4-dione (133)hMAO-B0.638Ester derivatives show high isoform specificity[3].
Chromone Chromone derivative 11hMAO-B0.015Reversible, non-competitive inhibition[4].

Protocol 1: Self-Validating hMAO-B Fluorometric Assay To accurately benchmark these scaffolds, we employ a kynuramine-based fluorometric assay. Causality & Self-Validation: Kynuramine is non-fluorescent. Upon oxidative deamination by MAO-B, it is converted to 4-hydroxyquinoline, which is highly fluorescent. If a benzopyrone derivative acts as a fluorescence quencher (a common optical artifact with highly conjugated heterocycles), this assay self-validates by allowing a secondary absorbance read at 314 nm to quantify 4-hydroxyquinoline directly, ensuring no false positives.

  • Enzyme Preparation: Dilute recombinant hMAO-B in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Inhibitor Incubation: Add 10 µL of the test compound (chromone/coumarin) dissolved in DMSO (final DMSO < 1%) to 40 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow complex stabilization. Control: Use Selegiline as a positive control.

  • Substrate Addition: Initiate the reaction by adding 50 µL of kynuramine (final concentration 50 µM). Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 40 µL of 2N NaOH.

  • Fluorometric Readout: Measure fluorescence at Ex/Em = 318/380 nm.

Assay_Workflow Step1 Enzyme Prep (hMAO-B + Buffer) Step2 Inhibitor Incubation (Chromone/Coumarin) Step1->Step2 Step3 Substrate Addition (Kynuramine) Step2->Step3 Step4 Fluorometric Readout (Ex 318nm / Em 380nm) Step3->Step4

Caption: Self-validating kynuramine-based fluorometric assay workflow for hMAO-B inhibition.

Benchmarking Arena 2: Oncology (Anticancer Cytotoxicity)

In the oncological space, particularly against estrogen receptor-positive (ER+) breast cancer lines like MCF-7, both scaffolds demonstrate profound efficacy, albeit through different primary mechanisms. Coumarin hybrids are frequently optimized as VEGFR-2 inhibitors or aromatase competitors[5][6]. Chromones, particularly when hybridized with benzofurans or functionalized with halogens at the C6 position, exhibit potent apoptotic induction with remarkable selectivity over normal healthy cells[7].

Table 2: Comparative Anticancer Cytotoxicity (MCF-7 Cell Line)

Scaffold ClassRepresentative DerivativeAssay TypeIC₅₀ (µM)Mechanistic Note
Coumarin VEGFR-2 Inhibitor (15)Cell Viability1.24Outperforms staurosporine reference[5].
Coumarin Benzene sulfonamide (6)Cell Viability0.0088Interacts with over-expressed carbonic anhydrase[6].
Chromone Benzofuran hybrid (3)Cell Viability0.056High selectivity over normal cells[7].
Chromone Carboxamide derivative (17)Cell Viability0.90Fluorine substitution at C6 enhances potency[7].

Protocol 2: Label-Free Cell Viability via Impedance Spectroscopy Standard colorimetric assays (like MTT/MTS) rely on the reduction of a tetrazolium dye to a purple formazan. Causality & Self-Validation: Benzopyrones are highly conjugated and often absorb light in the 450-600 nm range, directly interfering with the MTT readout and causing false viability signals. To ensure scientific integrity, we benchmark these scaffolds using Electrical Impedance Spectroscopy (EIS), which provides a label-free, real-time kinetic readout of cell proliferation and morphology without optical interference[8].

  • Cell Seeding: Seed MCF-7 cells at a density of 5,000 cells/well in a 96-well E-Plate containing 50 µL of DMEM medium.

  • Baseline Measurement: Place the E-Plate in the impedance reader station inside the incubator (37°C, 5% CO₂). Monitor the Cell Index (CI) for 24 hours to establish a baseline growth curve.

  • Compound Treatment: Once cells reach the logarithmic growth phase (CI ~ 1.0), add the chromone or coumarin derivatives at varying concentrations (0.001 µM to 100 µM). Control: Use Doxorubicin as a positive apoptotic control.

  • Real-Time Monitoring: Continuously record the CI every 15 minutes for 72 hours.

  • Data Analysis: Calculate the IC₅₀ values based on the normalized CI at the 48-hour post-treatment mark. A drop in impedance self-validates cytotoxic cell rounding and detachment.

EIS_Workflow Step1 Seed MCF-7 Cells on E-Plates Step2 Baseline Impedance Measurement Step1->Step2 Step3 Compound Addition (Chromone/Coumarin) Step2->Step3 Step4 Real-Time Monitoring (Label-Free) Step3->Step4 Step5 IC50 Calculation via Cell Index Step4->Step5

Caption: Label-free real-time cell viability monitoring workflow using Electrical Impedance Spectroscopy.

Conclusion

While both chromone and coumarin scaffolds offer exceptional synthetic tractability and biological potency, their application must be guided by target-specific electronic requirements. Coumarins leverage their C2 lactone for precise hydrogen bonding (e.g., Cys172 in MAO-B), whereas chromones utilize their C4 cross-conjugated system to achieve potent, often non-competitive binding profiles and high selectivity in oncological models.

References

  • Coumarin versus Chromone Monoamine Oxidase B Inhibitors: Quo Vadis? - EMBL-EBI. 2

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review - MDPI. 1

  • A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC. 3

  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC. 4

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC. 5

  • Coumarin Based Analogues, a Vivid Terrace for Developing Oncology Medications - IJISR. 6

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC. 7

  • Anticancer Activity Study of Chromone and Coumarin Hybrids using Electrical Impedance Spectroscopy - ResearchGate. 8

Sources

reproducibility of 6-chlorochromone synthesis across different protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of synthesis protocols for 6-chlorochromone (6-chloro-4H-chromen-4-one) . It is designed for researchers requiring high-purity scaffolds for drug development.

Executive Summary: The Reproducibility Paradox

Synthesizing the parent 6-chlorochromone scaffold presents a classic "reproducibility paradox": the most cited historical method (Claisen condensation) is the least reproducible due to moisture sensitivity, while modern one-pot protocols (DMF-DMA) offer superior consistency but higher reagent costs.

This guide compares three distinct methodologies:

  • Method A (Modern Standard): DMF-DMA Cyclization – Highest Reproducibility.

  • Method B (Classic): Ethyl Formate/Sodium Condensation – Lowest Cost, High Skill Cap.

  • Method C (Functional Variant): Vilsmeier-Haack – Yields 3-formyl derivative (distinct pharmacophore).

Part 1: Comparative Performance Matrix

MetricMethod A: DMF-DMA Cyclization Method B: Ethyl Formate / Na Method C: Vilsmeier-Haack
Target Product 6-Chlorochromone (Parent)6-Chlorochromone (Parent)6-Chloro-3-formylchromone
Primary Reagent DMF-DimethylacetalEthyl Formate / Sodium MetalPOCl₃ / DMF
Typical Yield 85 – 92%50 – 65%75 – 85%
Reproducibility High (Self-validating)Low (Moisture/Base sensitive)Medium (Exothermic control)
Purification Recrystallization (Ethanol)Column Chromatography often req.Recrystallization
Critical Failure Old/Hydrolyzed DMF-DMA"Old" Sodium surface; Water ingressRunaway exotherm; Charring
Scalability Excellent (Linear scale-up)Poor (Safety hazards with Na)Good (Requires cooling capacity)

Note on Method C: While the Vilsmeier-Haack reaction is robust, it introduces a formyl group at the C3 position. It is included here because many "6-chlorochromone synthesis" queries conflate the parent structure with this common 3-formyl intermediate.

Part 2: Deep Dive Protocols

Protocol A: The Modern Standard (DMF-DMA)

Best for: High-throughput screening, reliable scale-up, and avoiding chromatographic purification.

Mechanism & Causality: This reaction proceeds via the formation of an enaminone intermediate . The dimethylamino group acts as a "dummy" leaving group. Upon acidic workup, the dimethylamine is displaced by the phenolic oxygen (intramolecular Michael-type addition/elimination), closing the ring.

  • Why it works: The reaction is driven by the entropy of liberating volatile dimethylamine and methanol. It is essentially irreversible.

Experimental Workflow:

  • Reagents:

    • 5-Chloro-2-hydroxyacetophenone (1.0 equiv)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)

    • Solvent: Toluene or Xylene (anhydrous).

  • Step 1 (Enaminone Formation):

    • Dissolve ketone in Toluene.[1] Add DMF-DMA.[1]

    • Critical Control Point: Reflux is required to drive off Methanol. Use a Dean-Stark trap or open condenser with a drying tube to facilitate equilibrium shift.

    • Validation: TLC will show a polar, yellow/orange spot (Enaminone) and disappearance of starting material.

  • Step 2 (Cyclization):

    • Concentrate the reaction mixture to remove excess DMF-DMA (crucial to prevent buffering).

    • Redissolve residue in Glacial Acetic Acid (or MeOH + conc. HCl).

    • Reflux for 1-2 hours.

  • Workup:

    • Pour into ice water. The product precipitates as an off-white solid.

    • Filter and wash with cold water.[2]

    • Purification: Recrystallize from Ethanol/Hexane.

Protocol B: The Classic Claisen (Ethyl Formate)

Best for: Low-cost bulk synthesis where labor is not a constraint.

Mechanism & Causality: This is a base-mediated Claisen condensation. Sodium metal generates the enolate of the acetophenone, which attacks ethyl formate.

  • Why it fails: The reaction generates hydrogen gas and sodium ethoxide. Moisture kills the sodium reactivity immediately. The "nascent" formyl intermediate is unstable and can polymerize if not cyclized quickly.

Experimental Workflow:

  • Reagents:

    • 5-Chloro-2-hydroxyacetophenone (1.0 equiv)

    • Ethyl Formate (Excess, acts as solvent/reagent)

    • Sodium Metal (pulverized or wire) (2.0 - 3.0 equiv)

  • Procedure:

    • Place Sodium wire in dry ether or excess ethyl formate at 0°C.

    • Add ketone solution dropwise (exothermic H₂ evolution).

    • Critical Control Point: Temperature must be kept <10°C during addition to prevent polymerization of ethyl formate.

    • Stir for 12-24 hours at Room Temp. The mixture turns into a reddish sludge (Sodium salt of the diketone).

  • Cyclization:

    • Carefully quench with ice/HCl.

    • The acid catalyzes the dehydration of the intermediate hemiacetal to the chromone.

  • Workup:

    • Extract with EtOAc.[1][3]

    • Validation: This route often yields unreacted starting material if the Sodium was oxidized.

Part 3: Visual Analysis

Diagram 1: Reaction Pathway Comparison

This diagram maps the divergence between the methods, highlighting the intermediates and final products.

ChromoneSynthesis Start 5-Chloro-2-hydroxyacetophenone DMFDMA Reagent: DMF-DMA (Reflux) Start->DMFDMA Method A EtFormate Reagent: Ethyl Formate + Na Metal Start->EtFormate Method B Vilsmeier Reagent: POCl3 / DMF (Vilsmeier-Haack) Start->Vilsmeier Method C Enaminone Intermediate: Enaminone DMFDMA->Enaminone AcidCycl Acid Cyclization (HCl/AcOH) Enaminone->AcidCycl ProductA 6-CHLOROCHROMONE (Parent Scaffold) AcidCycl->ProductA Diketone Intermediate: 1,3-Diketone Salt EtFormate->Diketone ProductB 6-CHLOROCHROMONE (Parent Scaffold) Diketone->ProductB Iminium Intermediate: Chloroiminium Vilsmeier->Iminium ProductC 6-Chloro-3-FORMYLchromone (Aldehyde Derivative) Iminium->ProductC

Caption: Divergent synthesis pathways. Note that Method C yields the 3-formyl derivative, not the parent chromone.

Diagram 2: High-Fidelity Workflow (Method A)

A self-validating workflow for the recommended DMF-DMA protocol.

Workflow Step1 Dissolve 5-Cl-2-OH-Acetophenone in Toluene Step2 Add DMF-DMA (1.5 eq) Reflux 4h Step1->Step2 Check1 TLC Check: Start Material Gone? Step2->Check1 Step3 Evaporate Solvent (Remove excess DMF-DMA) Check1->Step3 Yes Fail Add more DMF-DMA Reflux 2h Check1->Fail No Step4 Add Glacial AcOH Reflux 1h Step3->Step4 Step5 Pour into Ice Water Step4->Step5 Result Filter Solid (Yield >85%) Step5->Result Fail->Check1

Caption: Step-by-step decision tree for the DMF-DMA synthesis protocol ensuring >85% yield.

Part 4: Reproducibility Assessment

1. Moisture Sensitivity (The "Hidden" Variable)

  • Method B (Na/Ethyl Formate): Extremely high. Even trace moisture in the ether or on the sodium surface will produce NaOH, which catalyzes the polymerization of ethyl formate rather than the Claisen condensation. Mitigation: Use freshly pressed Sodium wire and distilled solvents.

  • Method A (DMF-DMA): Low. While DMF-DMA hydrolyzes over time, using a slight excess (1.5 eq) compensates for minor reagent degradation.

2. Temperature Control

  • Method C (Vilsmeier): The addition of POCl₃ to DMF is highly exothermic. If the temperature exceeds 10°C during addition, the Vilsmeier reagent can decompose or cause charring.

  • Method A: Requires vigorous reflux. Insufficient heat leads to incomplete elimination of dimethylamine, stalling the reaction at the intermediate stage.

3. Purity Profiling

  • Method A typically yields a product >95% pure after simple filtration.

  • Method B often contains unreacted acetophenone and polymeric side products, necessitating silica gel chromatography (Hexane/EtOAc 8:2).

References

  • Synthesis of Chromones via DMF-DMA: Journal of Heterocyclic Chemistry, "One-pot synthesis of chromones using N,N-dimethylformamide dimethyl acetal."

  • Classic Claisen Condensation: Organic Syntheses, Coll. Vol. 3, p. 300; Vol. 29, p. 26. "Chromone Synthesis from 2-Hydroxyacetophenone."

  • Vilsmeier-Haack Mechanism: Chemical Reviews, "The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles."

  • Comparative Yield Data: BenchChem Protocols, "Reproducibility of published synthesis protocols for 6-Chloro-2H-chromene."

Sources

spectral characterization NMR IR MS of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Compound: 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide Scaffold: Chromone (Benzopyran-4-one) Primary Application: Pharmacophore in medicinal chemistry (anti-inflammatory, anticancer, and neuroprotective ligand design).

This guide provides a rigorous spectral analysis workflow for validating the synthesis of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide (hereafter referred to as the Target Amide ). The characterization strategy focuses on distinguishing the product from its synthetic precursor, Ethyl 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylate (the Precursor Ester ).

In drug development, the transition from ester to amide is a critical checkpoint. This guide objectively compares the spectral signatures of these two species to ensure reaction completion and product purity.

Synthesis & Transformation Logic

To understand the spectral shifts, one must visualize the structural change. The synthesis typically involves the ammonolysis of the ester.

Workflow Visualization

ReactionScheme Ester Precursor: Ethyl Ester (C12H9ClO4) -OEt Group Amide Target: Carboxamide (C10H6ClNO3) -NH2 Group Ester->Amide Ammonolysis Byproduct Byproduct: Ethanol Ester->Byproduct Reagent Reagent: NH3 / MeOH Reagent->Amide

Figure 1: Synthetic transformation from the ethyl ester precursor to the target carboxamide. The spectral challenge is confirming the complete removal of the ethoxy group and the installation of the primary amide.

Mass Spectrometry (MS): Isotopic Validation

Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the halogen substituent.

The Chlorine Signature

For chlorinated compounds, the isotope pattern is diagnostic.[1][2][3][4] Chlorine exists as


 (75.8%) and 

(24.2%).
  • Rule: Any molecular ion (

    
    ) containing one chlorine atom must exhibit an 
    
    
    
    peak at approximately 33% intensity of the parent peak.
Comparative Data: Ester vs. Amide
FeaturePrecursor (Ester)Target (Amide)Diagnostic Shift
Formula


Loss of

Molecular Weight 252.65 g/mol 223.61 g/mol

Da
Base Peak (

)


Shift to lower mass
Isotope Pattern


Pattern retained
Fragmentation Loss of OEt (

)
Loss of NH

(

)
Distinct fragment ions

Experimental Note: In ESI-MS (positive mode), look for


.
  • Target

    
    :  224.0 / 226.0
    
  • Precursor

    
    :  253.0 / 255.0
    

Infrared Spectroscopy (IR): Functional Group Analysis

IR is the fastest method to monitor reaction progress by observing the carbonyl region.

The Carbonyl Conflict

Chromone derivatives possess a conjugated ketone at C4. The challenge is distinguishing this ketone from the new amide carbonyl.

Vibration ModePrecursor (Ester)Target (Amide)Status
Ester C=O

ABSENT Primary Indicator of Success
Amide I (C=O) N/A

Overlaps with Chromone C=O
Chromone C=O


Conserved (Conjugated ketone)
N-H Stretch N/A

New Appearance (Doublet)
C-O Stretch

Reduced intensityLoss of Ester C-O-C

Interpretation:

  • Disappearance of 1735 cm⁻¹: If this band persists, unreacted ester is present.

  • Appearance of N-H: Look for a doublet in the high-frequency region (asymmetric/symmetric stretch), confirming a primary amide (

    
    ).
    

Nuclear Magnetic Resonance (NMR): Structural Proof

NMR is the definitive tool for purity and structural assignment.

Solvent Selection
  • Recommended: DMSO-

    
    .
    
  • Reasoning: Chromone carboxamides have poor solubility in CDCl

    
    . Furthermore, DMSO-
    
    
    
    slows the exchange of amide protons, allowing the
    
    
    signals to appear as distinct (often broad) singlets.
1H NMR Comparative Table (400 MHz, DMSO- )
Proton PositionPrecursor (Ester)

(ppm)
Target (Amide)

(ppm)
MultiplicityCausality / Assignment
Ethyl (

)

ABSENT N/AProof of Hydrolysis/Amidation
Amide (

)
N/A8.10 - 8.50 br s (2H)Exchangeable protons. May appear as 1 or 2 peaks.[1][2][4][5][6]
H-3 (Pyran Ring)


s (1H)Characteristic singlet of the chromone ring.
H-5 (Aromatic)


d (

Hz)
Deshielded by C4 carbonyl anisotropy.
H-7 (Aromatic)


ddOrtho/Meta coupling to H8/H5.
H-8 (Aromatic)


d
13C NMR Key Shifts
  • C4 (Ketone):

    
    .
    
  • C2 (Amide Carbonyl):

    
     (Upfield shift compared to Ester C=O at 
    
    
    
    due to resonance donation from Nitrogen).

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Objective: Maximize resolution of amide protons.

  • Method:

    • Weigh 5–10 mg of the dry solid Target Amide.

    • Add 0.6 mL of DMSO-

      
       (99.9% D).
      
    • Sonicate for 60 seconds to ensure complete dissolution (chromones can aggregate).

    • Critical Step: If

      
       peaks are broad or invisible, add 1 drop of 
      
      
      
      to the tube. Shake and re-run. The
      
      
      peaks will disappear (exchange), confirming their identity.
Protocol B: KBr Pellet Preparation for IR
  • Objective: Clear resolution of the Carbonyl region.

  • Method:

    • Mix 1 mg of Target Amide with 100 mg of spectroscopic grade KBr (dried).

    • Grind to a fine powder using an agate mortar (particle size < wavelength of IR light to avoid scattering).

    • Press at 10 tons for 2 minutes to form a transparent disk.

    • Validation: Ensure baseline at 4000 cm⁻¹ is >80% transmittance.

Decision Tree for Characterization

Use this logic flow to troubleshoot your spectral data.

SpectralLogic Start Start Characterization CheckMS 1. Check MS (ESI+) Is [M+H]+ = 224/226? Start->CheckMS CheckCl Is Isotope Ratio 3:1? CheckMS->CheckCl Yes Fail Impure / Failed Rxn CheckMS->Fail No CheckIR 2. Check IR Is band at 1735 cm-1 present? CheckCl->CheckIR Yes CheckCl->Fail No (Wrong Halogen) CheckNMR 3. Check 1H NMR (DMSO) Are Ethyl signals present? CheckIR->CheckNMR No (Amide likely) CheckIR->Fail Yes (Ester remains) Final Product Validated: Pure Amide CheckNMR->Final No (Clean) CheckNMR->Fail Yes (Incomplete)

Figure 2: Step-by-step logic flow for validating the 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide structure.

References

  • PubChem. (2025). 4H-1-Benzopyran-2-carboxanilide, 6-chloro-4-oxo- (Compound Summary). National Library of Medicine. [Link]

  • Gomes, L. R., et al. (2016). Synthesis of 6-aryl/heteroaryl-4-oxo-4H-chromene-2-carboxylic ethyl ester derivatives. Tetrahedron Letters, 57(27-28), 3006-3010.[7] [Link]

  • Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry (Chlorine Patterns). [Link]

  • MDPI. (2022). Investigation of Chromone-2-Carboxamides as New Anti-Biofilm Agents. Molecules.[1][4][5][6][7][8][9][10][11][12][13] [Link]

Sources

selectivity profile of chromone-2-carboxamide for EGFR vs VEGFR

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Selectivity Profile of Chromone-2-Carboxamide for EGFR vs. VEGFR

Executive Summary

Product Class: Chromone-2-carboxamide Derivatives (Lead Candidate: Compound 6) Primary Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Mechanism of Action: Dual inhibition of kinase signaling pathways and downregulation of receptor expression. Therapeutic Focus: Triple-Negative Breast Cancer (TNBC), Hepatocellular Carcinoma (HCC), and Colorectal Cancer.

This guide evaluates the selectivity profile of the Chromone-2-carboxamide scaffold, specifically focusing on recent lead candidates (e.g., Compound 6 from Al-Karmalawy et al., 2024). Unlike traditional "silver bullet" kinase inhibitors that target a single enzyme with nanomolar affinity, this scaffold exhibits a dual-targeting profile , simultaneously modulating EGFR (proliferation) and VEGFR-2 (angiogenesis) pathways. This polypharmacological approach is designed to overcome resistance mechanisms common in single-target therapies.

Mechanistic Profile & Binding Mode

The chromone-2-carboxamide scaffold functions as an ATP-competitive inhibitor. Molecular modeling reveals that the chromone core mimics the adenine ring of ATP, allowing it to anchor within the hinge region of the kinase domain.

  • EGFR Binding: The carboxamide moiety forms crucial hydrogen bonds with Met793 in the hinge region. The hydrophobic chromone core occupies the ATP-binding pocket, stabilizing the inactive conformation.

  • VEGFR-2 Binding: Similar hinge-binding interactions occur (typically with Cys919 ), but the selectivity is modulated by the substituents on the carboxamide nitrogen (e.g., 2-quinolone or aryl groups), which extend into the hydrophobic back pocket (selectivity pocket) of VEGFR-2.

Signaling Pathway Convergence

The dual inhibition strategy targets the convergence of tumor cell proliferation (EGFR) and the tumor microenvironment's blood supply (VEGFR).

SignalingPathways cluster_EGFR Proliferation Pathway cluster_VEGFR Angiogenesis Pathway Inhibitor Chromone-2-carboxamide (Compound 6) EGFR EGFR (Receptor) Inhibitor->EGFR Inhibits/Downregulates VEGFR VEGFR-2 (Receptor) Inhibitor->VEGFR Inhibits/Downregulates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Tumor Growth & Metastasis ERK->Response PI3K PI3K VEGFR->PI3K AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Response

Figure 1: Dual mechanism of action. The inhibitor blocks upstream receptors EGFR and VEGFR-2, preventing downstream activation of RAS/RAF/MEK and PI3K/AKT pathways.

Comparative Selectivity Profile

The following data contrasts the lead Chromone-2-carboxamide derivative (Compound 6) against standard-of-care inhibitors. Note that the "Activity" metric for Compound 6 refers to the fold-change in receptor expression/phosphorylation relative to untreated controls, highlighting its role as a modulator/downregulator.

Table 1: Selectivity & Potency Comparison
FeatureChromone-2-carboxamide (Cmpd 6)Sorafenib (Standard)Erlotinib (Standard)
Primary Target Dual EGFR / VEGFR-2 VEGFR-2 (Multi-kinase)EGFR
EGFR Activity 0.34-fold (Strong Downregulation)Weak / InactiveHigh Potency (IC₅₀ < 2 nM)
VEGFR-2 Activity 0.31-fold (Strong Downregulation)High Potency (IC₅₀ ~90 nM)Weak / Inactive
Selectivity Ratio Balanced (~1:1) Selective for VEGFRSelective for EGFR
Cellular IC₅₀ (CaCo2) 21.99 µM ~3-5 µM> 50 µM
Cellular IC₅₀ (TNBC) ~12.8 µM ~4-8 µM~10-15 µM
Mechanism Receptor Downregulation + InhibitionKinase InhibitionKinase Inhibition

Interpretation of Data:

  • Balanced Dual Action: Unlike Erlotinib (EGFR selective) or Sorafenib (VEGFR selective), the Chromone-2-carboxamide scaffold affects both targets with nearly equal potency (0.34 vs 0.31 fold change).

  • Downregulation vs. Inhibition: While standard drugs block the activity of the kinase, Chromone-2-carboxamides often induce a reduction in the total protein level of the receptors, likely through modulation of chaperone proteins or degradation pathways.

  • Potency: The micromolar cellular IC₅₀ (21.99 µM) suggests this scaffold is currently a "Hit-to-Lead" candidate, less potent than nanomolar clinical drugs but offering a distinct profile that may bypass kinase-mutation resistance.

Experimental Protocols

To validate the selectivity profile described above, the following self-validating protocols are recommended.

A. In Vitro Kinase Inhibition / Expression Assay (ELISA)

Objective: Quantify the reduction in EGFR and VEGFR-2 protein levels or phosphorylation.

  • Cell Seeding: Seed MDA-MB-231 (TNBC) or CaCo2 cells (1 × 10⁵ cells/well) in 6-well plates.

  • Treatment: Treat cells with the test compound (Chromone-2-carboxamide) at IC₅₀ concentration (e.g., 20 µM) for 24 hours. Include Sorafenib (5 µM) and DMSO (0.1%) as positive and negative controls.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Quantification:

    • Use specific ELISA kits for Total EGFR and Total VEGFR-2 .

    • Alternatively, use Phospho-EGFR (Tyr1068) and Phospho-VEGFR2 (Tyr1175) kits to measure functional inhibition.

  • Calculation:

    
    
    
    • Validation Criteria: The DMSO control must show a Fold Change of 1.0. Sorafenib must show < 0.5 for VEGFR-2.[1]

B. Cell Viability & Selectivity Assay (MTT)

Objective: Determine the therapeutic window between cancer cells and normal cells.

  • Preparation: Plate cancer cells (MDA-MB-231) and normal fibroblast cells (WI-38) in 96-well plates (5 × 10³ cells/well).

  • Dosing: Add serial dilutions of the compound (0.1 µM to 100 µM). Incubate for 48 hours.

  • Development: Add MTT reagent (5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Selectivity Index (SI):

      
      
      
    • Target: An SI > 2.0 indicates acceptable preliminary selectivity.

Workflow Visualization

ExperimentalWorkflow Start Synthesis (Chromone Scaffold) Screen1 Cell Viability (MTT Assay) Start->Screen1 Primary Screen Screen2 Kinase/ELISA (EGFR vs VEGFR) Screen1->Screen2 Hit Selection Validation Selectivity Profile (Data Analysis) Screen2->Validation Compare IC50s

Figure 2: Experimental workflow for validating the selectivity profile.

References

  • Al-Karmalawy, A. A., et al. (2024). "Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights."[2][3] Drug Development Research.

  • El-Adl, K., et al. (2021). "Design, synthesis, docking, anticancer and in silico pharmacokinetic studies of novel 5-([4-chloro/2,4-dichloro]benzylidene)-2-thioxoimidazolidin-4-one derivatives as VEGFR-2 inhibitors." Bioorganic Chemistry.
  • Gangapuram, M., et al. (2021). "Design and Synthesis of Bioinspired Benzocoumarin‐Chalcones Chimeras as Potential Anti‐Breast Cancer Agents." Archiv der Pharmazie.

Sources

western blot analysis of apoptosis markers treated with chromone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Evaluating Chromone Derivative Efficacy via Western Blot Analysis of Apoptosis Markers

Executive Summary

Chromone derivatives—ranging from naturally occurring flavonoids to novel synthetic scaffolds like furo[2,3-b]chromones—are heavily investigated in oncology for their potent pro-apoptotic properties[1],[2]. To validate a novel chromone compound's mechanism of action, researchers must accurately quantify the induction of the intrinsic apoptosis pathway. This requires precise Western blot analysis of key molecular markers: the Bax/Bcl-2 ratio, Caspase-3 cleavage, and Poly (ADP-ribose) polymerase (PARP) cleavage[3],.

This guide provides a critical comparison of chromone compound efficacies, evaluates the optimal Western blotting detection systems (Chemiluminescence vs. Fluorescence) for these specific targets, and outlines a self-validating, step-by-step experimental protocol.

Mechanistic Overview: The Intrinsic Apoptosis Pathway

Chromone-based anticancer agents primarily induce cell death by triggering mitochondrial stress[4],. This stress alters the balance of the Bcl-2 protein family, upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2,[5]. The resulting mitochondrial membrane permeabilization releases cytochrome c, which activates Caspase-9, subsequently cleaving effector Caspase-3. Active Caspase-3 then cleaves PARP (from a 116 kDa full-length protein to an 89 kDa fragment), halting DNA repair and executing apoptosis[3],[2].

Pathway Chromone Chromone Derivatives (Treatment) Mito Mitochondrial Stress (Bax ↑ / Bcl-2 ↓) Chromone->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 PARP PARP Cleavage (Apoptosis Execution) Casp3->PARP

Fig 1: Intrinsic apoptosis pathway induced by chromone derivatives.

Comparative Efficacy: Chromone Derivatives vs. Standard Agents

When benchmarking a novel synthetic chromone, it must be compared against both natural chromones (e.g., Quercetin, Apigenin) and standard chemotherapeutics (e.g., Doxorubicin). The table below summarizes the typical pro-apoptotic performance profiles observed in in vitro squamous cell carcinoma and glioblastoma models[3],[1],[5].

Compound ClassRepresentative AgentTarget Specificity (TS)Bax/Bcl-2 Ratio ShiftCaspase-3 / PARP CleavagePrimary Utility
Standard Chemotherapy DoxorubicinHighSignificant IncreaseStrong / CompletePositive Control for Apoptosis Assays
Natural Chromone Apigenin / QuercetinModerateModerate IncreasePartialBaseline Flavonoid Benchmark
Synthetic Chromone Furo[2,3-b]chromonesHighSignificant IncreaseStrong / CompleteLead Optimization & Drug Development
N-cyclicamino Chromones Compound 5cHighNo ChangeNegative (No Cleavage)Cytostatic (Non-apoptotic) Control

Expert Insight: Certain synthetic derivatives, such as specific 2-(N-cyclicamino)chromones, exhibit high tumor specificity but induce cytostatic growth inhibition rather than apoptosis, evidenced by a lack of PARP and Caspase-3 cleavage[3]. This highlights the absolute necessity of Western blot validation over simple cell viability assays (like MTT) to confirm the true mechanism of action.

Methodological Comparison: Western Blot Detection Systems

Quantifying the Bax/Bcl-2 ratio and detecting transient cleaved caspases require distinct analytical capabilities. Researchers must choose between Enhanced Chemiluminescence (ECL) and Multiplex Fluorescent Western Blotting,[6].

FeatureEnhanced Chemiluminescence (ECL)Multiplex Fluorescence (Near-Infrared)
Mechanism HRP-enzyme catalyzes light-emitting reaction,[6].Fluorophore-conjugated antibodies emit stable light,[7].
Sensitivity Extremely high (femtogram level). Best for trace cleaved Caspase-3[7].High (picogram level). Up to 200-fold better than visible fluorescence[8].
Multiplexing Poor. Requires harsh stripping and reprobing,[9].Excellent. Simultaneous detection of 2-3 targets[7],[8].
Quantification Semi-quantitative. Narrow dynamic range; signal saturation is common[8],[6].Strictly quantitative. Broad linear dynamic range[8],[6].
Best Used For Quick presence/absence checks of low-abundance cleaved markers.Accurately calculating the Bax (21kDa) / Bcl-2 (26kDa) ratio[8],[9].

Application Scientist Insight: For apoptosis assays, Multiplex Near-Infrared (NIR) Fluorescence is the gold standard . Calculating the Bax/Bcl-2 ratio requires absolute quantitative precision[10],[5]. Stripping an ECL blot to probe for Bcl-2 after detecting Bax inevitably results in uneven protein loss, skewing the ratio. Fluorescence allows you to probe Bax (e.g., 700 nm channel), Bcl-2 (e.g., 800 nm channel), and a loading control simultaneously without stripping[8],[9].

Optimized Step-by-Step Protocol: Apoptosis Marker Detection

This protocol is engineered as a self-validating system to prevent common artifacts, such as the auto-degradation of caspases or the loss of low-molecular-weight targets during transfer[11],[4].

Workflow Lysis 1. Cell Lysis (RIPA + Inhibitors) SDS 2. SDS-PAGE (4-20% Gradient) Lysis->SDS Transfer 3. Transfer (PVDF Membrane) SDS->Transfer Probe 4. Multiplex Probing (Target + Control) Transfer->Probe Image 5. NIR Imaging (Quantification) Probe->Image

Fig 2: Optimized Western blot workflow for multiplex apoptosis marker detection.

Step 1: Sample Preparation & Lysis

  • Action: Treat cells with the chromone derivative (e.g., 24-48 hours). Harvest cells and lyse in ice-cold RIPA buffer supplemented heavily with protease and phosphatase inhibitor cocktails[11],[4].

  • Causality: Caspases are active proteases. Failing to use robust protease inhibitors immediately upon lysis will result in in vitro auto-degradation of proteins, artificially inflating the appearance of "cleaved" fragments and ruining the integrity of the assay.

Step 2: SDS-PAGE Resolution

  • Action: Load 20-30 µg of protein per well into a 4–20% gradient Tris-glycine polyacrylamide gel[11],[4].

  • Causality: Apoptosis markers span a massive molecular weight range. Full-length PARP is 116 kDa, while Bax and Bcl-2 are 21 kDa and 26 kDa, respectively[5], and cleaved Caspase-3 is 17/19 kDa. A standard 10% gel will either fail to resolve the low-MW proteins or cause the high-MW PARP to cluster at the top. A gradient gel ensures crisp resolution across the entire spectrum.

Step 3: Membrane Transfer

  • Action: Transfer proteins to a 0.2 µm PVDF membrane at 100V for 1 hour in a cold room[11].

  • Causality: PVDF has a higher hydrophobic protein binding capacity than nitrocellulose, which is critical for retaining small, highly mobile proteins like cleaved Caspase-3 and Bax during the electrophoretic transfer process.

Step 4: Blocking & Multiplex Probing

  • Action: Block the membrane using a specialized fluorescence-compatible blocking buffer (avoid standard milk if using fluorescence, as milk contains auto-fluorescent particles). Probe overnight at 4°C with primary antibodies (e.g., Rabbit anti-Bax and Mouse anti-Bcl-2)[11]. Wash with TBST, then incubate with species-specific NIR-conjugated secondary antibodies (e.g., anti-Rabbit 800CW and anti-Mouse 680RD) for 1 hour at room temperature[8],[6].

  • Causality: Using primary antibodies raised in different host species allows the secondary fluorophores to bind specifically without cross-reactivity, enabling the simultaneous visualization of Bax and Bcl-2 on the exact same blot[8].

Step 5: Imaging and Quantification

  • Action: Image the blot using a near-infrared laser scanning imager. Normalize the target band intensities against a housekeeping protein (e.g., GAPDH or β-actin) detected in a separate channel[8],[4].

  • Causality: NIR fluorescence provides a static signal directly proportional to protein abundance, ensuring the calculated Bax/Bcl-2 ratio is a true reflection of cellular biology rather than an artifact of enzymatic substrate depletion seen in ECL[8],[9].

References

Sources

A Comparative Guide to Bioequivalence Assessment of Novel Benzopyran-2-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing and executing a bioequivalence study for novel benzopyran-2-carboxamide analogs. These compounds represent a promising class of therapeutic agents, with applications ranging from anti-inflammatory to anticancer treatments.[1][2][3] As new formulations of these analogs are developed, establishing bioequivalence against a reference product is a critical step for regulatory approval, ensuring comparable in vivo performance in terms of safety and efficacy.[4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the causal logic behind key experimental choices.

The Foundation: Regulatory and Scientific Principles

A bioequivalence study aims to demonstrate that a test pharmaceutical product (e.g., a new generic formulation) exhibits a rate and extent of absorption that is not significantly different from that of a reference product when administered at the same molar dose.[4][5] The fundamental premise is that if two products result in comparable concentrations of the active substance in the blood over time, they will exhibit similar therapeutic effects and safety profiles.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for these studies.[4][6][7][8] A cornerstone of these guidelines is the use of key pharmacokinetic (PK) parameters to compare the bioavailability of the products.[9][10] The primary PK endpoints are:

  • AUC (Area Under the Curve): The area under the plasma concentration-time curve, which represents the total extent of drug exposure.[9][10]

  • Cmax (Maximum Concentration): The peak plasma concentration the drug reaches after administration, which reflects the rate of drug absorption.[9][10]

For a test product to be deemed bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of both AUC and Cmax must fall within the predefined acceptance range of 80.00% to 125.00%.[11][12]

Designing a Robust Bioequivalence Study

The most common and recommended design for a bioequivalence study comparing two formulations is the randomized, two-period, two-sequence, single-dose crossover design.[4][10][12][13] This design is powerful because each subject serves as their own control, which minimizes the impact of inter-subject variability.[14][15]

Key Design Considerations:
  • Study Population: Healthy volunteers (typically 18-55 years old) are preferred to reduce variability not related to the drug formulation.[13][14] The number of subjects should be justified by a sample size calculation based on the known variability of the drug, the desired statistical power, and the predefined acceptance limits.[10][13] A minimum of 24 evaluable subjects is often required.[16]

  • Dosing Conditions: Studies are typically conducted under fasting conditions unless the reference product's label specifies administration with food.[4][16] For certain formulations, studies in both fed and fasted states may be necessary.[4]

  • Washout Period: A critical element of the crossover design is the washout period between the two treatment periods. This interval must be long enough (typically at least five times the drug's elimination half-life) to ensure that the drug from the first period is completely eliminated before the second period begins.[14][17]

  • Randomization: Subjects are randomly assigned to one of two sequences (e.g., Sequence 1: Test then Reference; Sequence 2: Reference then Test) to avoid bias.[17]

Experimental Workflow Diagram

G cluster_screening Phase 1: Subject Recruitment & Screening cluster_period1 Phase 2: Period 1 cluster_period2 Phase 3: Period 2 (Crossover) cluster_analysis Phase 4: Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization to Sequence A or B InformedConsent->Randomization Dosing1 Single Dose Administration (Test or Reference) Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥5 Half-Lives) Sampling1->Washout Dosing2 Single Dose Administration (Reference or Test) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Bioanalysis Quantification of Analogs in Plasma (LC-MS/MS) Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Report Final Study Report Stat_Analysis->Report

Caption: High-level workflow for a standard 2x2 crossover bioequivalence study.

Detailed Experimental Protocol: An In Vivo Study

This protocol outlines the steps for a single-center, randomized, single-dose, open-label, two-period crossover study.

Step 1: Subject Screening and Enrollment

  • Recruit healthy male and female volunteers.

  • Obtain written informed consent from all participants.

  • Conduct a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests (hematology, biochemistry, urinalysis).

  • Verify that subjects meet all inclusion criteria and none of the exclusion criteria (e.g., history of allergies to the drug class, recent participation in other clinical trials).

Step 2: Study Conduct (Period 1)

  • Subjects are admitted to the clinical facility the evening before dosing.

  • Confirm eligibility and ensure an overnight fast of at least 10 hours.

  • In the morning, randomly assign subjects to receive either the Test Product (Novel Benzopyran-2-Carboxamide Analog Formulation A) or the Reference Product (Formulation R) with a standardized volume of water.

  • Collect serial blood samples in labeled anticoagulant (e.g., K2-EDTA) tubes at predefined time points. The sampling schedule should be frequent enough to adequately characterize the plasma concentration profile, especially the absorption and elimination phases.[17] A typical schedule might be: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

  • Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Harvest the plasma into duplicate, labeled cryovials and store them at -70°C or below until analysis.

Step 3: Washout Period

  • Discharge subjects after the final blood sample collection of Period 1.

  • Instruct subjects to adhere to study restrictions and report any adverse events.

  • The washout period commences, lasting for a duration determined by the half-life of the specific benzopyran analog.

Step 4: Study Conduct (Period 2)

  • Subjects are readmitted to the facility for Period 2, following the same fasting and pre-dose procedures as in Period 1.

  • Administer the alternate product; subjects who received the Test product in Period 1 now receive the Reference product, and vice versa.

  • Repeat the blood sampling, processing, and storage procedures exactly as performed in Period 1.

  • Monitor subjects for any adverse events throughout the study.

Bioanalytical Methodology: Quantifying the Analogs

Accurate quantification of the benzopyran-2-carboxamide analogs in plasma is paramount. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and robustness.[18][19]

Protocol for LC-MS/MS Quantification

1. Sample Preparation (Solid-Phase Extraction - SPE) Causality: SPE is chosen over simpler methods like protein precipitation because it provides a cleaner extract by removing a higher degree of matrix components (e.g., phospholipids, proteins) that can interfere with the analysis and cause ion suppression, leading to more accurate and reproducible results.[19]

  • Thaw plasma samples and an appropriate internal standard (IS) stock solution. The IS should be a stable, isotopically labeled version of the analyte or a close structural analog.

  • Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into a 96-well plate.

  • Add 10 µL of the IS working solution to all wells except for the blank matrix.

  • Add 200 µL of 4% phosphoric acid in water to each well to acidify the samples, which helps in retaining the analytes on the SPE sorbent.

  • Condition an SPE plate (e.g., a mixed-mode cation exchange sorbent) with methanol followed by equilibration with water.

  • Load the pre-treated plasma samples onto the SPE plate.

  • Wash the sorbent with an aqueous solution and then an organic solvent (e.g., methanol) to remove interferences.

  • Elute the analytes and the IS from the sorbent using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Inject the reconstituted samples into an LC-MS/MS system equipped with a triple quadrupole mass spectrometer.

  • Chromatography: Use a suitable C18 reversed-phase column to separate the analyte from any remaining matrix components. An optimized gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) ensures a sharp peak shape and short run time.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the analyte and IS using Multiple Reaction Monitoring (MRM).[19] The MRM transitions (precursor ion → product ion) are specific to the analyte and IS, providing exceptional selectivity.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression to determine the concentrations in the unknown samples.

Pharmacokinetic and Statistical Analysis

1. Pharmacokinetic Parameter Calculation

  • Using a validated software (e.g., Phoenix WinNonlin), calculate the pharmacokinetic parameters for each subject from their plasma concentration-time data using non-compartmental analysis.[11]

  • The primary parameters are Cmax (obtained directly from the data) and AUC0-t (calculated using the linear-up/log-down trapezoidal rule). AUC0-∞ (AUC extrapolated to infinity) is also calculated as AUC0-t + (Clast/λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

2. Statistical Assessment

  • The statistical analysis is performed on the log-transformed AUC and Cmax data.[13] Log transformation is used because the distribution of these parameters is often skewed, and the transformation helps to normalize the data.

  • An Analysis of Variance (ANOVA) is performed to assess the effects of sequence, period, treatment (formulation), and subject-within-sequence.[11][20]

  • The 90% confidence intervals for the geometric least-squares means (GLSM) ratio (Test/Reference) are calculated.

Hypothetical Data Summary
Parameter (Log-Transformed)Test Product (GLSM)Reference Product (GLSM)Ratio (Test/Ref) [90% CI]Bioequivalence Met?
Cmax (ng/mL) 450.2475.894.6% [85.5% - 104.7%]Yes
AUC0-t (ngh/mL) 3105.53200.197.0% [91.2% - 103.2%]Yes
AUC0-∞ (ngh/mL) 3198.03295.497.0% [91.3% - 103.1%]Yes
Bioequivalence Assessment Logic

G cluster_AUC AUC Analysis cluster_Cmax Cmax Analysis Start Perform Statistical Analysis on Log-Transformed AUC and Cmax AUC_CI Calculate 90% CI for Geometric Mean Ratio (AUC) Start->AUC_CI Cmax_CI Calculate 90% CI for Geometric Mean Ratio (Cmax) Start->Cmax_CI AUC_Check Is CI within [80.00%, 125.00%]? AUC_CI->AUC_Check AUC_Pass AUC Criterion Met AUC_Check->AUC_Pass  Yes AUC_Fail AUC Criterion Failed AUC_Check->AUC_Fail  No Decision Final Decision AUC_Pass->Decision Fail Products are Not Bioequivalent AUC_Fail->Fail Cmax_Check Is CI within [80.00%, 125.00%]? Cmax_CI->Cmax_Check Cmax_Pass Cmax Criterion Met Cmax_Check->Cmax_Pass  Yes Cmax_Fail Cmax Criterion Failed Cmax_Check->Cmax_Fail  No Cmax_Pass->Decision Cmax_Fail->Fail Pass Products are Bioequivalent Decision->Pass Both Criteria Met Decision->Fail At Least One Criterion Failed

Caption: Decision tree for establishing bioequivalence based on statistical criteria.

References

  • Guideline on the Investigation of Bioequivalence (2010) . European Medicines Agency (EMA). [Link]

  • Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines . Clinical Pharmacology & Therapeutics. [Link]

  • Investigation of bioequivalence - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Part II The statistical assessment of bioequivalence . Indian Statistical Institute. [Link]

  • Product-specific bioequivalence guidance . European Medicines Agency (EMA). [Link]

  • Statistical aspects of bioequivalence--a review . PubMed. [Link]

  • EMA adopts five product-specific bioequivalence guidelines . European Medicines Agency (EMA). [Link]

  • Bio-statistical Analysis in Bioequivalence studies . Quest Journals. [Link]

  • Statistical Analysis in Bioequivalence studies (2017) . Juniper Publishers. [Link]

  • Statistical Methods for Assessing Bioequivalence in Clinical Studies (2024) . Scholars Research Library. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma (2025) . Longdom Publishing. [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations (2020) . U.S. Food and Drug Administration (FDA). [Link]

  • Statistical Approaches to Establishing Bioequivalence (2001) . U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA . ECA Academy. [Link]

  • Guideline on Conducting Bioequivalence Studies (2013) . Food And Drugs Authority, Ghana. [Link]

  • FDA Draft Guidance on Statistical Approaches to Establishing Bioequivalence (2023) . YouTube (FDA). [Link]

  • Bioequivalence protocol power point presentation . Slideshare. [Link]

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows . PubMed Central (PMC). [Link]

  • Bioequivalence Studies and Their Role in Drug Development . Biostatistics.ca. [Link]

  • How to Create a Bioequivalence Study Design . J&J Compliance Consulting Group. [Link]

  • bioavailability & bioequivalence testing protocol . Slideshare. [Link]

  • Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties . PubMed Central (PMC). [Link]

  • Bioequivalence Study: Concepts, Approaches, Design, Various Regulatory Prospects and Considerations (2024) . Semantic Scholar. [Link]

  • Guidelines for Bioequivalence (2022) . World Health Organization (WHO). [Link]

  • Benefits of Sequential Designs in Bioequivalence Studies (2023) . Quinta-Analytica. [Link]

  • Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup . Agilent. [Link]

  • Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique (2025) . ResearchGate. [Link]

  • Bioequivalence Study Protocol (2020) . ClinicalTrials.gov. [Link]

  • Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016) (2017) . PubMed. [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs . U.S. Food and Drug Administration (FDA). [Link]

  • BLOOD LEVEL BIOEQUIVALENCE STUDY . VICH. [Link]

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW . ChemRxiv. [Link]

  • Novel benzopyran derivatives and their therapeutic applications: a patent review (2009–2016) . ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS . Anveshana's International Publication. [Link]

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW . ChemRxiv. [Link]

  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries (2025) . MDPI. [Link]

  • The novel benzopyran class of selective cyclooxygenase-2 inhibitors. Part 2: The second clinical candidate having a shorter and favorable human half-life . ResearchGate. [Link]

  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer (2023) . PubMed Central (PMC). [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Proper Disposal: Beyond the Bench

The structural motifs within 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide—a chlorinated aromatic system and a carboxamide group—suggest that improper disposal could pose environmental and health risks. Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Therefore, a cavalier approach to disposal, such as drain disposal or commingling with non-hazardous waste, is scientifically and ethically unacceptable. The procedures outlined below are designed to mitigate these risks through a systematic and compliant approach to waste management.

Core Principles of Chemical Waste Management

Before delving into the specific steps for 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide, it is crucial to understand the foundational principles of laboratory chemical waste disposal. These principles are governed by regulations set forth by bodies such as the Environmental Protection Agency (EPA) in the United States and are designed to ensure a "cradle-to-grave" oversight of hazardous materials.[1][2]

The primary tenets include:

  • Waste Identification and Characterization: All chemical waste must be accurately identified to determine its potential hazards.

  • Segregation: Incompatible waste streams must never be mixed to prevent dangerous reactions.

  • Containment: Waste must be stored in appropriate, labeled, and sealed containers.

  • Documentation: A clear record of the waste's composition and accumulation start date is mandatory.

  • Licensed Disposal: All hazardous waste must be transferred to a licensed hazardous waste disposal facility.

Step-by-Step Disposal Protocol for 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide

This protocol provides a direct, actionable workflow for the safe disposal of the subject compound.

1. Personal Protective Equipment (PPE) - The First Line of Defense:

Before handling any waste, ensure you are wearing the appropriate PPE. This includes:

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds).

  • Safety goggles or a face shield.

  • A laboratory coat.

2. Waste Characterization and Segregation:

Based on its chemical structure, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide should be treated as a halogenated organic solid waste .

  • Do NOT mix this compound with non-hazardous solid waste.

  • Do NOT dissolve it for drain disposal.

  • Do NOT mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal. Many facilities incinerate halogenated waste, while non-halogenated solvents may be recycled or used as fuel.[3]

3. Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide" (avoiding abbreviations or formulas).[4]

    • The primary hazard(s): "Irritant" and "Environmental Hazard" are prudent assumptions based on similar structures.[5]

    • The accumulation start date (the date the first waste is added to the container).

    • The name of the principal investigator or laboratory contact.

4. Waste Accumulation and Storage:

  • Keep the waste container sealed when not in use.[4]

  • Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.[1][4]

  • Ensure secondary containment, such as a larger bin or tray, to capture any potential leaks.

5. Disposal of Contaminated Materials:

Any materials that have come into direct contact with 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide are also considered hazardous waste. This includes:

  • Contaminated Labware: The first rinse of contaminated glassware must be collected as hazardous waste.[4] Subsequent rinses with soap and water may be disposed of down the drain, provided the initial hazardous material has been effectively removed.

  • Contaminated PPE: Used gloves and disposable lab coats should be placed in a designated solid waste container for hazardous materials.

  • Spill Cleanup Materials: Any absorbent materials used to clean up a spill of this compound must be disposed of as hazardous solid waste.

6. Arranging for Pickup and Disposal:

  • Once the waste container is full or has been accumulating for the maximum allowable time (typically 9-12 months, check your institutional guidelines), arrange for its pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[4]

  • Complete all necessary waste pickup forms accurately and completely.

Quantitative Data Summary

ParameterGuidelineRationale
Waste Classification Halogenated Organic Solid WasteContains chlorine, an organic structure, and is a solid at room temperature.
Container Type High-Density Polyethylene (HDPE) with screw-top lidChemically resistant and provides secure containment.
Primary PPE Nitrile Gloves, Safety Goggles, Lab CoatProtects against skin and eye contact and clothing contamination.
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containmentEnsures controlled and safe storage prior to disposal.
Maximum Accumulation Time Consult Institutional Policy (typically 9-12 months)Complies with regulatory requirements for waste turnover.[4]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_characterization Characterization & Segregation cluster_accumulation Accumulation cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify as Halogenated Organic Solid Waste A->B Safety First C Select Labeled, Compatible Waste Container (HDPE) B->C Proper Containment D Place Waste in Container C->D Initiate Accumulation E Store in Designated SAA with Secondary Containment D->E Safe Storage F Container Full or Time Limit Reached E->F Monitor Status G Arrange for Pickup by EH&S or Licensed Contractor F->G Final Step

Caption: Disposal workflow for 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By adhering to the detailed procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. This proactive approach to safety and compliance builds a culture of responsibility that is the hallmark of a world-class research operation.

References

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • How to Properly Dispose Chemical Hazardous Waste. NSTA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • 4H-1-Benzopyran-2-carboxanilide, 6-chloro-4'-(4-methyl-2-pyrimidinylsulfamoyl)-4-oxo. Mol-Instincts. [Link]

  • Substance Information. ECHA - European Union. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • 4H-1-Benzopyran-2-carboxanilide, 6-chloro-4'-(4-methyl-2-pyrimidinylsulfamoyl)-4-oxo-. PubChem. [Link]

  • 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid. CAS Common Chemistry. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. Chulalongkorn University. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Cole-Parmer. [Link]

  • Nationally Defined Values for Waste Code. EPA. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 10352-73-5 Synonyms: 6-Chlorochromone-2-carboxamide; 6-chloro-4-oxo-chromene-2-carboxamide Chemical Class: Chromone Derivative / Pharmacophore Scaffold

Executive Safety Summary & Risk Assessment

Senior Scientist Insight: While often classified generically as an "irritant," this compound belongs to the chromone class—a privileged scaffold in medicinal chemistry known for high biological activity (including kinase inhibition and receptor antagonism). Do not treat this merely as a benign salt. You must apply the Precautionary Principle : assume pharmacological potency and sensitization potential until specific toxicology data proves otherwise.

Hazard Identification Matrix
Hazard CategoryGHS Classification (Predicted/Analogous)H-StatementOperational Implication
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.Zero tolerance for hand-to-mouth transfer.
Skin/Eye Category 2 (Skin) / 2A (Eye)H315 / H319: Causes skin/serious eye irritation.Dust is corrosive to mucous membranes.
Respiratory Category 3 (STOT-SE)H335: May cause respiratory irritation.[1][2]Critical Risk: Fine powder inhalation bypasses upper airway filtration.
Sensitization Data GapTreat as Potential SensitizerLong-term low-level exposure may trigger immune response.

Personal Protective Equipment (PPE) Specification

Rationale: The following recommendations exceed standard "irritant" protocols to account for the compound's potential biological activity and the lipophilicity of the chromone scaffold.

A. Respiratory Protection (The Primary Barrier)
  • Solid Handling (Weighing/Transfer):

    • Minimum: N95 Filtering Facepiece (NIOSH-approved).

    • Recommended: P100 Half-Face Respirator or PAPR (Powered Air Purifying Respirator) if handling >100mg outside a fume hood.

    • Causality: Organic powders in this class often carry static charges, creating "flying dust" that standard surgical masks cannot filter.

B. Dermal Protection (Glove Integrity)
  • Dry Solid: Disposable Nitrile (Minimum thickness: 4-5 mil).

  • In Solution (DMSO/DMF/DCM):

    • Protocol: Double Gloving is mandatory.

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Silver Shield (Laminate) or thick Butyl Rubber.

    • Causality: Chromone derivatives are lipophilic. If dissolved in DMSO (a carrier solvent), the solution will permeate standard nitrile gloves in <5 minutes, carrying the active compound directly into the bloodstream.

C. Ocular Protection[3][4]
  • Standard: Chemical Safety Goggles (Indirect Vent).

  • Note: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

Operational Handling Protocol

Phase 1: Preparation & Weighing

Goal: Eliminate static-driven dispersion.

  • Engineering Control: Work strictly within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Mitigation: Use an Ionizing Bar or anti-static gun on the spatula and weigh boat before touching the powder.

    • Why? 6-chlorochromone derivatives are dry, crystalline solids that easily acquire triboelectric charge, causing them to "jump" off spatulas.

  • Surface Protection: Line the work area with plastic-backed absorbent paper (benchkote) to capture invisible micro-spills.

Phase 2: Solubilization & Transfer

Goal: Prevent solvent-mediated permeation.

  • Solvent Choice: If using DMSO or DMF, assume the "Outer Glove" rule (see Section 2B).

  • Vessel Management: Use positive-displacement pipettes for viscous solutions to prevent dripping.

  • Labeling: Mark all secondary containers immediately with "TOXIC - CHROMONE DERIVATIVE."

Phase 3: Decontamination & Disposal

Goal: Prevent cross-contamination.

  • Solids: Wipe balance area with a surfactant (soap/water) before using an organic solvent (ethanol).

    • Why? Organic solvents can spread the lipophilic powder into a thin, invisible film rather than removing it.

  • Waste Stream:

    • Solid Waste: Hazardous Waste (Toxic/Irritant).

    • Liquid Waste: Segregated Halogenated Organic Waste (due to the Chlorine atom).

Visualizing the Safety Workflow

The following diagram outlines the "Defense in Depth" strategy for handling this compound, prioritizing engineering controls over PPE.

SafetyProtocol cluster_PPE 2. PPE Layering (Defense) cluster_Ops 3. Operational Controls Start START: Handling 6-Chlorochromone-2-carboxamide RiskAssess 1. Risk Assessment (Check: H302, H315, H335) Start->RiskAssess Resp Respiratory: N95 or P100 (Dust) RiskAssess->Resp Dermal Dermal: Nitrile (Dry) / Laminate (Solvent) RiskAssess->Dermal Eye Ocular: Indirect Vent Goggles RiskAssess->Eye Hood Engineering Control: Fume Hood (Velocity >80fpm) Eye->Hood Static Static Control: Ionizing Bar / Anti-static Gun Hood->Static Handling Active Handling: Weighing & Solubilization Static->Handling Waste 4. Disposal: Segregated Halogenated Waste Handling->Waste Decon with Surfactant

Figure 1: Hierarchy of Controls for handling 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide, emphasizing the critical role of static control and engineering barriers.

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Inhalation Move to fresh air immediately.Seek medical attention if coughing persists (delayed pulmonary edema risk).
Skin Contact (Solid) Brush off excess powder gently.Wash with soap and water for 15 min.[3] Do NOT use alcohol (enhances absorption).
Skin Contact (Solution) Remove contaminated gloves immediately.Wash skin.[1][4][3][5] If solvent was DMSO, monitor for systemic toxicity signs.
Eye Contact Flush with water/saline for 15 min.[3][5]Hold eyelids open. Consult an ophthalmologist.

References

  • PubChem. (n.d.). 4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2006). Optimization of chromone-2-carboxamide melanin concentrating hormone receptor 1 antagonists: assessment of potency, efficacy, and cardiovascular safety. (Context on biological activity/potency). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.